N-(2,4-Dimethoxybenzyl)glycine ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2,4-dimethoxyphenyl)methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)7-12(10)17-3/h5-7,14H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYLMYJDQWBPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601084 | |
| Record name | Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95218-34-1 | |
| Record name | Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of N-(2,4-Dimethoxybenzyl)glycine ethyl ester?
An In-depth Technical Guide to N-(2,4-Dimethoxybenzyl)glycine ethyl ester
Introduction
This compound is a specialized amino acid derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring a 2,4-dimethoxybenzyl (Dmb) protecting group on the nitrogen atom of glycine ethyl ester, makes it a valuable intermediate, particularly in the fields of peptide synthesis and drug development. The Dmb group provides stability under various reaction conditions while allowing for specific, controlled deprotection, and the ethyl ester moiety offers a versatile handle for further chemical modifications.[1][2]
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that while some physical characteristics like melting and boiling points are not consistently reported in publicly available safety data sheets, its core chemical identity is well-established.[3]
| Property | Value | Source |
| CAS Number | 95218-34-1 | [4] |
| Molecular Formula | C₁₃H₁₉NO₄ | [4] |
| Molecular Weight | 253.29 g/mol | [4] |
| IUPAC Name | ethyl 2-[(2,4-dimethoxyphenyl)methylamino]acetate | [3] |
| Synonyms | N-2,4-dimethoxybenzyl glycine ethyl ester | [3] |
| Physical State | White solid (as reported in synthesis) | [5] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through reductive amination. This process involves the reaction of 2,4-dimethoxybenzaldehyde with glycine ethyl ester hydrochloride, where a mild reducing agent facilitates the formation of the secondary amine.
Experimental Protocol: Reductive Amination
This protocol is adapted from a procedure described in the supporting information for a study published by The Royal Society of Chemistry.[5]
Causality and Mechanistic Insights: The reaction proceeds via the initial formation of an imine intermediate between the aldehyde group of 2,4-dimethoxybenzaldehyde and the primary amine of glycine ethyl ester. Sodium triacetoxyborohydride (NaB(OAc)₃H) is the reducing agent of choice because it is mild enough to not reduce the starting aldehyde but is highly effective at selectively reducing the intermediate iminium ion to the desired secondary amine. Triethylamine (NEt₃) acts as a base to neutralize the hydrochloride salt of the glycine ethyl ester, liberating the free amine to participate in the reaction.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 2,4-dimethoxybenzaldehyde (3.0 g, 18.0 mmol) in 100 ml of dichloroethane in a suitable reaction vessel.
-
Base Addition: Add triethylamine (NEt₃) (7.5 ml, 54.0 mmol) to the solution, followed by the addition of glycine ethyl ester hydrochloride (3.77 g, 27.0 mmol).[5]
-
Reductive Amination: While stirring the mixture vigorously, add sodium triacetoxyborohydride (NaB(OAc)₃H) (7.66 g, 36.2 mmol) in portions.
-
Reaction Monitoring: Allow the reaction to proceed for approximately 17 hours at room temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding 100 ml of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂) (3 x 40 ml).
-
Purification: Combine the organic layers and concentrate them under vacuum. Purify the resulting residue using silica column chromatography with a 4:1 mixture of ethyl acetate/dichloromethane as the eluent.
-
Final Product: The purified product is obtained as a white solid (quantitative yield of 4.57 g was reported).[5]
Synthesis Workflow Diagram
Caption: Reductive amination workflow for synthesizing the title compound.
Applications in Research and Drug Development
This compound is not typically used for its intrinsic biological activity but rather as a versatile intermediate in the synthesis of more complex molecules.[1][2]
-
Peptide Synthesis: Its primary application is in peptide chemistry. The Dmb group serves as an acid-labile N-protecting group for the glycine residue. This allows for its incorporation into a growing peptide chain, with subsequent selective removal of the Dmb group under specific acidic conditions to expose the amine for further coupling reactions. This strategy is valuable in both solid-phase and solution-phase peptide synthesis.[2]
-
Pharmaceutical Intermediate: The compound is a key starting material for creating larger, more complex molecules with potential therapeutic applications. Glycine derivatives are common scaffolds in medicinal chemistry, and the protected form allows for precise chemical manipulation at other parts of a target molecule without unintended reactions at the glycine nitrogen.[1][6]
-
Development of Novel Therapeutics: By providing a stable yet removable protecting group, it facilitates the synthesis of novel peptide-based drugs, peptidomimetics, and other bioactive compounds where a glycine moiety is a structural requirement.[2][7]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.
-
Handling: Use in a well-ventilated area to avoid inhalation of dust or vapors. Standard personal protective equipment (PPE), including safety goggles with side-shields and chemical-resistant gloves, should be worn.[3]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible materials and foodstuff containers.[3]
-
First Aid:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.
-
Ingestion: Rinse the mouth with water. Seek medical attention if symptoms develop.[3]
-
Conclusion
This compound is a foundational reagent for advanced organic synthesis, particularly within the pharmaceutical and biochemical research sectors. Its well-defined synthesis via reductive amination and its role as a protected amino acid building block underscore its importance. While comprehensive data on all its physical properties are not universally published, its chemical utility is clearly established in scientific literature. For researchers engaged in peptide synthesis or the development of complex molecular architectures, this compound offers a reliable and versatile tool for achieving their synthetic goals.
References
-
PrepChem.com. Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium-dependent lipopeptide antibiotic daptomycin. Available at: [Link]
-
PubChem. (n.d.). Glycine ethyl ester. National Center for Biotechnology Information. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of N-[2-(Boc-amino)ethyl]glycine Ethyl Ester in Organic Synthesis. Available at: [Link]
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A Technical Guide to N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester: A Key Intermediate in Advanced Peptide Synthesis
Executive Summary: N-(2,4-Dimethoxybenzyl)glycine ethyl ester is a crucial chemical intermediate primarily utilized in the field of peptide chemistry. Its significance lies in its role as a precursor to N-(2,4-Dimethoxybenzyl)glycine (Dmb-Gly), a specialized amino acid derivative. The dimethoxybenzyl (Dmb) group serves as a temporary, acid-labile backbone protectant for the glycine amide nitrogen. Incorporating the Dmb group into growing peptide chains is a strategic choice to disrupt interchain hydrogen bonding, thereby mitigating the common challenges of peptide aggregation and poor solubility during solid-phase peptide synthesis (SPPS). This guide provides an in-depth analysis of the compound's structure, a detailed, field-proven synthesis protocol, its applications, and essential safety information for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Nomenclature and Identifiers
A clear identification of this compound is fundamental for regulatory compliance, procurement, and scientific communication.
| Identifier | Value |
| Systematic Name | ethyl 2-[(2,4-dimethoxyphenyl)methylamino]acetate[1] |
| Common Name | This compound[2][3][4] |
| Synonyms | ethyl N-(2,4-dimethoxybenzyl)glycinate[2], [(2,4-Dimethoxybenzyl)amino]acetic acid ethyl ester[5] |
| CAS Number | 95218-34-1[2][3][4] |
| Molecular Formula | C₁₃H₁₉NO₄[2][3][4][6] |
| Molecular Weight | 253.29 g/mol [3][4] |
Chemical Structure
The molecular architecture consists of a glycine ethyl ester core where the primary amine is substituted with a 2,4-dimethoxybenzyl group. This structure is the foundation of its function as a protected amino acid precursor.
Caption: Chemical structure of this compound.
Physicochemical Properties
The available data for this compound is limited, which is common for specialized laboratory intermediates. Researchers should assume properties based on similar chemical structures unless experimentally determined.
| Property | Value | Source |
| Physical State | White solid (as reported in synthesis) | [7] |
| Flash Point | 353.8 °C at 760 mmHg | [6] |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | [1] |
| Solubility | Soluble in Dichloroethane, Dioxane, Ethyl Acetate | [7] |
The Role of the 2,4-Dimethoxybenzyl (Dmb) Group in Peptide Science
The primary value of this molecule is as a synthetic precursor to Dmb-protected glycine. The Dmb group is a cornerstone of "difficult peptide" chemistry. During SPPS, as a peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) on the resin support. This leads to inter-chain hydrogen bonding, causing the peptide-resin matrix to collapse. The consequences are poor reagent diffusion, incomplete reactions, low yields, and final products that are difficult to purify.
The Dmb group, attached to the backbone amide nitrogen, acts as a bulky "protecting group" that sterically hinders the formation of these hydrogen bonds.[8] This keeps the peptide chains solvated and accessible, dramatically improving synthesis outcomes.[9] The Dmb group is labile to moderately acidic conditions (e.g., standard TFA cleavage cocktails), ensuring its clean removal from the final peptide product.
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An In-depth Technical Guide to N-(2,4-Dimethoxybenzyl)glycine ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-(2,4-Dimethoxybenzyl)glycine ethyl ester, bearing the CAS number 95218-34-1, is a pivotal building block in modern synthetic chemistry, particularly in the realm of peptide synthesis. Its strategic utility lies in the introduction of the 2,4-dimethoxybenzyl (Dmb) protecting group onto a glycine residue. This seemingly simple modification has profound implications for the synthesis of complex and "difficult" peptides, which are often prone to aggregation and low yields. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications and the mechanistic principles that underpin its effectiveness.
Core Chemical Identity and Physicochemical Properties
This compound is a secondary amino acid ester. The presence of the electron-rich 2,4-dimethoxybenzyl group on the nitrogen atom is the key structural feature that dictates its chemical behavior and utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 95218-34-1 | [1][2][3] |
| Molecular Formula | C₁₃H₁₉NO₄ | [1][2] |
| Molecular Weight | 253.29 g/mol | [1][2] |
| Boiling Point | 353.8°C at 760 mmHg | [1] |
| Density | 1.091 g/cm³ | [1] |
| Appearance | White solid (as reported for its derivatives) | [4] |
| Solubility | Data not explicitly available for the title compound. Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF based on its use in synthesis. |
Synthesis of this compound: A Validated Protocol
The most prevalent and efficient synthesis of this compound is achieved through reductive amination. This method offers high yields and operational simplicity, making it a staple in many synthetic laboratories.
Reductive Amination Workflow
The synthesis involves the reaction of 2,4-dimethoxybenzaldehyde with glycine ethyl ester hydrochloride in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB).
Caption: Reductive amination synthesis workflow.
Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
-
Reactant Charging: In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in dichloroethane (DCE).
-
Base Addition: Add triethylamine (TEA) (3.0 eq) to the solution to neutralize the hydrochloride salt of the glycine ethyl ester.
-
Amine Addition: Add glycine ethyl ester hydrochloride (1.5 eq) to the reaction mixture.
-
Reducing Agent Addition: While stirring vigorously, add sodium triacetoxyborohydride (STAB) (2.0 eq) portion-wise. The use of STAB is critical as it is a mild and selective reducing agent for the in situ formed imine, minimizing side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is a key identifier. Expected signals include those for the aromatic protons of the dimethoxybenzyl group, the singlets for the two methoxy groups, the methylene protons of the benzyl and glycine moieties, and the quartet and triplet for the ethyl ester group. |
| ¹³C NMR | Although not readily available in public databases for this specific compound, the expected spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the ethyl and glycine moieties. |
| FT-IR | The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (253.29 g/mol ). Fragmentation patterns would likely involve cleavage of the benzyl group and loss of the ethyl ester functionality. |
The Role in Peptide Synthesis: Overcoming Aggregation
The primary and most impactful application of this compound is as a precursor for introducing the Dmb protecting group onto the backbone of a peptide chain at a glycine residue. This is particularly crucial in Solid-Phase Peptide Synthesis (SPPS) of "difficult sequences."
The Challenge of Peptide Aggregation
During SPPS, growing peptide chains can aggregate through intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets. This aggregation can result in:
-
Incomplete coupling reactions
-
Poor deprotection kinetics
-
Low yields of the desired peptide
-
Difficult purification
The Dmb-Glycine Solution: A Mechanistic Insight
The introduction of the bulky 2,4-dimethoxybenzyl group on the nitrogen atom of a glycine residue creates a tertiary amide bond in the peptide backbone.[5][6] This steric hindrance effectively disrupts the regular hydrogen bonding patterns required for the formation of stable secondary structures.[5][6][7]
Caption: Mechanism of Dmb-glycine in preventing aggregation.
The Dmb group is typically introduced as part of a dipeptide, such as Fmoc-Xaa-(Dmb)Gly-OH, where Xaa is the preceding amino acid.[5][7] This approach circumvents the difficult coupling of an amino acid to the sterically hindered secondary amine of the Dmb-glycine residue.[5]
Cleavage of the Dmb Protecting Group
The 2,4-dimethoxybenzyl group is designed to be labile under the final acidic cleavage conditions used in Fmoc-based SPPS, typically with trifluoroacetic acid (TFA).[8] The electron-donating methoxy groups stabilize the resulting benzyl cation, facilitating its cleavage.
Reactivity Profile and Handling
General Reactivity
As a secondary amino ester, this compound exhibits reactivity characteristic of both functional groups. The secondary amine is nucleophilic and can undergo further alkylation or acylation.[9] The ester group is susceptible to hydrolysis under acidic or basic conditions and can undergo aminolysis.[10]
Stability and Storage
The compound is generally stable under standard laboratory conditions. For long-term storage, it is advisable to keep it in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a problem-solver in the challenging field of peptide synthesis. Its ability to introduce the aggregation-disrupting Dmb group has enabled the successful synthesis of numerous peptides that were previously inaccessible or obtained in very low yields. As the demand for complex synthetic peptides in therapeutics and research continues to grow, the importance of strategic tools like Dmb-glycine, and by extension its precursor, this compound, will undoubtedly increase. Future research may focus on developing even more efficient methods for its synthesis and exploring the application of the Dmb group in other areas of organic synthesis where control over intermolecular interactions is paramount.
References
-
AAPPTec. (2019). Hmb and Dmb Protected Derivatives. Retrieved from [Link]
- Cardona, V., Eberle, I., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14, 285–292.
- Royal Society of Chemistry. (2014). Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium.
-
PrepChem. Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Retrieved from [Link]
- Watson, D. J., et al. (2001). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Tetrahedron Letters, 42(10), 1827-1830.
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
- NCERT. Amines. Retrieved from a relevant NCERT chemistry textbook.
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Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
PubChem. Glycine ethyl ester. Retrieved from [Link]
- NIST. Glycine, ethyl ester.
- ACS Publications. (1971). 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry.
-
Cheméo. Chemical Properties of Glycine, ethyl ester (CAS 459-73-4). Retrieved from [Link]
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LookChem. CAS No.95218-34-1,this compound Suppliers. Retrieved from [Link]
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Physical and chemical properties of N-(2,4-Dimethoxybenzyl)glycine ethyl ester.
An In-depth Technical Guide to N-(2,4-Dimethoxybenzyl)glycine ethyl ester
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal chemical intermediate, primarily recognized for its role as a versatile building block in synthetic organic chemistry. Its unique molecular architecture, featuring a secondary amine, an ethyl ester, and an acid-labile 2,4-dimethoxybenzyl (Dmb) protecting group, makes it particularly valuable in the fields of peptide synthesis and drug development. The Dmb group offers specific advantages, such as enhancing the solubility and stability of growing peptide chains. This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, spectral characterization, applications, and safety protocols associated with this compound, offering researchers and drug development professionals a consolidated resource.
Core Physicochemical Properties
This compound is a derivative of the amino acid glycine, where the amino group is protected by a 2,4-dimethoxybenzyl group. This substitution significantly influences its physical and chemical behavior. The compound is typically supplied as a white solid.[1] A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 95218-34-1 | [2] |
| Molecular Formula | C₁₃H₁₉NO₄ | [2] |
| Molecular Weight | 253.29 g/mol | [2] |
| Physical State | White Solid | [1] |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| ACD/LogP | 2.00 | [4] |
Chemical Structure and Reactivity Profile
The reactivity of this compound is dictated by its three primary functional groups: the secondary amine, the ethyl ester, and the 2,4-dimethoxybenzyl (Dmb) group.
Caption: Experimental workflow for the synthesis of the target compound.
Experimental Protocol: Reductive Amination
[1]This protocol is based on a reported synthesis which achieved a quantitative yield. [1]
-
Reaction Setup: Dissolve 2,4-dimethoxybenzaldehyde (3.0 g, 18.0 mmol) in dichloroethane (100 ml) in a suitable reaction flask.
-
Addition of Base: Add triethylamine (NEt₃) (7.5 ml, 54.0 mmol) to the solution.
-
Addition of Amine: Add glycine ethyl ester hydrochloride (3.77 g, 27.0 mmol) to the reaction mixture.
-
Addition of Reducing Agent: While stirring vigorously, add sodium triacetoxyborohydride (NaB(OAc)₃H) (7.66 g, 36.2 mmol).
-
Reaction: Allow the reaction to stir at room temperature for 17 hours. Progress can be monitored by thin-layer chromatography (TLC). [1]6. Workup - Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 ml).
-
Workup - Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂) (3 x 40 ml).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and dichloromethane (4:1) to yield the product as a white solid. [1]
Spectral Data and Characterization
Structural confirmation of this compound is typically achieved using a combination of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. A reported spectrum in CDCl₃ showed the following key peaks:
-
Aromatic Protons: A multiplet around δ 6.40-6.44 ppm (2H) and a doublet at δ 7.11 ppm (1H, J = 7.7 Hz). [1] * Ethyl Ester Protons: A quartet around δ 4.11-4.22 ppm (2H, -OCH₂CH₃) and a multiplet around δ 1.22-1.30 ppm (3H, -OCH₂CH₃). [1] * Methoxy Protons: Two singlets at δ 3.78 ppm (3H) and δ 3.80 ppm (3H), corresponding to the two -OCH₃ groups. [1] * Methylene Protons: A singlet at δ 3.73 ppm (2H, benzylic -CH₂-) and a singlet at δ 3.36 ppm (2H, glycine -CH₂-). [1]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals would include those for the ester carbonyl carbon (~172 ppm), aromatic carbons (100-160 ppm), the ethyl ester carbons (~61 and 14 ppm), the methoxy carbons (~55 ppm), and the two methylene carbons. [1]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis would show a molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₉NO₄).
-
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands, including a strong C=O stretching vibration for the ester group (around 1730-1750 cm⁻¹), C-O stretching bands, and N-H stretching for the secondary amine (around 3300-3500 cm⁻¹).
Applications in Research and Drug Development
The primary application of this compound is as a specialized building block in the synthesis of peptides and peptidomimetics.
-
Peptide Synthesis: Its derivative, Fmoc-N-(Dmb)Gly-OH, is a key reagent in solid-phase peptide synthesis. [5]The Dmb group offers significant advantages over other protecting groups by enhancing the stability and solubility of the growing peptide chain, which helps to prevent aggregation, particularly in difficult sequences. This leads to improved coupling efficiency and higher yields of the final peptide product. [5]* Drug Development: The compound serves as a foundational component in the design of novel drug candidates. By incorporating this modified glycine unit, medicinal chemists can create peptide mimetics and other biologically active molecules with potentially improved pharmacokinetic profiles or enhanced therapeutic effects. [6][5]* Bioconjugation: This chemical is also utilized in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents to improve their targeting and efficacy. [5]
Safety, Handling, and Storage
According to available Safety Data Sheets (SDS), this compound requires careful handling to minimize risk. [3][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat. [3][7]If ventilation is inadequate or exposure limits may be exceeded, a full-face respirator should be used. [3]* Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols. [3]Avoid contact with skin, eyes, and clothing. [7]Wash hands thoroughly after handling. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]Keep away from incompatible materials such as strong oxidizing agents. [8]* First Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water and consult a doctor. [7] * In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor. [7] * If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. [7] * If ingested: Rinse mouth with water. Do not induce vomiting. Call a doctor immediately. [7] At present, detailed toxicological, ecological, and reactivity data are largely unavailable. [3]Therefore, the compound should be handled with the standard precautions applied to new or uncharacterized chemicals.
-
Conclusion
This compound is a high-value synthetic intermediate with well-defined physicochemical properties and a clear role in advanced chemical synthesis. Its strategic importance in peptide chemistry and drug discovery is centered on the utility of the 2,4-dimethoxybenzyl protecting group, which provides tangible benefits in the synthesis of complex biomolecules. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this compound in their scientific endeavors.
References
- This compound SDS, 95218-34-1 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/N-(2,4-Dimethoxybenzyl)glycine-ethyl-ester-cas-95218-34-1.html]
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- MSDS - Safety Data Sheet.
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- N,N-Dimethylglycine ethyl ester 98 33229-89-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/284394]
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- US2793204A - Process for the synthesis of peptides. Google Patents. [URL: https://patents.google.
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- Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [URL: https://www.youtube.
- Optimization of synthetic route to PNA-T-OH monomers. DergiPark. [URL: https://dergipark.org.tr/en/download/article-file/429402]
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N-(2,4-Dimethoxybenzyl)glycine ethyl ester molecular weight and exact mass.
An In-Depth Technical Guide to N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester
This technical guide provides a comprehensive overview of this compound, a critical building block in modern peptide synthesis and drug development. Intended for researchers, chemists, and pharmaceutical scientists, this document delves into the compound's core physicochemical properties, provides a field-proven synthesis protocol, and outlines robust analytical methods for its characterization. The causality behind experimental choices is explained to provide actionable insights for laboratory application.
Compound Identification and Physicochemical Properties
This compound, identified by CAS Number 95218-34-1, is an N-protected amino acid ester.[1][2][3] The 2,4-dimethoxybenzyl (Dmb) group serves as a crucial protecting moiety for the glycine nitrogen. This protection is particularly valuable in solid-phase peptide synthesis (SPPS) for mitigating the aggregation of growing peptide chains, a common challenge with glycine-rich sequences.[4][5] The Dmb group disrupts the intermolecular hydrogen bonding that leads to poor solubility and difficult synthesis.[4]
A precise understanding of its molecular weight and exact mass is fundamental for both stoichiometric calculations in synthesis and for unambiguous identification via mass spectrometry. The molecular weight (MW) is the weighted average of the masses of its constituent atoms in their natural isotopic abundances, while the exact mass is the calculated mass of the molecule using the most abundant isotope of each element. The exact mass is paramount for high-resolution mass spectrometry (HRMS) analysis, which is essential for structure confirmation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [3] |
| Synonyms | Ethyl 2-(2,4-dimethoxybenzylamino)acetate | [2][6] |
| CAS Number | 95218-34-1 | [1][2][3] |
| Molecular Formula | C13H19NO4 | [1][2][3] |
| Molecular Weight | 253.29 g/mol | [1][2][3] |
| Exact Mass | 253.13141 Da | Calculated |
| Flash Point | 353.8 °C at 760 mmHg |[7] |
Synthesis via Reductive Amination: A Validated Protocol
The most efficient and widely adopted method for synthesizing this compound is through direct reductive amination. This strategy involves the reaction of 2,4-dimethoxybenzaldehyde with glycine ethyl ester.
Principle of the Method : The reaction proceeds via the formation of a Schiff base intermediate between the aldehyde and the primary amine of the glycine ester. This intermediate is then selectively reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[8] Its mild nature prevents the unwanted reduction of the starting aldehyde and offers high selectivity for the iminium ion formed from the Schiff base, ensuring a clean reaction with high yields.[8] Dichloroethane is an effective solvent for this reaction.[8]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol [8]
-
Vessel Preparation : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethoxybenzaldehyde (1.0 eq, 18.0 mmol, 3.0 g).
-
Solvent and Base : Dissolve the aldehyde in dichloroethane (100 mL). Add triethylamine (NEt₃) (3.0 eq, 54.0 mmol, 7.5 mL) to the solution. The triethylamine acts as a base to neutralize the hydrochloride salt of the glycine ester.
-
Amine Addition : Add glycine ethyl ester hydrochloride (1.5 eq, 27.0 mmol, 3.77 g) to the stirring mixture.
-
Reducing Agent : While stirring vigorously, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq, 36.2 mmol, 7.66 g) portion-wise to control any initial exotherm.
-
Reaction : Allow the reaction to stir at room temperature for 17 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This in-process check is a critical self-validating step.
-
Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL).
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x 40 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude material via flash column chromatography on silica gel (eluent: 4:1 Ethyl Acetate/CH₂Cl₂) to obtain the final product as a white solid. The yield is typically quantitative.[8]
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary methods for this validation.
High-Performance Liquid Chromatography (HPLC)
Principle : Reverse-phase HPLC separates compounds based on their hydrophobicity. The non-polar dimethoxybenzyl group allows for strong retention on a C18 stationary phase, while a polar mobile phase elutes the compound. Purity is determined by integrating the area of the product peak relative to any impurity peaks.
Caption: General workflow for HPLC analysis of the target compound.
Suggested HPLC Method
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient : 10% to 90% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 280 nm (due to the strong absorbance of the dimethoxybenzyl chromophore).
-
Injection Volume : 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle : ¹H NMR spectroscopy provides detailed information about the chemical structure by probing the magnetic environments of the hydrogen atoms. The chemical shift, integration, and multiplicity of each signal can be used to confirm the presence of all key functional groups in the molecule.
Expected ¹H NMR Signals (in CDCl₃, 300 MHz) [8]
-
Aromatic Protons : A multiplet between δ 7.11-6.40 ppm (3H), corresponding to the protons on the dimethoxy-substituted benzene ring.
-
Ethyl Ester (CH₂) : A quartet around δ 4.17 ppm (2H), due to coupling with the adjacent methyl group.
-
Methoxy Groups (OCH₃) : Two distinct singlets around δ 3.80 and 3.78 ppm (6H total).
-
Benzyl CH₂ : A singlet around δ 3.73 ppm (2H).
-
Glycine α-CH₂ : A singlet around δ 3.36 ppm (2H).
-
Ethyl Ester (CH₃) : A triplet around δ 1.26 ppm (3H), due to coupling with the adjacent methylene group.
The presence of all these signals with the correct integration and multiplicity provides authoritative confirmation of the molecular structure.
References
-
This compound CAS#: 95218-34-1. ChemWhat. [Link]
-
(Dmb)-Gly | CAS#:20839-79-6. Chemsrc. [Link]
-
CAS No.95218-34-1,this compound Suppliers. LookChem. [Link]
-
Synthesis of N-(2,4-Dimethoxybenzyl)glycine. PrepChem.com. [Link]
-
Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium. The Royal Society of Chemistry. [Link]
-
Fmoc-(Dmb)Gly-OH [166881-42-1]. Aapptec Peptides. [Link]
Sources
An In-Depth Technical Guide to the 2,4-Dimethoxybenzyl (Dmb) Group in Peptide Chemistry
Executive Summary
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of higher purity, greater yields, and the successful assembly of complex sequences is perpetual. "Difficult sequences," characterized by their propensity for on-resin aggregation or notorious side reactions, present significant hurdles. This guide provides a deep technical dive into the 2,4-dimethoxybenzyl (Dmb) group, a backbone amide protecting group that has become an indispensable tool for overcoming these challenges. We will explore the chemical principles behind its efficacy, its dual mechanisms of action in preventing both peptide aggregation and aspartimide formation, and provide field-proven protocols for its successful implementation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic strategies to access complex peptide targets.
The Challenge: "Difficult Sequences" in Solid-Phase Peptide Synthesis
The elegance of Fmoc-based SPPS lies in its iterative cycle of coupling and deprotection on a solid support.[1] However, this process can be hampered when the growing peptide chain, still tethered to the resin, begins to fold and interact with itself. This phenomenon, known as on-resin aggregation, is particularly prevalent in hydrophobic sequences or those prone to forming stable secondary structures like β-sheets.[2][3][4]
Aggregation physically obstructs reactive sites, leading to:
-
Incomplete Couplings: The incoming activated amino acid cannot access the N-terminal amine of the growing chain.
-
Failed Deprotections: The basic deprotection reagent (typically piperidine) cannot reach the N-terminal Fmoc group.
The result is a crude product contaminated with deletion sequences that are often difficult, if not impossible, to separate from the target peptide.
A second, equally pernicious challenge arises from specific amino acid motifs. The Asp-Gly sequence is notorious for undergoing a base-catalyzed side reaction during Fmoc deprotection, leading to the formation of a cyclic aspartimide intermediate.[5][6][7] This intermediate can subsequently lead to a mixture of unwanted by-products, including racemized peptides and β-aspartyl peptides, which are often co-elute with the desired product.[8]
The 2,4-Dimethoxybenzyl (Dmb) Group: A Molecular Crowbar
The Dmb group is a reversible backbone amide protecting group. Unlike side-chain protecting groups that mask reactive functionalities on amino acid residues, the Dmb group is installed on the nitrogen atom of the peptide backbone itself.[9] This temporary conversion of a secondary amide to a tertiary amide is the cornerstone of its utility.
The Dmb group is classified as an acid-labile protecting group, making it perfectly compatible with the standard Fmoc/tBu synthesis strategy. It remains stable throughout the iterative, base-mediated Fmoc-deprotection cycles and is cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[6][10]
Caption: Chemical structure of a Dmb-dipeptide building block.
Mechanism of Action I: Overcoming On-Resin Aggregation
The primary driver of peptide aggregation is the formation of intermolecular hydrogen bonds between the backbone amides of different peptide chains. This creates a network of interactions that leads to the formation of insoluble, β-sheet-like structures.
The Dmb group prevents this by introducing a bulky substituent directly onto the amide nitrogen. This has two critical effects:
-
Elimination of the Hydrogen Bond Donor: The N-H proton, which is essential for hydrogen bonding, is replaced by the Dmb group.
-
Steric Hindrance: The bulky benzyl group physically disrupts the close packing required for β-sheet formation, forcing the peptide chains apart and maintaining their solvation.[11]
By strategically placing a Dmb-protected residue approximately every six amino acids, one can effectively disrupt the formation of these aggregates, keeping the growing peptide chain fully solvated and accessible for subsequent chemical steps.[9]
Caption: Dmb prevents aggregation by disrupting H-bonds.
Mechanism of Action II: Preventing Aspartimide Formation
The formation of aspartimide is a base-catalyzed intramolecular cyclization. During the piperidine treatment for Fmoc removal, the backbone amide proton C-terminal to the aspartic acid residue can be deprotonated. The resulting amide anion then acts as a nucleophile, attacking the side-chain ester of the Asp residue (e.g., OtBu) to form a five-membered succinimide ring.[5][7] This side reaction is particularly rapid when the C-terminal residue is glycine, due to the lack of steric hindrance.[7]
The Dmb group offers a complete solution to this problem. By placing the Dmb group on the nitrogen of the glycine residue in an Asp-Gly sequence, the nucleophilic proton is absent.[6][12] This completely prevents the initial deprotonation step required for the cyclization, thereby eliminating aspartimide formation and its subsequent side products.[12]
Caption: Dmb blocks the initial deprotonation step.
Practical Application & Strategy
The Dipeptide Strategy
While one could theoretically use an Fmoc-(Dmb)Gly-OH monomer, coupling the subsequent amino acid onto the sterically hindered Dmb-protected secondary amine is challenging and often inefficient.[7][9] To circumvent this, the standard and most effective approach is to use pre-formed Fmoc-Xaa-(Dmb)Gly-OH dipeptides .[13][14] These building blocks are readily available and can be coupled using standard activation methods, introducing two residues and the crucial Dmb protection in a single, efficient step.[10]
Impact on Synthesis Outcomes
The use of Dmb-protected dipeptides has a dramatic and measurable impact on the synthesis of difficult sequences. It leads to higher quality crude products that require less intensive purification, ultimately improving overall yields and process efficiency.
| Challenge Addressed | Sequence Example | Outcome without Dmb | Outcome with Dmb Dipeptide | Source |
| Severe Aggregation | 61-residue C-terminal of human nucleolin | 5% HPLC Yield | 26% HPLC Yield | [8] |
| Aspartimide Formation | Asp-Gly containing peptide | 45% Crude Purity | 91% Crude Purity | [8] |
Experimental Protocol: Incorporation of Fmoc-Ala-(Dmb)Gly-OH in SPPS
This protocol outlines a self-validating workflow for incorporating an Fmoc-Ala-(Dmb)Gly-OH dipeptide into a peptide sequence being assembled on a Rink Amide resin using manual SPPS.
Materials:
-
Peptidyl-resin (post-Fmoc deprotection of the previous amino acid)
-
Fmoc-Ala-(Dmb)Gly-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine, 20% (v/v) in DMF
-
Kaiser Test Kit (Ninhydrin, Phenol, KCN in Pyridine)
Workflow Diagram:
Caption: Workflow for Dmb-dipeptide incorporation.
Step-by-Step Methodology:
-
Resin Preparation:
-
Start with the peptidyl-resin in a reaction vessel after the successful Fmoc deprotection of the previous amino acid. The resin should give a positive Kaiser test (yellow beads), confirming the presence of a free primary amine.
-
Wash the resin thoroughly with DMF (3 x 10 mL/g resin) to remove residual piperidine.
-
-
Dipeptide Activation:
-
In a separate vial, dissolve Fmoc-Ala-(Dmb)Gly-OH (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution. The solution will typically change color.
-
Allow the activation to proceed for 2-5 minutes at room temperature. Causality: This pre-activation step forms the highly reactive aminium/uronium active ester, which is necessary to overcome the moderate steric hindrance of the coupling and drive the reaction to completion.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin and immediately add the activated dipeptide solution.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Validation & Washing:
-
After the coupling time, drain the reaction solution.
-
Take a small sample of resin beads (approx. 1-2 mg) and perform a Kaiser test.
-
Self-Validation: A negative Kaiser test (beads remain blue/purple) indicates the reaction is complete. A positive test (yellow beads) indicates incomplete coupling. If the test is positive, repeat the coupling step with a freshly prepared activated dipeptide solution.
-
Once the coupling is complete, wash the resin thoroughly (3x DMF, 3x DCM) to remove all excess reagents and by-products.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group from the newly added dipeptide.
-
Drain the solution and wash the resin with DMF (3x) to prepare for the next coupling cycle.
-
Cleavage and Deprotection of the Dmb Group
The Dmb group is engineered for its lability to strong acid. During the final cleavage step, typically using a cocktail of 95% TFA with scavengers, the amide nitrogen is protonated. This is followed by the cleavage of the benzyl-nitrogen bond, which is facilitated by the electron-donating methoxy groups on the aromatic ring. These groups stabilize the resulting 2,4-dimethoxybenzyl carbocation, making the cleavage efficient and clean.[15]
Caption: Acid-catalyzed removal of the Dmb group.
Important Consideration: The liberated Dmb cation is a powerful alkylating agent. If the peptide sequence contains sensitive residues like Tryptophan (Trp), this cation can cause unwanted side-chain modification. Therefore, it is crucial to include appropriate scavengers in the cleavage cocktail, such as triisopropylsilane (TIPS) and water, to trap the carbocation.[10][16] For sequences containing Trp, the use of Trp(Boc) side-chain protection is strongly recommended.[10]
Conclusion
The 2,4-dimethoxybenzyl group is more than a simple protecting group; it is a strategic tool that fundamentally alters the behavior of a growing peptide chain on a solid support. By temporarily masking a backbone amide, it effectively mitigates the two of the most significant challenges in modern peptide synthesis: on-resin aggregation and aspartimide formation. Its compatibility with standard Fmoc chemistry and the straightforward implementation via dipeptide building blocks have cemented its role as an essential component in the synthetic chemist's toolbox. The judicious application of the Dmb group enables the routine synthesis of long, complex, and previously inaccessible peptide sequences, pushing the boundaries of what is achievable in peptide research and therapeutic development.
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library. Retrieved January 21, 2026, from [Link]
-
Módis, L., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(10), e3203. [Link]
-
ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH. Retrieved January 21, 2026, from [Link]
-
Kong, M., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6). Peptide Synthesis Blog. [Link]
-
Packman, L. C. (2007). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Request PDF. [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
NEW FMOC-AA-(DMB)GLY DIPEPTIDES. (2012, December). AAPPTec Peptides. [Link]
-
DL_Chemist. (2025, May 25). Comment on 'Anyone have an idea about the mechanism for the cleavage of this linker?'. Reddit. [Link]
-
Comparison of Peptide Synthesis Methods and Techniques. (2024, January 16). Biopharma PEG. [Link]
- Giraud, M., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Rabanal, F., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids, 33(3), 531-536. [Link]
-
Kumar, A., et al. (2015). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry, 13(6), 1547-1550. [Link]
-
Zahariev, S., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2013, 874156. [Link]
-
Giralt, E., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Request PDF. [Link]
-
Al-Harrasi, A., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(5), e202200030. [Link]
-
Bofill, J. M., et al. (2015). 2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences. Angewandte Chemie International Edition, 54(1), 272-276. [Link]
-
Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]
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The 2,4-Dimethoxybenzyl (Dmb) Group: A Technical Guide to Amide Backbone Protection in Peptide Synthesis
Introduction: The Challenge of "Difficult Sequences" in Peptide Synthesis
In the field of peptide and protein synthesis, particularly through Solid-Phase Peptide Synthesis (SPPS), researchers frequently encounter "difficult sequences." These are peptide chains that, during their assembly on a solid support, exhibit poor solvation, leading to intra- and intermolecular aggregation.[1][2] This aggregation, primarily driven by the formation of secondary structures like β-sheets through backbone amide hydrogen bonding, can result in incomplete acylation and deprotection steps.[2][3] The consequences are significant: decreased yields, challenging purifications, and in some cases, total synthesis failure.[3][4]
Furthermore, specific amino acid pairings, notably the Asp-Gly sequence, are prone to a deleterious side reaction forming a stable aspartimide intermediate.[1][5] This not only results in a hard-to-separate impurity but can also lead to racemization and the formation of β-aspartyl peptides.[1][5] To overcome these twin challenges of aggregation and aspartimide formation, the strategic, temporary modification of the peptide backbone has emerged as a powerful solution.[1][2] This guide provides an in-depth technical overview of one of the most effective tools for this purpose: the 2,4-dimethoxybenzyl (Dmb) protecting group.
The Dmb Protecting Group: Core Principles and Advantages
The 2,4-dimethoxybenzyl (Dmb) group is an acid-labile protecting group used for the reversible alkylation of the backbone amide nitrogen.[6] By converting a secondary amide to a tertiary amide, the Dmb group physically blocks the hydrogen bond donor capability of the amide proton, thereby disrupting the formation of the hydrogen-bonded networks that lead to aggregation.[1][2][5] This steric hindrance dramatically increases the solubility and solvation of the growing peptide chain on the resin, facilitating more efficient and complete coupling and deprotection cycles.[1][7]
The primary advantages of employing the Dmb group include:
-
Prevention of Aggregation : By disrupting secondary structure formation, Dmb protection is instrumental in the successful synthesis of hydrophobic and aggregation-prone peptides, such as amyloid-β fragments.[1][5]
-
Suppression of Aspartimide Formation : When placed on the nitrogen of the amino acid following an aspartic acid residue (e.g., in an Asp-Gly sequence), the Dmb group sterically hinders the cyclization reaction required for aspartimide formation.[3][5][8]
-
Improved Yields and Purity : The enhanced solvation and prevention of side reactions lead to higher yields of the crude peptide and a cleaner product profile, simplifying subsequent purification.[5][9]
-
Compatibility with Fmoc Chemistry : The Dmb group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal but is readily cleaved under the final acidic conditions used for resin cleavage and side-chain deprotection.[8][10]
Chemical Mechanism and Strategic Application
Mechanism of Protection and Deprotection
The Dmb group's utility is rooted in its electronic properties. The two methoxy groups on the benzyl ring are electron-donating, which destabilizes the C-N bond under acidic conditions and stabilizes the resulting carbocation upon cleavage.
Protection (Installation): Direct acylation of a Dmb-protected secondary amine is sterically hindered.[3][5] Therefore, the most common and efficient strategy is to incorporate the Dmb group as part of a pre-formed dipeptide building block, typically Fmoc-Xaa-(Dmb)Gly-OH.[3][9][11] This approach bypasses the difficult coupling step onto the Dmb-protected nitrogen. These dipeptides are synthesized in solution via methods like reductive amination of a primary amino acid with 2,4-dimethoxybenzaldehyde, followed by Fmoc protection.[4][10]
Deprotection (Cleavage): The Dmb group is cleaved under strong acidic conditions, typically using a standard trifluoroacetic acid (TFA) "cocktail".[8][12] The mechanism is initiated by protonation of one of the electron-rich methoxy groups. This facilitates the cleavage of the C-N bond, releasing the unprotected peptide and forming a resonance-stabilized 2,4-dimethoxybenzyl cation.[13]
Caption: Mechanism of acid-catalyzed Dmb group cleavage.
This liberated Dmb cation is a potent electrophile and can cause side reactions, particularly the alkylation of sensitive residues like tryptophan and methionine.[3][13][14] Therefore, the use of scavengers in the cleavage cocktail is mandatory.
The Critical Role of Scavengers
Scavengers are nucleophilic agents added to the cleavage cocktail to trap reactive electrophiles. For Dmb cleavage, common and effective scavengers include:
| Scavenger | Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Highly effective at reducing and trapping carbocations.[12][13] |
| Water | 2.5 - 5% | Acts as a scavenger and aids in the cleavage of other protecting groups.[12][13] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Useful for scavenging and preventing the re-oxidation of cysteine residues.[13] |
A standard cleavage cocktail for a peptide synthesized with Dmb protection would be TFA/TIS/H₂O (95:2.5:2.5) .[12]
Experimental Protocols and Best Practices
Protocol 1: Incorporation of a Dmb-Dipeptide in Fmoc SPPS
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-(Dmb)Gly-OH dipeptide into a growing peptide chain on a resin support.
-
Resin Preparation : Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.[15]
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Wash the resin thoroughly with DMF (5-6 times).[15][16]
-
Activation of Dmb-Dipeptide : In a separate vessel, dissolve 3 equivalents of the Fmoc-Xaa-(Dmb)Gly-OH dipeptide, 3 equivalents of an activating agent (e.g., HATU), and 6 equivalents of a base (e.g., DIPEA) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling : Add the activated dipeptide solution to the deprotected resin. Agitate at room temperature for 2-4 hours. The use of Dmb dipeptides is compatible with standard coupling methods.[3][14]
-
Monitoring : Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test indicates a complete reaction.
-
Washing : After complete coupling, wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step to cleave the peptide from the resin and remove all acid-labile protecting groups, including Dmb.
-
Resin Preparation : Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation : Prepare a fresh cleavage cocktail. For a standard peptide, use TFA/TIS/H₂O (95:2.5:2.5, v/v) .[12] Caution : TFA is highly corrosive; handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction : Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.[12]
-
Peptide Precipitation : Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 9 times the volume of the filtrate). A white precipitate of the crude peptide should form.[12][17]
-
Isolation and Washing : Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.[17]
-
Drying : Dry the final peptide pellet under vacuum to obtain the crude product, which can then be analyzed and purified by RP-HPLC.
Caption: SPPS workflow incorporating a Dmb-dipeptide.
Strategic Guidelines for Using Dmb Protection
To maximize the benefits of Dmb protection, consider the following field-proven insights:
-
Optimal Spacing : For long or difficult sequences, it is recommended to insert a Dmb-protected residue (or another structure-breaking element like a pseudoproline) approximately every 5-6 residues.[3][8]
-
Placement : If possible, insert the Dmb-dipeptide just before a known hydrophobic or aggregation-prone region.[5][8]
-
Proline Proximity : Maintain a minimum separation of at least two amino acids between a Dmb-protected residue and a proline, which is itself a helix-breaker.[3][8]
-
Tryptophan-Containing Peptides : When synthesizing peptides containing tryptophan, the use of Boc protection for the indole side chain (Fmoc-Trp(Boc)-OH) is strongly recommended to prevent alkylation by the Dmb cation during cleavage.[3][14]
Conclusion
The 2,4-dimethoxybenzyl (Dmb) protecting group is a validated and powerful tool in the arsenal of the peptide chemist. By temporarily and reversibly masking a backbone amide bond, it effectively mitigates the primary challenges of peptide aggregation and aspartimide formation that often plague solid-phase synthesis. Its strategic incorporation, primarily through dipeptide building blocks, leads to cleaner crude products, higher yields, and enables the synthesis of peptides that would otherwise be inaccessible. Understanding the principles of its application, the mechanism of its cleavage, and the critical role of scavengers is essential for leveraging its full potential in the development of complex peptide-based therapeutics and research tools.
References
-
Vertex AI Search Result[18]
- Benchchem. (n.d.). Technical Support Center: Purification of Compounds Containing the 2,4-Dimethoxybenzyl (DMB) Group.
-
Quibell, M., & Johnson, T. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Amino Acids, 48(4), 933-943. Retrieved from [Link]
-
ResearchGate. (n.d.). Various synthetic approaches for preparing Dmb‐protected dipeptides. Retrieved from [Link]
-
The Francis Crick Institute. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Hmb and Dmb Dipeptides. Retrieved from [Link]
-
AAPPTec. (2019). Hmb and Dmb Protected Derivatives. Retrieved from [Link]
-
ResearchGate. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Retrieved from [Link]
-
YouTube. (2026). Enhance Peptide Manufacturing Using Backbone N Protecting Groups. Retrieved from [Link]
-
PubMed Central. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimization of TFA Concentration for 2,4-DMB Removal.
-
PubMed Central. (2014). Automated synthesis of backbone protected peptides. Retrieved from [Link]
- Benchchem. (n.d.). Protocol for 2,4-Dimethoxybenzyl (DMB) Protection of Primary Amines.
-
ResearchGate. (n.d.). A Reversible Protecting Group for the Amide Bond in Peptides. Use in the Synthesis of 'Difficult Sequences'. Retrieved from [Link]'
-
Periodica Polytechnica Chemical Engineering. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Retrieved from [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (n.d.). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection.
-
Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ACS Omega. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3.
- Merck Millipore. (n.d.). New products for peptide synthesis Novabiochem.
-
HETEROCYCLES. (2012). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). Retrieved from [Link]
-
ResearchGate. (n.d.). 2‐Methoxy‐4‐methylsulfinylbenzyl: A Backbone Amide Safety‐Catch Protecting Group for the Synthesis and Purification of Difficult Peptide Sequences. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A reversible protecting group for the amide bond in peptides. Use in the synthesis of 'difficult sequences'. Retrieved from [Link]
-
Nowick Laboratory, University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Retrieved from [Link]
- Aapptec Peptides. (2012). NEW FMOC-AA-(DMB)GLY DIPEPTIDES.
-
Reddit. (2025). Anyone have an idea about the mechanism for the cleavage of this linker?. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-D-Glu-OH.
-
ResearchGate. (n.d.). Proposed mechanism of deprotection of DMB. Retrieved from [Link]
-
UCLA – Chemistry and Biochemistry. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Retrieved from [Link]
-
Peptide 2.0. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide cleavage. Retrieved from [Link]
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N-(2,4-Dimethoxybenzyl)glycine ethyl ester solubility in common lab solvents.
An In-Depth Technical Guide to the Solubility of N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester in Common Laboratory Solvents
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful experimental design, from reaction chemistry to formulation and bioavailability studies. This guide provides a detailed analysis of the solubility profile of this compound, a compound of interest in various research applications. In the absence of extensive published quantitative data, this document synthesizes a theoretical prediction based on molecular structure with a robust, field-proven experimental framework for its empirical determination.
Part 1: Theoretical Solubility Profile and Structural Analysis
The principle of "like dissolves like" is the foundation for predicting solubility. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The solubility of this compound is governed by the interplay of its constituent functional groups and their respective polarities and capacities for hydrogen bonding.[2][3][4]
Molecular Structure:
-
Chemical Formula: C₁₃H₁₉NO₄
-
Molecular Weight: 253.29 g/mol
-
Key Functional Groups:
-
Ethyl Ester (-COOEt): A polar group capable of acting as a hydrogen bond acceptor.
-
Secondary Amine (-NH-): A polar group that can act as both a hydrogen bond donor and acceptor.
-
Dimethoxybenzyl Group: A large, predominantly non-polar aromatic ring, which reduces aqueous solubility. The two ether groups (-OCH₃) are polar and can act as hydrogen bond acceptors.
-
The presence of a large, hydrophobic dimethoxybenzyl group is expected to be a dominant factor in the molecule's overall solubility, significantly reducing its affinity for highly polar protic solvents like water. However, the presence of multiple polar functional groups (an ester, an amine, and two ethers) suggests that the molecule will not be soluble in purely non-polar solvents either. Therefore, this compound is predicted to have moderate to high solubility in polar aprotic and moderately polar organic solvents.
Predicted Solubility in Common Laboratory Solvents
The following table summarizes the predicted solubility of this compound based on structural analysis.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble / Very Low | The large, non-polar dimethoxybenzyl group outweighs the polarity of the ester, amine, and ether functionalities, leading to poor interaction with the highly structured hydrogen-bonding network of water. |
| Methanol / Ethanol | Polar Protic | Moderate | These alcohols have both a polar hydroxyl group that can interact with the polar sites of the solute and a non-polar alkyl chain that can interact with the hydrophobic benzyl group. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with both polar and non-polar character. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly effective polar aprotic solvent for a broad spectrum of organic compounds. |
| Acetonitrile | Polar Aprotic | High | A polar aprotic solvent that is a good general-purpose solvent for compounds of moderate polarity. |
| Acetone | Polar Aprotic | High | A moderately polar solvent that should effectively solvate the molecule. |
| Ethyl Acetate | Moderately Polar | High | As an ester itself, ethyl acetate will interact favorably with the ethyl ester group of the solute. It is a common solvent for reactions involving similar compounds, indicating good solubility.[5] |
| Dichloromethane (DCM) | Moderately Polar | High | An effective solvent for a wide range of organic compounds with moderate polarity. |
| Tetrahydrofuran (THF) | Moderately Polar | High | A cyclic ether that is a good solvent for many organic compounds. |
| Toluene | Non-polar (Aromatic) | Moderate to Low | The aromatic ring of toluene can interact with the dimethoxybenzyl group via π-stacking, but its overall non-polar nature may limit its ability to solvate the polar functional groups effectively. |
| Hexane / Heptane | Non-polar (Aliphatic) | Insoluble / Very Low | These are highly non-polar solvents and will not effectively solvate the polar ester, amine, and ether groups of the molecule. |
Part 2: Experimental Protocols for Solubility Determination
To move from theoretical prediction to empirical data, a systematic experimental approach is necessary. The following protocols are designed to provide both a rapid qualitative assessment and a precise quantitative measurement of solubility.
Qualitative Solubility Assessment
This rapid test provides a preliminary classification of the compound's solubility in various solvents.
Methodology:
-
Preparation: Label a series of small, clean, dry test tubes or vials, one for each solvent to be tested.
-
Analyte Addition: Add approximately 10-20 mg of this compound to each test tube.
-
Solvent Addition: Add the test solvent dropwise (e.g., in 0.1 mL increments) to the corresponding test tube, up to a total volume of 1 mL.
-
Mixing: After each addition, cap the tube and vortex or shake vigorously for 30 seconds.
-
Observation: Visually inspect the solution for any undissolved solid against a dark background.
-
Classification:
-
Soluble: No visible solid after the addition of 1 mL of solvent.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No apparent dissolution of the solid.
-
Caption: Workflow for Qualitative Solubility Testing.
Quantitative Solubility Determination: The Shake-Flask Method
For precise solubility data, the shake-flask method is a widely recognized and reliable technique.[6] This method determines the equilibrium solubility by creating a saturated solution and then measuring the concentration of the dissolved solute. The following protocol is based on the OECD Guideline 105.[7]
Methodology:
-
Preliminary Test: A preliminary test should be conducted to estimate the approximate solubility. This will inform the amount of substance to use in the definitive test and the required analytical sensitivity.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a flask or vial containing the chosen solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.
-
Seal the flasks to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a constant temperature water bath or incubator equipped with a shaker. The test should ideally be performed at a standard temperature, such as 25 °C.
-
Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A common starting point is 24-48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the concentration no longer changes).
-
-
Phase Separation:
-
Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high results.
-
Centrifuge the samples at the same temperature as the equilibration to pellet the excess solid.
-
Alternatively, filter the solution using a syringe filter that is compatible with the solvent and does not adsorb the solute.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Accurately dilute the aliquot with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.
-
Analyze the concentration of the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5]
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The final solubility is typically expressed in units of mg/mL or g/L.
-
Caption: Quantitative Solubility Determination via the Shake-Flask Method.
Part 3: Analytical Considerations for Concentration Measurement
Accurate quantification of the dissolved solute is paramount. Both HPLC and UV-Vis spectroscopy are common techniques for this purpose.
Creating a Calibration Curve:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the solvent to create a stock solution of known concentration.
-
Prepare Standards: Perform a series of serial dilutions of the stock solution to create at least five calibration standards of decreasing concentrations.
-
Measure Response: Analyze each standard using the chosen analytical method (HPLC or UV-Vis) and record the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis).
-
Plot Data: Plot the instrument response versus the known concentration of the standards.
-
Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) will be used to determine the concentration of unknown samples. An R² value > 0.99 is desirable.
By combining a sound theoretical understanding of molecular interactions with rigorous experimental methodology, researchers can confidently determine the solubility of this compound, facilitating its effective use in further scientific endeavors.
References
-
TutorChase. How do functional groups affect solubility in organic compounds?[Link]
-
Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]
-
Solubility of Things. Functional Groups: Definition and Importance. [Link]
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Chemistry For Everyone. How To Predict Solubility Of Organic Compounds? YouTube. [Link]
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Qualitative Analysis of Organic Compounds. [Link]
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Qualitative Organic Analysis – Identification of an Unknown. [Link]
-
Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]
-
Rowan Scientific. Predicting Solubility. [Link]
-
Solubility of Organic Compounds. [Link]
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Lab 14: Qualitative Organic Analysis. California State University, Bakersfield. [Link]
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Qualitative Analysis of Organic Compounds. [Link]
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OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
ChemBK. N-Benzoylglycine. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PubMed Central. [Link]
-
Water Solubility (Flask Method). Regulations.gov. [Link]
-
Parameters of HPLC system used in solubility experiments for concentration measurement. [Link]
-
OECD. Test No. 105: Water Solubility. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
304 Subpart E—Product Properties Test Guidelines P C C = /. GovInfo. [Link]
-
iChemical. N-(benzoyl)glycine, CAS No. 495-69-2. [Link]
-
Cheméo. Chemical Properties of Benzoylglycylglycine (CAS 1145-32-0). [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. [Link]
-
MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. MDPI. [Link]
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An In-Depth Technical Guide to the Spectral Data Interpretation of N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester
Introduction
In the landscape of modern drug development and peptide synthesis, the precise structural elucidation of intermediate and final compounds is paramount. N-(2,4-Dimethoxybenzyl)glycine ethyl ester is a key building block, often utilized in the synthesis of peptide nucleic acids (PNAs) and other complex molecules due to the utility of the 2,4-dimethoxybenzyl (Dmb) protecting group.[1] Verifying the identity and purity of this compound requires a multi-faceted analytical approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This technical guide provides a detailed interpretation of the ¹H NMR, ¹³C NMR, and MS spectral data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a causal explanation of the spectral features grounded in the principles of chemical structure and analytical science.
Molecular Structure and Analytical Overview
To effectively interpret spectral data, one must first understand the molecule's architecture. Each unique chemical environment within the molecule will give rise to a distinct signal in NMR spectroscopy, while the overall mass and bond strengths will dictate its behavior in mass spectrometry.
Proton (¹H) NMR Spectroscopy Analysis
Proton NMR is a powerful tool for revealing the connectivity of a molecule by probing the chemical environment of hydrogen atoms. The spectrum is analyzed based on chemical shift (δ), integration (the number of protons), and signal splitting (multiplicity).
Predicted ¹H NMR Spectrum
Based on the structure, we can predict the types of proton signals we expect to see:
-
Ethyl Group (-OCH₂CH₃): A quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.
-
Glycine Methylene (-NCH₂CO-): A singlet, as there are no adjacent protons to cause splitting.
-
Benzylic Methylene (-ArCH₂N-): A singlet, similarly lacking adjacent protons for coupling.
-
Methoxy Groups (-OCH₃): Two distinct singlets, as they are in different positions on the aromatic ring.
-
Aromatic Ring: Three protons in a distinct pattern (a doublet, a doublet of doublets, and a single doublet) characteristic of a 1,2,4-trisubstituted benzene ring.
-
Amine Proton (-NH-): A broad singlet, which may or may not be clearly visible depending on the solvent and concentration.
Experimental ¹H NMR Data and Interpretation
The experimental data aligns perfectly with these predictions, confirming the structure. The spectrum was recorded in deuterated chloroform (CDCl₃).[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Splitting |
| 7.11 | Doublet (d) | 1H | H6 | This proton is ortho to the benzyl group and shows coupling only to H5. Its position in the aromatic region (6.5-8.5 ppm) is expected.[2] |
| 6.42 | Multiplet (m) | 2H | H3, H5 | These protons are ortho and para to the electron-donating methoxy groups, which shield them and shift them upfield within the aromatic region. They exhibit complex coupling with each other and adjacent protons. |
| 4.17 | Quartet (q) | 2H | H12 (-OCH₂CH₃) | The deshielding effect of the adjacent ester oxygen atom shifts this signal significantly downfield to the 3.5-5.5 ppm range.[3] The quartet pattern arises from coupling to the three H13 protons (n+1 = 3+1 = 4). |
| 3.80 | Singlet (s) | 3H | H8 or H9 (-OCH₃) | The two methoxy groups are non-equivalent. Both signals appear as sharp singlets as there is no coupling to other protons. Their chemical shift is typical for methoxy groups on an aromatic ring. |
| 3.78 | Singlet (s) | 3H | H9 or H8 (-OCH₃) | See above. The slight difference in chemical shift is due to their different positions (ortho vs. para to the benzyl group). |
| 3.73 | Singlet (s) | 2H | H7 (-ArCH₂N-) | As a benzylic proton, its chemical shift is expected to be downfield from a simple alkane. The adjacent nitrogen atom also contributes to this deshielding. The singlet multiplicity confirms no adjacent protons. |
| 3.36 | Singlet (s) | 2H | H10 (-NCH₂CO-) | These protons are alpha to the carbonyl group, which deshields them. The singlet multiplicity is expected. |
| 1.26 | Triplet (t) | 3H | H13 (-OCH₂CH₃) | This signal is in the typical upfield region for an alkyl group. The triplet pattern is due to coupling with the two H12 protons (n+1 = 2+1 = 3). |
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. Data sourced from The Royal Society of Chemistry.[1]
Carbon-¹³ (¹³C) NMR Spectroscopy Analysis
¹³C NMR provides information about the carbon framework of the molecule. In proton-decoupled spectra, each unique carbon atom typically appears as a single line. The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of attached atoms.
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the 165-190 ppm range for esters.[4]
-
Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm range. The carbons attached to the oxygen atoms (C2, C4) will be the most downfield in this region.
-
Aliphatic Carbons: Signals for the five aliphatic carbons (-OCH₃, -CH₂-, -CH₃) are expected in the upfield region (10-80 ppm).[4][5]
Predicted ¹³C NMR Data and Interpretation
While a complete experimental spectrum was not available in the cited literature, a predicted spectrum can be constructed with high confidence based on established chemical shift ranges and data from similar structures.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~172 | C11 (C=O) | The carbonyl carbon of an ester is highly deshielded and appears significantly downfield.[4] |
| ~160 | C4 (Ar-O) | Aromatic carbon directly bonded to an electronegative oxygen atom is shifted downfield. |
| ~158 | C2 (Ar-O) | Similar to C4, this carbon is deshielded by the directly attached oxygen. |
| ~130 | C6 (Ar-CH) | Aromatic CH carbon. |
| ~120 | C1 (Ar-C) | The quaternary aromatic carbon attached to the benzyl group. Quaternary carbons often show weaker signals.[4] |
| ~104 | C5 (Ar-CH) | This aromatic carbon is shielded by the ortho and para electron-donating methoxy groups. |
| ~98 | C3 (Ar-CH) | This aromatic carbon is strongly shielded by two ortho electron-donating groups (one -OCH₃ and the C1-benzyl group). |
| ~61 | C12 (-OCH₂) | The carbon of the ethyl ester methylene group is deshielded by the adjacent oxygen atom, typically appearing in the 60-80 ppm range.[4] |
| ~55.5 | C8/C9 (-OCH₃) | The two methoxy carbons are expected to be nearly equivalent and appear in the typical range for this functional group. |
| ~53 | C7 (Ar-CH₂N) | Benzylic carbon attached to nitrogen. |
| ~50 | C10 (-NCH₂CO) | Glycine methylene carbon. |
| ~14 | C13 (-CH₃) | The terminal methyl carbon of the ethyl group appears in the highly shielded, upfield region of the spectrum.[5] |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically produces a protonated molecular ion [M+H]⁺.[6][7]
Molecular Ion Peak
The molecular formula for this compound is C₁₃H₁₉NO₄.
-
Calculated Molecular Weight: 253.29 g/mol .[8]
-
Expected [M+H]⁺ Peak: The primary peak observed in an ESI-MS spectrum would be the protonated molecule at a mass-to-charge ratio (m/z) of 254.29.
Fragmentation Pathway
The causality behind mass spectral fragmentation is the formation of the most stable possible ions.[9] For N-benzylamine derivatives, the most favorable fragmentation pathway is the cleavage of the benzylic C-N bond. This cleavage is energetically favorable because it results in a highly stable, resonance-stabilized 2,4-dimethoxybenzyl cation.
Interpretation of Key Fragments:
| m/z Value | Ion Structure | Significance |
| 254.3 | [C₁₃H₁₉NO₄ + H]⁺ | Protonated Molecular Ion . Confirms the molecular weight of the parent compound. |
| 151.1 | [C₉H₁₁O₂]⁺ | Base Peak . This corresponds to the 2,4-dimethoxybenzyl cation. Its high intensity (base peak) is due to its significant resonance stabilization, making this fragmentation pathway highly favorable. This is the hallmark fragment for this class of compounds. |
| 104.1 | [C₄H₁₀NO₂]⁺ | This corresponds to the protonated glycine ethyl ester fragment that would result from the same cleavage. It is often less abundant than the highly stable benzyl cation. |
Table 3: Key Expected Ions in the ESI-MS Spectrum.
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.[1]
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.
-
For ¹³C NMR, a proton-decoupled pulse program should be used. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.[5]
-
ESI-MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid is crucial for promoting protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode for ESI. Typical source parameters include a capillary voltage of 3-4 kV and a source temperature appropriate for the solvent system.
-
Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the [M+H]⁺ ion.
-
Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 254.3) as the precursor and applying collision-induced dissociation (CID) to generate and detect the fragment ions.
Conclusion
The structural identity of this compound is unequivocally confirmed through the combined application of NMR and MS. ¹H NMR provides a detailed map of the proton environments, with characteristic signals for the ethyl ester, the glycine and benzyl methylenes, and the substituted aromatic ring. ¹³C NMR complements this by confirming the carbon skeleton, including the downfield ester carbonyl and the distinct aromatic carbons. Finally, ESI-MS validates the molecular weight via the protonated molecular ion and reveals the compound's signature fragmentation pattern, which is dominated by the formation of the highly stable 2,4-dimethoxybenzyl cation. Together, these techniques provide a robust, self-validating system for the complete and confident characterization of this important synthetic building block.
References
[10] PrepChem. (n.d.). Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Retrieved from PrepChem.com. [Link]
[11] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12176, Glycine ethyl ester. Retrieved from PubChem. [Link]
[12] University of Regensburg. (n.d.). Chemical Shifts. Retrieved from homepages.uni-regensburg.de. [Link]
[13] University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from chem.wisc.edu. [Link]
[3] Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from pages.chem.oregonstate.edu. [Link]
[4] Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from pages.chem.oregonstate.edu. [Link]
[5] Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from compoundchem.com. [Link]
[6] Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]
[2] LibreTexts. (2021). ¹H NMR Spectra and Interpretation (Part I). Retrieved from Chemistry LibreTexts. [Link]
[1] The Royal Society of Chemistry. (2014). Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium-dependent antibiotic daptomycin. Retrieved from rsc.org. [Link]
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]
[7] Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
[14] Brown, W. P. (2025). Interpreting the H-1 proton NMR spectrum of ethyl ethanoate (ethyl acetate). Retrieved from docbrown.info. [Link]
[9] Clark, J. (n.d.). Mass spectra - fragmentation patterns. Retrieved from Chemguide. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 95218-34-1 [m.chemicalbook.com]
- 9. chemguide.co.uk [chemguide.co.uk]
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- 14. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Step-by-step synthesis protocol for N-(2,4-Dimethoxybenzyl)glycine ethyl ester.
An Application Note for the Synthesis of N-(2,4-Dimethoxybenzyl)glycine ethyl ester
Topic: Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable protected amino acid derivative frequently utilized in peptide synthesis and the development of complex organic molecules. The 2,4-dimethoxybenzyl (Dmb) group serves as an acid-labile protecting group for the secondary amine, offering stability under various conditions while allowing for controlled deprotection. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a one-pot reductive amination reaction. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive step-by-step guide, and discuss the critical parameters that ensure a high-yield, high-purity outcome.
Reaction Principle: Reductive Amination
The synthesis is achieved through the direct reductive amination of 2,4-dimethoxybenzaldehyde with glycine ethyl ester. This reaction proceeds in two key stages:
-
Iminium Ion Formation: The amine (glycine ethyl ester) attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base, which is then protonated to form a reactive iminium ion.
-
Hydride Reduction: A mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion, yielding the desired secondary amine product.
Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its mild nature and tolerance of slightly acidic conditions, which favor iminium ion formation without reducing the starting aldehyde.[1][2] The addition of triethylamine is crucial as it deprotonates the glycine ethyl ester hydrochloride salt, liberating the free amine necessary for the initial nucleophilic attack.[3]
Visualizing the Reaction Scheme
Caption: Reductive amination of 2,4-dimethoxybenzaldehyde with glycine ethyl ester.
Materials and Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| 2,4-Dimethoxybenzaldehyde | 613-45-6 | 166.17 | 3.0 g | 18.0 |
| Glycine ethyl ester HCl | 623-33-6 | 139.58 | 3.77 g | 27.0 |
| Triethylamine (NEt₃) | 121-44-8 | 101.19 | 7.5 mL | 54.0 |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 7.66 g | 36.2 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | 100 mL | - |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | 100 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~120 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - |
| Silica Gel (230-400 mesh) | 63231-67-4 | - | As needed | - |
Equipment
| Equipment | Purpose |
| 250 mL Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation of the reaction mixture |
| Nitrogen/Argon inlet | To maintain an inert atmosphere |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal under reduced pressure |
| Glass column for chromatography | Product purification |
| Beakers, graduated cylinders, etc. | General lab use |
| Thin-Layer Chromatography (TLC) plates | Reaction monitoring |
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from a procedure reported by Martin et al.[3]
Part 1: Reaction Setup and Execution
-
Vessel Preparation: Place a magnetic stir bar into a 250 mL round-bottom flask and ensure the flask is dry.
-
Reagent Addition: To the flask, add 2,4-dimethoxybenzaldehyde (3.0 g, 18.0 mmol).
-
Solvent Addition: Dissolve the aldehyde in 1,2-dichloroethane (100 mL).
-
Base Addition: Add triethylamine (7.5 mL, 54.0 mmol) to the solution.
-
Scientist's Note: Triethylamine is a crucial base used here to neutralize the hydrochloride salt of glycine ethyl ester, thereby generating the free amine in situ. A slight excess ensures complete deprotonation.
-
-
Amine Addition: Add glycine ethyl ester hydrochloride (3.77 g, 27.0 mmol) to the stirring solution.
-
Expert Insight: Using a slight excess (1.5 equivalents) of the amine component helps to drive the imine formation to completion.
-
-
Reducing Agent Addition: While stirring the mixture vigorously, add sodium triacetoxyborohydride (7.66 g, 36.2 mmol) in portions.
-
Scientist's Note: NaBH(OAc)₃ is moisture-sensitive and should be handled quickly. Vigorous stirring is essential to ensure proper mixing of the solid reducing agent.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 17 hours (overnight). The progress can be monitored by TLC, checking for the consumption of the starting aldehyde.
Part 2: Work-up and Extraction
-
Quenching: After 17 hours, carefully quench the reaction by adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Expert Insight: The NaHCO₃ solution neutralizes any remaining acidic species and quenches the excess reducing agent. Be cautious as gas evolution (H₂) may occur.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine and Dry: Combine the organic layers. Although not explicitly stated in the source protocol, it is good practice to dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
Part 3: Purification
-
Chromatography Setup: Prepare a silica gel column using a suitable slurry solvent.
-
Elution: Apply the crude product to the silica column and elute with a solvent system of 4:1 Ethyl Acetate/Dichloromethane.[3]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a white solid. The reported yield for this procedure is quantitative (4.57 g).[3]
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification process.
Safety and Handling Precautions
-
Sodium Triacetoxyborohydride: This reagent is water-reactive and can release flammable gases upon contact with water.[4][5] It is also a skin and eye irritant.[6][7] Always handle it in a well-ventilated fume hood, under an inert atmosphere if possible, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8] Store in a cool, dry place away from moisture.[4][6]
-
1,2-Dichloroethane (DCE): DCE is a toxic and carcinogenic solvent. All operations involving DCE must be performed within a certified chemical fume hood.
-
Triethylamine: This reagent has a strong, unpleasant odor and is corrosive. Handle with care in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure. Avoid inhalation of dust and vapors.[5][7] In case of contact with eyes, rinse cautiously with water for several minutes.[6]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White solid.[3]
-
¹H NMR Data (300 MHz, CDCl₃): δ 7.11 (d, J = 7.7 Hz, 1H), 6.44-6.40 (m, 2H), 4.22-4.11 (q, J = 7.2 Hz, 2H), 3.80 (s, 3H), 3.78 (s, 3H), 3.73 (s, 2H), 3.36 (s, 2H), 1.30-1.22 (m, 3H).[3]
References
-
Carl Roth. (2024). Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved from [Link]
-
Loba Chemie. (2017). Safety Data Sheet: SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS. Retrieved from [Link]
-
Bonger, K. M., van den Berg, R. J. B. H. N., Heitman, L. H., Ijzerman, A. P., Oosterom, J., Timmers, C. M., & Martin, N. I. (n.d.). Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium-dependent lipopeptide antibiotic daptomycin. Royal Society of Chemistry. Retrieved from [Link]
-
Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A new synthesis of peptides. Organic Syntheses, 10. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Retrieved from [Link]
-
Kumar, P., & Sharma, R. (2008). A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. PubMed, 21(5), 499-509. Retrieved from [Link]
-
Levers, O., & Smith, A. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15, 2679-2685. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12176, Glycine ethyl ester. Retrieved from [Link]
- Arens, J. F. (1957). Process for the synthesis of peptides. Google Patents.
-
Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 54 Reagents and conditions: (a) 2,4-dimethoxybenzaldehyde, NaBH(OAc)3. Retrieved from [Link]
-
Fischer, E. (1906). glycine ethyl ester hydrochloride. Organic Syntheses. Retrieved from [Link]
-
Chem-Impex. (n.d.). Fmoc-N-(2,4-dimethoxybenzyl)-glycine. Retrieved from [Link]
-
Alptürk, O., et al. (2018). Optimization of synthetic route to PNA-T-OH monomers. DergiPark. Retrieved from [Link]
-
Horning, E. C. (Ed.). (1955). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)PROPIONATE. Organic Syntheses, 35, 59. Retrieved from [Link]
-
Hubschwerlen, C., & Specklin, J. L. (1993). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Organic Syntheses, 72, 1. Retrieved from [Link]
-
Elin, E. A., Onoprienko, V. V., & Miroshnikov, A. I. (2002). [Stereochemistry of the reductive amination of 4-oxoproline derivatives with glycine esters]. Bioorganicheskaia khimiia, 28(6), 491–496. Retrieved from [Link]
-
ResearchGate. (n.d.). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Retrieved from [Link]
-
D'Hondt, M., et al. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. Journal of Peptide Science, 22(6), 379-382. Retrieved from [Link]
- Google Patents. (1995). Process for preparing N-substituted glycinic acids or glycine esters and use of said process in indigo synthesis.
Sources
Application Notes and Protocols for N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester in Solid-Phase Peptide Synthesis
Introduction: Navigating Difficult Sequences in SPPS with N-Substituted Glycine Derivatives
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of complex sequences. However, a persistent challenge in SPPS is the on-resin aggregation of peptide chains, particularly those rich in hydrophobic residues. This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and truncated sequences. A powerful strategy to mitigate this issue is the introduction of "backbone protection" or "disrupting elements" at specific residues. The 2,4-dimethoxybenzyl (Dmb) group, when attached to the backbone amide nitrogen of a glycine residue, serves as an effective, acid-labile protecting group that hinders inter- and intra-chain hydrogen bonding, thereby preventing aggregation.[1]
This document provides a comprehensive guide for researchers on the synthesis and application of a key precursor for this strategy: N-(2,4-Dimethoxybenzyl)glycine ethyl ester. While not directly incorporated into the peptide chain in its ester form during standard Fmoc-SPPS, this compound is a critical and versatile intermediate for preparing the active building block, Fmoc-N-(2,4-Dmb)glycine-OH. We will detail the synthesis of the ethyl ester, its conversion to the Fmoc-protected carboxylic acid, and the subsequent application of this building block in SPPS.
The Role and Chemistry of the 2,4-Dimethoxybenzyl (Dmb) Group
The 2,4-dimethoxybenzyl group is a highly acid-labile protecting group. The electron-donating methoxy groups on the benzyl ring increase its sensitivity to acid, allowing for its removal under the standard trifluoroacetic acid (TFA) cleavage conditions used at the final step of Fmoc-SPPS. This orthogonality to the base-labile Fmoc group is a cornerstone of this strategy.[2]
Incorporating an N-(Dmb)glycine residue into a peptide sequence introduces a tertiary amide bond. This structural modification disrupts the regular hydrogen bonding pattern of the peptide backbone, which is a primary driver of secondary structure formation and subsequent aggregation during synthesis.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is achieved through a reductive amination reaction. This procedure is robust and yields the desired product in high purity.
Reaction Scheme:
Caption: Reductive amination for the synthesis of the target ethyl ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 18.0 mmol scale) | Equivalents |
| 2,4-Dimethoxybenzaldehyde | 166.17 | 3.0 g | 1.0 |
| Glycine ethyl ester hydrochloride | 139.58 | 3.77 g | 1.5 |
| Triethylamine (NEt3) | 101.19 | 7.5 mL | 3.0 |
| Sodium Triacetoxyborohydride (NaB(OAc)3H) | 211.94 | 7.66 g | 2.0 |
| Dichloroethane (DCE) | 98.96 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO3) | - | 100 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed for extraction | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed for chromatography | - |
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,4-dimethoxybenzaldehyde (3.0 g, 18.0 mmol) in dichloroethane (100 mL).
-
Addition of Amine and Base: To the stirred solution, add triethylamine (7.5 mL, 54.0 mmol) followed by glycine ethyl ester hydrochloride (3.77 g, 27.0 mmol).[3]
-
Reductive Amination: While stirring vigorously, add sodium triacetoxyborohydride (7.66 g, 36.2 mmol) portion-wise to the reaction mixture. Allow the reaction to proceed at room temperature for 16-18 hours.[3]
-
Work-up: Quench the reaction by adding 100 mL of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in dichloromethane) to yield the pure this compound as a white solid.[3]
Conversion to the Fmoc-Protected Building Block for SPPS
For incorporation into a peptide chain using standard Fmoc chemistry, the ethyl ester must be hydrolyzed to the free carboxylic acid, followed by protection of the secondary amine with an Fmoc group.
Caption: Workflow for converting the ethyl ester to the SPPS-ready building block.
Protocol for Hydrolysis and Fmoc Protection:
-
Ester Hydrolysis: Dissolve the this compound (18.0 mmol) in a mixture of dioxane (20 mL) and 1M sodium hydroxide (20 mL). Monitor the reaction by thin-layer chromatography (TLC) until complete consumption of the starting material (typically 1-2 hours).[3]
-
Fmoc Protection: To the reaction mixture, add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (6.41 g, 19.0 mmol) in dioxane (25 mL) dropwise over 30 minutes. Stir the reaction overnight at room temperature.[3]
-
Work-up and Purification: Remove the dioxane under reduced pressure. Add water to a total volume of 100 mL. Neutralize the solution by adding solid citric acid. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over Na2SO4, filter, and concentrate. The final product, Fmoc-N-(Dmb)Gly-OH, can be purified by flash column chromatography.[3]
Application in Solid-Phase Peptide Synthesis
The resulting Fmoc-N-(Dmb)Gly-OH is now ready for use in standard automated or manual Fmoc-SPPS protocols.
Key Considerations for Incorporation:
-
Placement: The Fmoc-N-(Dmb)Gly-OH unit is typically incorporated at strategic locations within a "difficult" sequence, often every 6-7 residues, to effectively disrupt aggregation. It is particularly useful in hydrophobic regions of the peptide.
-
Coupling: Due to the steric hindrance of the Dmb group, coupling of the subsequent amino acid onto the N-(Dmb)glycine residue can be sluggish. It is advisable to use a more potent coupling reagent (e.g., HATU, HCTU) and potentially a double coupling protocol to ensure complete acylation. Monitoring the coupling reaction with a colorimetric test (e.g., Kaiser or Chloranil test) is highly recommended.
-
Cleavage: The Dmb group is cleaved simultaneously with other acid-labile side-chain protecting groups and the resin linker during the final TFA cleavage step. A standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is typically sufficient.
Example SPPS Cycle for Incorporating Fmoc-N-(Dmb)Gly-OH:
-
Resin Preparation: Start with a deprotected N-terminal amine on the peptide-resin.
-
Coupling:
-
Pre-activate a solution of Fmoc-N-(Dmb)Gly-OH (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling to proceed for 1-2 hours.
-
Perform a ninhydrin or other appropriate test to confirm completion.
-
-
Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the standard deprotection time.
-
Continue Synthesis: Proceed with the coupling of the next Fmoc-amino acid, paying special attention to the coupling efficiency as noted above.
Alternative Synthetic Routes: The Submonomer Approach in Peptoid Synthesis
It is worth noting that N-substituted glycines are the building blocks of "peptoids," a class of peptidomimetics.[4] Peptoids are often synthesized using a "submonomer" method, which involves a two-step cycle:
-
Acylation of the resin-bound amine with bromoacetic acid.
-
Nucleophilic displacement of the bromide with a primary amine (the "submonomer"), which introduces the side chain.[4][5]
In this context, 2,4-dimethoxybenzylamine could theoretically be used as a submonomer to introduce the Dmb-glycine unit. However, for the synthesis of peptides (as opposed to peptoids), the use of the pre-formed Fmoc-N-(Dmb)Gly-OH building block is the standard and recommended procedure to ensure sequence integrity and avoid potential side reactions.
Conclusion and Best Practices
This compound is a valuable and readily synthesized precursor for the creation of Fmoc-N-(Dmb)Gly-OH, a key building block for overcoming aggregation in SPPS. By strategically incorporating this monomer, researchers can significantly improve the yield and purity of challenging peptide sequences.
Key Recommendations:
-
Verify Purity: Ensure the purity of the synthesized ethyl ester and the final Fmoc-protected acid before use in SPPS to avoid the introduction of impurities into the peptide.
-
Optimize Coupling: Be prepared to use stronger coupling reagents and extended reaction times for the amino acid following the N-(Dmb)Gly residue.
-
Strategic Placement: Plan the placement of N-(Dmb)Gly residues carefully within your target sequence to maximize their aggregation-disrupting effects.
By following these guidelines and protocols, researchers can effectively leverage the benefits of Dmb backbone protection to successfully synthesize complex and aggregation-prone peptides.
References
-
Morressier. (2021, August 26). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2021, May 10). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Retrieved from [Link]
-
PubMed. (2021, May 20). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers | Request PDF. Retrieved from [Link]
-
Chemical Science (RSC Publishing). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Retrieved from [Link]
-
PubMed Central. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Retrieved from [Link]
-
PrepChem.com. Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium. Retrieved from [Link]
-
PubMed. (2008, May 16). A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. Retrieved from [Link]
Sources
- 1. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. rsc.org [rsc.org]
- 4. Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Submonomer synthesis of peptoids containing <i>trans</i>-inducing <i>N</i>-imino- and <i>N</i>-alkylamino-glycines [morressier.com]
Application Notes and Protocols for N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester in Peptide Nucleic Acid (PNA) Synthesis
Introduction: A Novel Approach to PNA Synthesis
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, demonstrating exceptional binding affinity and specificity to their natural counterparts.[1][2] This unique characteristic, stemming from a charge-neutral polyamide backbone, positions PNAs as powerful tools in diagnostics, antisense therapy, and drug development.[1][2] The synthesis of high-quality PNA oligomers, however, can be challenging, often hampered by the aggregation of growing chains, particularly in purine-rich sequences.[2] This guide details the application of N-(2,4-Dimethoxybenzyl)glycine ethyl ester as a strategic building block in PNA synthesis, offering a robust method to mitigate aggregation and enhance synthetic efficiency. The 2,4-dimethoxybenzyl (DMB) group serves as an acid-labile backbone protecting group, providing steric hindrance that disrupts inter-chain hydrogen bonding during solid-phase synthesis. Its facile cleavage under mild acidic conditions ensures the integrity of the final PNA product.
The Role of the 2,4-Dimethoxybenzyl (DMB) Group
The strategic incorporation of the DMB group onto the glycine backbone of PNA offers a significant advantage in solid-phase synthesis. By temporarily blocking the backbone amide, the DMB group effectively prevents the formation of secondary structures and aggregation between PNA chains on the solid support. This is particularly crucial during the synthesis of long or complex PNA sequences. The electron-donating methoxy groups on the benzyl ring render the DMB group highly susceptible to cleavage by mild acids, such as trifluoroacetic acid (TFA), ensuring its orthogonal removal without compromising the integrity of other protecting groups or the final PNA molecule.
Synthesis of the Core Building Block: this compound
The journey begins with the synthesis of the foundational building block, this compound. This is achieved through a reductive amination reaction, a reliable and high-yielding method in organic synthesis.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis via reductive amination of 2,4-dimethoxybenzaldehyde with glycine ethyl ester hydrochloride.
Materials:
-
2,4-dimethoxybenzaldehyde
-
Glycine ethyl ester hydrochloride
-
Sodium triacetoxyborohydride (NaB(OAc)₃H)
-
Triethylamine (NEt₃)
-
Dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in dichloroethane.
-
Add triethylamine (3.0 eq) to the solution, followed by glycine ethyl ester hydrochloride (1.5 eq).
-
While stirring vigorously, add sodium triacetoxyborohydride (2.0 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 17 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a 4:1 mixture of ethyl acetate and dichloromethane as the eluent to obtain the product as a white solid.[3]
Expected Yield: Quantitative.[3]
From Building Block to PNA Monomer: A Sub-Monomeric Approach
With the DMB-protected glycine backbone in hand, we can proceed with a sub-monomeric solid-phase synthesis strategy. This approach involves attaching the backbone to the solid support and then sequentially coupling the nucleobase acetic acid derivatives.
Workflow for Sub-Monomeric PNA Synthesis
Caption: Sub-monomeric PNA synthesis workflow.
Protocol 2: Preparation of Fmoc-N-(2,4-Dimethoxybenzyl)glycine
Before attachment to the solid support, the ethyl ester must be hydrolyzed, and the secondary amine protected with a base-labile Fmoc group.
Materials:
-
This compound
-
1M Sodium hydroxide (NaOH) solution
-
Dioxane
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Citric acid
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dioxane.
-
Add 1M NaOH solution and stir for one hour, monitoring the hydrolysis of the ethyl ester by TLC.[3]
-
To the resulting solution, add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise over 30 minutes.
-
Stir the reaction overnight.
-
Remove the dioxane under reduced pressure and add water.
-
Neutralize the solution by adding solid citric acid.
-
Extract the mixture three times with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the product by silica gel column chromatography.[3]
Solid-Phase Synthesis of PNA Oligomers
The following protocols are based on the well-established Fmoc/Bhoc chemistry for PNA synthesis, adapted for the use of the DMB-protected backbone.
Protocol 3: Solid-Phase PNA Synthesis
This protocol outlines the manual solid-phase synthesis of a PNA oligomer on an acid-labile resin (e.g., Sieber amide resin).
Materials:
-
Fmoc-N-(2,4-Dimethoxybenzyl)glycine
-
Fmoc-PNA monomers (with Bhoc-protected bases where necessary)
-
Sieber amide resin
-
N-methyl-2-pyrrolidone (NMP)
-
20% (v/v) Piperidine in DMF
-
HBTU or HATU
-
Diisopropylethylamine (DIPEA)
-
Lutidine
-
Capping solution: Acetic anhydride/NMP/Pyridine (1:25:25 v/v/v)
-
Cleavage solution: Trifluoroacetic acid (TFA)/m-cresol (95:5 v/v)
-
Diethyl ether
Synthesis Cycle:
-
Resin Swelling: Swell the resin in NMP.
-
First Monomer Coupling:
-
Activate Fmoc-N-(2,4-Dimethoxybenzyl)glycine (3.0 eq) with HBTU/HATU (2.9 eq), DIPEA (3.0 eq), and lutidine (3.0 eq) in NMP for 1 minute.
-
Add the activated monomer solution to the resin and mix for 30 minutes.
-
Wash the resin with NMP.
-
-
Capping:
-
Treat the resin with the capping solution for 10 minutes.
-
Wash the resin with NMP.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 10 minutes.
-
Wash the resin with DMF and then NMP.
-
-
Coupling of Subsequent Monomers:
-
Repeat steps 2-4 with the desired Fmoc-PNA monomers to elongate the chain.
-
Quantitative Data for Synthesis Cycle:
| Step | Reagent | Equivalents (relative to resin loading) | Time |
| Coupling | Fmoc-PNA Monomer | 3.0 | 30 min |
| HATU | 2.9 | ||
| DIPEA | 3.0 | ||
| Lutidine | 3.0 | ||
| Capping | Acetic Anhydride/Pyridine/NMP | - | 10 min |
| Deprotection | 20% Piperidine in DMF | - | 5 min + 10 min |
Protocol 4: Cleavage and Deprotection
-
After the final synthesis cycle, perform a final Fmoc deprotection.
-
Wash the resin thoroughly with DMF and then dichloromethane, and dry under vacuum.
-
Treat the resin with the TFA/m-cresol cleavage solution for 90 minutes at room temperature.[1] This step simultaneously cleaves the PNA from the resin and removes the Bhoc and DMB protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PNA by adding cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the PNA oligomer under vacuum.
Analysis and Purification
The purity of the synthesized PNA can be assessed by reverse-phase HPLC, and the identity confirmed by MALDI-TOF mass spectrometry. Purification is typically performed by RP-HPLC.
Caption: Overall experimental workflow.
Conclusion and Future Perspectives
The use of this compound as a precursor for a DMB-protected PNA backbone offers a compelling strategy to address the challenges of PNA synthesis, particularly for sequences prone to aggregation. The protocols detailed herein provide a comprehensive guide for researchers and drug development professionals to implement this methodology. The sub-monomeric approach allows for flexibility in the synthesis of diverse PNA sequences. Further optimization of automated synthesis protocols incorporating this building block could significantly enhance the throughput and accessibility of complex PNA oligomers for a wide range of applications in biotechnology and medicine.
References
-
PrepChem. Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium-dependent lipopeptide antibiotic daptomycin. Available at: [Link]
-
AAPPTec. PNA Synthesis. Available at: [Link]
-
Chemical Society Reviews. The challenge of peptide nucleic acid synthesis. Available at: [Link]
-
PubMed. A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. Available at: [Link]
-
Organic Syntheses. PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE. Available at: [Link]
-
International Journal of Medical Sciences. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. Available at: [Link]
- Google Patents. Pna monomer and precursor.
-
PubMed Central. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Available at: [Link]
-
ResearchGate. A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. Available at: [Link]
-
PubMed. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future. Available at: [Link]
- Google Patents. Process for the synthesis of peptides.
-
CORE. Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. Available at: [Link]
-
BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available at: [Link]
-
ResearchGate. A convenient route for the preparation of peptide nucleic acid monomers carrying acid-labile groups for the protection of the amino function. Available at: [Link]
-
ResearchGate. Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Available at: [Link]
-
MDPI. Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Available at: [Link]
-
DergiPark. Optimization of synthetic route to PNA-T-OH monomers. Available at: [Link]
Sources
Procedure for Fmoc protection of N-(2,4-Dimethoxybenzyl)glycine ethyl ester.
Application Note & Protocol
Efficient Fmoc Protection of N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester for Advanced Peptide Synthesis
Abstract
This document provides a comprehensive guide to the 9-fluorenylmethoxycarbonyl (Fmoc) protection of the secondary amine, this compound. The protocol is designed for researchers, chemists, and drug development professionals engaged in peptide synthesis. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss critical parameters for success, including purification and characterization. The inclusion of the N-(2,4-dimethoxybenzyl) (Dmb) group is a strategic choice to enhance the solubility of the final protected amino acid and to disrupt potential peptide aggregation during synthesis, a common challenge in the assembly of complex sequences[][2].
Introduction: The Strategic Importance of Fmoc and Dmb Groups
In modern solid-phase peptide synthesis (SPPS), the Fmoc group is a cornerstone for temporary Nα-amino protection. Its key advantage lies in its lability to mild basic conditions (typically piperidine), while remaining stable to the acidic conditions used for side-chain deprotection and resin cleavage, establishing a critical orthogonal protection scheme[3][4]. The reaction involves the nucleophilic attack of the amine onto an activated Fmoc reagent, forming a stable carbamate linkage[5][6].
The substrate, this compound, is a specialized building block. The Dmb group attached to the glycine nitrogen serves two primary functions:
-
Enhanced Solubility: The Dmb moiety improves the solubility of the protected amino acid derivative, which is beneficial for handling and reaction efficiency[7].
-
Disruption of Aggregation: During peptide chain elongation, the bulky Dmb group can interfere with the formation of secondary structures like β-sheets, which are a common cause of aggregation and incomplete reactions[2].
This guide focuses on the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the protecting agent. While 9-fluorenylmethyl chloroformate (Fmoc-Cl) is also effective, Fmoc-OSu is generally preferred as it significantly reduces the formation of dipeptide side products, ensuring a cleaner reaction profile[4][8].
Reaction Mechanism and Causality
The Fmoc protection of a secondary amine is a classic nucleophilic acyl substitution. The reaction proceeds via the mechanism outlined below.
Caption: Mechanism of Fmoc protection using Fmoc-OSu.
Causality Explained:
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of N-(2,4-DMB)glycine ethyl ester attacks the electrophilic carbonyl carbon of Fmoc-OSu.
-
Leaving Group Departure: The tetrahedral intermediate formed collapses, leading to the departure of N-hydroxysuccinimide (HOSu), a good leaving group.
-
Role of the Base: A mild base, such as sodium bicarbonate or triethylamine, is crucial. It serves to neutralize the N-hydroxysuccinimide byproduct, driving the reaction equilibrium towards the product[5]. In aqueous biphasic systems, the base also prevents side reactions by keeping the medium alkaline[9].
Experimental Protocol
This protocol is divided into two key stages: the synthesis of the starting material and its subsequent Fmoc protection.
Stage 1: Synthesis of this compound
This procedure is adapted from established literature methods for reductive amination[10].
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Glycine ethyl ester hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (NEt₃)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in dichloroethane (DCE).
-
To this solution, add triethylamine (3.0 eq) followed by glycine ethyl ester hydrochloride (1.5 eq).
-
Stir the mixture vigorously and add sodium triacetoxyborohydride (2.0 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 16-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound as a solid or oil[10].
Stage 2: Fmoc Protection
This protocol employs Fmoc-OSu for a clean and efficient reaction.
Materials:
-
This compound (1.0 eq)
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0-3.0 eq)
-
Solvent System: 1,4-Dioxane and Water (e.g., 1:1 or 2:1 v/v)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the dioxane/water solvent system.
-
Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.1 eq) in a minimal amount of dioxane.
-
Add the Fmoc-OSu solution dropwise to the cooled amine solution over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up: a. Reduce the reaction volume by approximately half using a rotary evaporator to remove most of the dioxane. b. Dilute the remaining aqueous mixture with water and extract with ethyl acetate (3x). c. Combine the organic layers and wash sequentially with 1M HCl (2x) and brine (1x). The acidic wash removes unreacted amine and the base, while the brine wash removes residual water-soluble impurities. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under vacuum to obtain the crude product.
-
Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70 EtOAc:Hexanes). c. Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final Fmoc-protected product as a white solid or foam[11].
Workflow Visualization
Caption: Experimental workflow for the synthesis and Fmoc protection.
Data Summary & Characterization
The identity and purity of the final product, Fmoc-N-(2,4-dimethoxybenzyl)glycine ethyl ester , should be confirmed using standard analytical techniques.
| Parameter | Expected Value/Technique | Purpose |
| Appearance | White to off-white solid/foam | Visual confirmation of product state. |
| Molecular Weight | 475.52 g/mol (for C₂₈H₂₉NO₆) | Confirm identity via Mass Spectrometry (ESI-MS). |
| Yield | 70-90% (post-chromatography) | Assess reaction efficiency. |
| Purity | >98% | Determine purity via RP-HPLC[12]. |
| Identity | ¹H NMR, ¹³C NMR | Confirm chemical structure and absence of impurities. |
| TLC Rf | Varies with eluent (e.g., ~0.4-0.5) | Monitor reaction and column fractions. |
Analytical Characterization:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary method for assessing the final purity of the Fmoc-protected amino acid[12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation. Key signals to look for in ¹H NMR include the characteristic aromatic protons of the Fmoc and Dmb groups, the methylene protons of the glycine backbone and ethyl ester, and the methoxy singlets.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Poor quality of Fmoc-OSu (hydrolyzed). 3. Poor solubility of starting material[9]. | 1. Extend reaction time, monitoring by TLC. 2. Use fresh, high-purity Fmoc-OSu. 3. Increase the proportion of organic solvent (dioxane). |
| Low Yield | 1. Hydrolysis of Fmoc-OSu by water/base. 2. Loss of product during work-up or purification. | 1. Ensure dropwise addition of Fmoc-OSu at 0 °C to minimize hydrolysis[13]. 2. Perform extractions and chromatography carefully. |
| Side Product Formation | 1. Use of Fmoc-Cl can lead to dipeptide formation. 2. Base-catalyzed hydrolysis of the ethyl ester. | 1. Use Fmoc-OSu as the protecting agent[4]. 2. Avoid strong bases or prolonged reaction times at elevated temperatures. |
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Yadav, M. S., et al. (2012). Derivatization reaction of FMOC-Cl with an amine and an alcohol. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium-dependent lipopeptide antibiotic daptomycin. Retrieved from [Link]
-
Hindson, J., et al. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Synthetic Communications. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]
-
Petruncio, G. (2019). How to perform Fmoc protection using Fmoc-Cl? ResearchGate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Retrieved from [Link]
-
ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2018). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
-
Reddit. (2022). Questions about Fmoc protection using Fmoc-Osu. Retrieved from [Link]
-
Springer Nature Experiments. (1995). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Chem-Impex. (n.d.). Fmoc-N-(2,4-dimethoxybenzyl)-glycine. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2010). Oxime Carbonates: Novel Reagents for the Introduction of Fmoc and Alloc Protecting Groups, Free of Side Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Peptide Synthesis Using N-Ethyl-5-Phenylisoxazolium-3'-Sulfonate. Retrieved from [Link]
-
ResearchGate. (2005). Rapid and efficient method for the preparation of Fmoc-amino acids starting from 9-fluorenylmethanol. Retrieved from [Link]
-
Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
ResearchGate. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. Retrieved from [Link]
-
PubMed. (2008). A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. Retrieved from [Link]
-
Semantic Scholar. (2020). Synthesis and Preliminary Molecular Docking Studies of Novel Ethyl-Glycinate Amide Derivatives. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Gly-(Dmb)Gly-OH. Retrieved from [Link]
Sources
- 2. peptide.com [peptide.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemimpex.com [chemimpex.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acid-Labile Cleavage of the 2,4-Dimethoxybenzyl Group from the Glycine Backbone
Introduction: The Strategic Role of the 2,4-Dimethoxybenzyl (DMB) Group in Modern Synthesis
In the intricate landscape of multi-step organic and peptide synthesis, the judicious selection and cleavage of protecting groups are paramount to achieving high yields and purity. The 2,4-dimethoxybenzyl (DMB) group has emerged as a cornerstone for the protection of the glycine backbone, offering a unique combination of stability and controlled, acid-labile removal. Its strategic application is particularly notable in Solid-Phase Peptide Synthesis (SPPS), where the incorporation of DMB-protected glycine residues can disrupt secondary structure formation in growing peptide chains, mitigating aggregation and improving synthetic outcomes. This guide provides an in-depth exploration of the DMB group's acid-labile cleavage from the glycine backbone, offering detailed protocols, mechanistic insights, and troubleshooting strategies for researchers, scientists, and drug development professionals.
The Underlying Chemistry: Mechanism of Acid-Catalyzed DMB Cleavage
The remarkable acid lability of the DMB group is rooted in the electronic properties of the dimethoxy-substituted aromatic ring. The cleavage proceeds via an acid-catalyzed SN1-type mechanism. The two electron-donating methoxy groups at the ortho and para positions significantly stabilize the resulting benzylic carbocation through resonance. This enhanced stability lowers the activation energy for cleavage, allowing for the use of mild acidic conditions, which preserves other acid-sensitive functionalities within the molecule.
Caption: General mechanism of acid-catalyzed DMB deprotection.
A Spectrum of Lability: DMB in the Context of Other Benzyl-Type Protecting Groups
The choice of a protecting group is often a strategic decision based on its relative stability and the desired orthogonality in a synthetic route. The DMB group resides on the more labile end of the spectrum of commonly used benzyl-type protecting groups. The following table provides a comparative overview of their characteristics and typical deprotection conditions.
| Protecting Group | Structure | Typical Deprotection Conditions | Relative Lability | Key Features & Orthogonality |
| 2,4-Dimethoxybenzyl (DMB) | ![]() | 1-10% Trifluoroacetic acid (TFA) in CH₂Cl₂; Mild Lewis acids. | Very High | Stable to catalytic hydrogenation (unlike Bn). Can be cleaved oxidatively with DDQ or CAN, though less common than for PMB. |
| p-Methoxybenzyl (PMB) | ![]() | 10-50% TFA in CH₂Cl₂; 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ); Ceric ammonium nitrate (CAN). | High | Stable to catalytic hydrogenation. Readily cleaved oxidatively, providing excellent orthogonality with other acid-labile groups. |
| Benzyl (Bn) | ![]() | Strong acids (e.g., HBr, BBr₃); Catalytic hydrogenation (e.g., H₂, Pd/C). | Low | Cleaved by hydrogenolysis, offering orthogonality with acid-labile and base-labile groups. |
| tert-Butoxycarbonyl (Boc) | ![]() | 20-50% TFA in CH₂Cl₂; HCl in organic solvents. | High | Stable to catalytic hydrogenation and basic conditions. Widely used in peptide synthesis. |
Experimental Protocols: A Step-by-Step Guide to DMB Cleavage
The following protocols provide detailed methodologies for the acid-labile cleavage of the DMB group from a glycine backbone, both in solution-phase and solid-phase synthesis.
Protocol 1: Solution-Phase DMB Cleavage from a Glycine Derivative
This protocol is suitable for small molecules where the DMB-protected glycine is not attached to a solid support.
Materials:
-
DMB-protected glycine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Cold diethyl ether
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a stir bar
-
Ice bath
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation: Dissolve the DMB-protected glycine derivative in anhydrous DCM (approximately 10 mL per 100 mg of substrate) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Cleavage Cocktail Addition: Prepare the cleavage cocktail by adding TFA (to the desired final concentration, typically 1-5% v/v) and TIS (5% v/v) to the cooled DCM solution. Add the reagents dropwise while stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) than the starting material. The reaction is typically complete within 30-60 minutes.
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected glycine derivative.
-
Isolate the precipitate by centrifugation.
-
Wash the pellet with cold diethyl ether (2-3 times) to remove the DMB-scavenger adduct and other soluble impurities.
-
Dry the final product under high vacuum.
-
Protocol 2: Solid-Phase DMB Cleavage in Peptide Synthesis
This protocol is designed for the final cleavage step in SPPS, where the peptide containing a DMB-protected glycine is cleaved from the resin and globally deprotected.
Materials:
-
Peptidyl-resin containing the DMB-protected glycine
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5 v/v/v/v/v or a simpler TFA/TIS/H₂O 95:2.5:2.5 v/v/v cocktail for peptides without sensitive residues).
-
Cold diethyl ether
-
Reaction vessel for SPPS
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the peptidyl-resin thoroughly with DCM to remove any residual DMF and swell the resin. Dry the resin under a stream of nitrogen.
-
Cleavage: Add the pre-chilled cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 1.5-3 hours.
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA to ensure complete recovery.
-
Combine the filtrates.
-
-
Precipitation and Washing:
-
Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolate the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and protecting group by-products.
-
-
Drying and Storage: Dry the crude peptide under vacuum and store at -20 °C or lower.
Caption: A standard workflow for solid-phase peptide cleavage and isolation.
Troubleshooting Guide: Navigating Common Challenges
Even with robust protocols, challenges can arise. This section addresses common issues and provides actionable solutions.
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete Cleavage | - Insufficient reaction time or TFA concentration.- Steric hindrance around the DMB group. | - Increase reaction time in 30-minute increments and monitor by LC-MS.- Gradually increase TFA concentration (e.g., from 1% to 5% in solution phase).- For highly hindered substrates, consider gentle heating (up to 40 °C) with careful monitoring. |
| Side-Product Formation (Alkylation) | - Inefficient scavenging of the liberated DMB cation.- Presence of sensitive residues (e.g., Trp, Met, Tyr). | - Ensure an adequate amount of scavenger (e.g., TIS, thioanisole) is present in the cleavage cocktail.- Use a more robust scavenger cocktail like Reagent K for peptides with sensitive residues. |
| Oxidation of Sensitive Residues (e.g., Met) | - Presence of oxygen during cleavage. | - Perform the cleavage reaction under an inert atmosphere (N₂ or Ar).- Use degassed solvents. |
| Difficulty in Product Purification | - Similar polarity of the deprotected product and the DMB-scavenger adduct. | - Optimize the solvent system for column chromatography, potentially using a gradient elution.- Consider a different stationary phase (e.g., alumina) if silica gel is ineffective. |
Safety First: Handling Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong, corrosive acid that requires careful handling in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton are recommended for prolonged handling), safety goggles, a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. In case of skin contact, immediately flush with copious amounts of water.
-
Storage: Store TFA in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.
-
Spills: Neutralize small spills with a suitable absorbent material (e.g., sodium bicarbonate) and dispose of as hazardous waste. For larger spills, evacuate the area and follow institutional safety protocols.
Conclusion
The 2,4-dimethoxybenzyl group is a powerful tool in the synthetic chemist's arsenal, particularly for the protection of the glycine backbone. Its high acid lability allows for selective deprotection under mild conditions, enabling the synthesis of complex molecules and peptides. By understanding the underlying mechanism, employing robust and well-monitored protocols, and adhering to strict safety guidelines, researchers can effectively leverage the DMB group to advance their synthetic endeavors.
References
Introduction: Overcoming Aggregation in Solid-Phase Peptide Synthesis with Fmoc-(Dmb)Gly-OH
An Application Note and Comprehensive Protocol for the Synthesis of Fmoc-(Dmb)Gly-OH from N-(2,4-Dimethoxybenzyl)glycine ethyl ester
In the field of drug development and peptide science, the chemical synthesis of long or hydrophobic peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is often hampered by the aggregation of the growing peptide chain on the solid support. This aggregation can lead to incomplete acylation and deprotection reactions, resulting in lower yields and challenging purifications. A highly effective strategy to mitigate this issue is the introduction of backbone-protecting groups that disrupt the interchain hydrogen bonding responsible for aggregation.[1][2]
The 2,4-dimethoxybenzyl (Dmb) group is a premier example of such a "protecting group". When installed on a glycine residue, it acts as a reversible N-alkyl modification. The resulting derivative, Fmoc-(Dmb)Gly-OH, is a powerful building block for enhancing the synthetic efficiency of glycine-containing peptides.[2] Its incorporation disrupts the formation of secondary structures during peptide assembly, leading to improved reaction kinetics, higher yields, and purities of the crude peptide products.[3][4] Furthermore, the Dmb group is conveniently cleaved under standard trifluoroacetic acid (TFA) conditions used for the final peptide deprotection and cleavage from the resin.[1][5]
This application note provides a detailed, two-step protocol for the synthesis of Fmoc-(Dmb)Gly-OH, starting from its precursor, this compound. The guide is designed for researchers and process chemists, offering not just a methodology, but also the chemical rationale behind each step to ensure robust and reproducible results.
The Synthetic Pathway: From Ester to Final Product
The conversion of the stable precursor, this compound, to the final, ready-to-use Fmoc-protected amino acid involves two primary chemical transformations:
-
Saponification: The ethyl ester is hydrolyzed under basic conditions to yield the free carboxylic acid, N-(2,4-Dimethoxybenzyl)glycine.
-
Fmoc Protection: The secondary amine of the resulting glycine derivative is protected with a fluorenylmethoxycarbonyl (Fmoc) group.
Part I: Synthesis of N-(2,4-Dimethoxybenzyl)glycine
This initial step focuses on the hydrolysis of the ethyl ester to expose the carboxylic acid functionality, which is essential for subsequent peptide coupling.
Causality and Experimental Choices
-
Choice of Base: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are strong bases commonly used for saponification. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvent systems and can sometimes lead to cleaner reactions with fewer side products.
-
Solvent System: A mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF) or methanol is used. This ensures that both the aqueous base and the organic-soluble ester are in the same phase, allowing the reaction to proceed efficiently.
-
Temperature Control: The reaction is typically run at room temperature. While gentle heating can accelerate the process, it also increases the risk of side reactions. Monitoring the reaction's progress is crucial.
-
Acidification: After the reaction is complete, the solution is acidified. This protonates the carboxylate salt formed during the reaction, precipitating the free carboxylic acid product, which is often less soluble in the aqueous medium.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (Example) | Moles (mmol) | Equivalents |
| This compound | 267.31 | 10.0 g | 37.4 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.65 g | 41.1 | 1.1 |
| Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Deionized Water | - | 50 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~45 mL | - | - |
| Ethyl Acetate | - | 2 x 75 mL | - | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | - |
Procedure
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (37.4 mmol) of this compound in 100 mL of THF.
-
Base Addition: In a separate beaker, dissolve 1.65 g (41.1 mmol) of NaOH in 50 mL of deionized water. Add this aqueous solution to the flask containing the ester.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate) indicates reaction completion. This typically takes 2-4 hours.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring to acidify the mixture to a pH of approximately 3-4. A white precipitate of the product should form.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (2 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash them with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(2,4-Dimethoxybenzyl)glycine as a white solid.
-
Validation: The product can be used in the next step after drying thoroughly under a high vacuum. Expected yield is typically >90%. Purity can be confirmed by ¹H NMR and mass spectrometry.
Part II: Synthesis of Fmoc-(Dmb)Gly-OH
With the free carboxylic acid in hand, the final step is the protection of the secondary amine with the Fmoc group.
Causality and Experimental Choices
-
Fmoc Source: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a common and highly efficient reagent for introducing the Fmoc group. It is stable, easy to handle, and reacts cleanly with amines.
-
Base and Solvent: The reaction is performed in a biphasic system of acetone and water with a mild inorganic base like sodium bicarbonate (NaHCO₃). The base is crucial as it deprotonates the amine, making it nucleophilic, and also neutralizes the N-hydroxysuccinimide (HOSu) byproduct formed during the reaction.
-
Workup: The workup is designed to remove unreacted Fmoc-OSu and the HOSu byproduct. After acidification, the desired product precipitates and can be collected. Washing with a non-polar solvent like diethyl ether or hexanes helps remove any residual Fmoc-related impurities.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (Example) | Moles (mmol) | Equivalents |
| N-(2,4-Dimethoxybenzyl)glycine | 239.25 | 8.0 g | 33.4 | 1.0 |
| Fmoc-OSu | 337.36 | 11.8 g | 35.1 | 1.05 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 7.0 g | 83.3 | 2.5 |
| Acetone | - | 100 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Diethyl Ether | - | 100 mL | - | - |
Procedure
-
Dissolution: In a 500 mL Erlenmeyer flask, suspend 8.0 g (33.4 mmol) of N-(2,4-Dimethoxybenzyl)glycine in a mixture of 100 mL of acetone and 100 mL of water.
-
Base Addition: Add 7.0 g (83.3 mmol) of sodium bicarbonate to the suspension. Stir until the solid dissolves.
-
Fmoc-OSu Addition: Add 11.8 g (35.1 mmol) of Fmoc-OSu to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature overnight (12-16 hours). Monitor the reaction by TLC (e.g., 95:5:1 DCM:MeOH:AcOH) to confirm the consumption of the starting amine.
-
Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the acetone.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully acidify with 1 M HCl to a pH of ~2. A gummy or solid precipitate will form.
-
Extraction: Extract the product into ethyl acetate or dichloromethane (2 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 75 mL), and dry over anhydrous Na₂SO₄.
-
Purification and Isolation: Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel to yield Fmoc-(Dmb)Gly-OH as a pure white solid. Expected yields are in the range of 80-90%.
-
Final Validation: Confirm the identity and purity of the final product using HPLC, ¹H NMR, and mass spectrometry. The final product should have a purity of ≥98% for use in SPPS.[2]
Sources
Application Note: A Multi-faceted Approach to the Analytical Characterization of N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester
Abstract
This application note provides a detailed guide for the comprehensive analytical characterization of N-(2,4-Dimethoxybenzyl)glycine ethyl ester, a key intermediate in pharmaceutical and peptide synthesis.[1][2][3][4] The structural integrity and purity of this compound are paramount for its successful application in downstream processes. We present an integrated analytical workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the rationale behind the chosen technique, provides detailed, field-tested protocols, and outlines the interpretation of expected results, ensuring a self-validating system for researchers, scientists, and drug development professionals.
Introduction and Significance
This compound is a derivative of glycine, the simplest proteinogenic amino acid. The incorporation of the 2,4-dimethoxybenzyl (DMB) group on the amine provides a stable protecting group that can be cleaved under specific acidic conditions. This moiety is particularly useful in peptide synthesis, as it can help to disrupt aggregation and improve the solubility of hydrophobic peptides.[5] Given its role as a critical building block, rigorous characterization is essential to confirm its chemical identity and assess its purity, thereby preventing the introduction of impurities into complex synthetic pathways.
This guide moves beyond a simple listing of methods, offering a causal explanation for experimental choices and providing a logical workflow for the unambiguous structural elucidation and purity verification of the title compound.
Compound Profile:
| Property | Value | Reference |
| CAS Number | 95218-34-1 | [6][7] |
| Molecular Formula | C₁₃H₁₉NO₄ | [6] |
| Molecular Weight | 253.29 g/mol | [6] |
| Appearance | White solid | [8] |
Molecular Structure:
Synthesis Synopsis: Reductive Amination
A common and efficient route to synthesize this compound is through the reductive amination of 2,4-dimethoxybenzaldehyde with glycine ethyl ester hydrochloride.[8] This context is crucial as it informs the potential impurity profile, which may include unreacted starting materials or over-alkylated byproducts.
Caption: Synthesis workflow for this compound.
Structural Elucidation by NMR Spectroscopy
Principle & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon backbone. This combination allows for a complete mapping of the molecule's structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).[8] Ensure complete dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 300 MHz or 500 MHz NMR spectrometer.[8]
-
¹H NMR Acquisition: Acquire data using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Reference the spectrum to the CDCl₃ solvent peak (77.0 ppm).
Caption: General workflow for NMR spectroscopic analysis.
Expected Results and Interpretation
The ¹H NMR spectrum provides a unique fingerprint of the molecule. Each distinct proton or group of equivalent protons gives rise to a signal with a specific chemical shift, integration (proportional to the number of protons), and splitting pattern (multiplicity).
Table 1: Expected ¹H NMR Data (300 MHz, CDCl₃) [8]
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ethyl -CH₃ | 1.22 - 1.30 | Triplet (t) | 3H | ~7.2 |
| Glycine -CH₂- (ester side) | 3.36 | Singlet (s) | 2H | N/A |
| Benzyl -CH₂- | 3.73 | Singlet (s) | 2H | N/A |
| Methoxy -OCH₃ | 3.78 | Singlet (s) | 3H | N/A |
| Methoxy -OCH₃ | 3.80 | Singlet (s) | 3H | N/A |
| Aromatic H | 6.40 - 6.44 | Multiplet (m) | 2H | N/A |
| Aromatic H | 7.11 | Doublet (d) | 1H | ~7.7 |
| Ethyl -CH₂- | 4.11 - 4.22 | Quartet (q) | 2H | ~7.2 |
-
Causality: The quartet and triplet patterns for the ethyl group are classic indicators of an ethyl ester, confirming its presence and connectivity. The two distinct singlets for the methoxy groups confirm the 2,4-disubstitution pattern. The singlets for the two CH₂ groups (benzyl and glycine) indicate no adjacent protons, which is consistent with the proposed structure.
Molecular Weight Verification by Mass Spectrometry
Principle & Rationale: Mass Spectrometry (MS) is indispensable for confirming the molecular weight of a synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear and direct measurement of the molecular mass.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-400).
Caption: Experimental workflow for ESI-Mass Spectrometry.
Expected Results and Interpretation
The primary goal is to identify the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[8]
Table 2: Expected Mass Spectrometry Data
| Ion Species | Calculated m/z | Interpretation |
| [M+H]⁺ | 254.1387 | Protonated molecular ion, confirms molecular weight. |
| [M+Na]⁺ | 276.1206 | Sodium adduct, common in ESI. |
| [C₁₀H₁₄O₂]⁺ | 151.0754 | Fragment corresponding to the 2,4-dimethoxybenzyl cation. |
-
Trustworthiness: The detection of the ion at m/z ≈ 254.14 provides strong evidence for the successful synthesis of the target compound. The high-resolution mass should match the theoretical value within a narrow tolerance (typically < 5 ppm), confirming the elemental formula C₁₃H₁₉NO₄.
Purity Assessment by HPLC
Principle & Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for separating the target compound from more polar starting materials or less polar byproducts. UV detection is effective due to the strong absorbance of the dimethoxybenzyl chromophore.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or acetonitrile at a concentration of ~1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
Instrumentation: Use an HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9][10]
-
Method Parameters:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: A linear gradient, for example, from 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the sample and a blank (mobile phase). Integrate the peaks in the resulting chromatogram.
Caption: Workflow for purity analysis by HPLC.
Expected Results and Interpretation
The output chromatogram should ideally show a single major peak corresponding to this compound. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For use in sensitive applications like peptide synthesis, a purity of ≥98% is often required.[11]
Functional Group Confirmation by FTIR Spectroscopy
Principle & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. This method serves as a quick quality control check to verify that the main structural components (ester, secondary amine, aromatic ring) are present.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Background: Collect a background spectrum of the clean ATR crystal before running the sample.
Expected Results and Interpretation
The IR spectrum should display characteristic absorption bands corresponding to the functional groups within the molecule.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3300-3400 | N-H (Secondary Amine) | Stretch |
| ~2850-3000 | C-H (Aliphatic) | Stretch |
| ~1735-1750 | C=O (Ester) | Stretch |
| ~1610, ~1500 | C=C (Aromatic) | Stretch |
| ~1150-1250 | C-O (Ester & Ether) | Stretch |
-
Self-Validation: The presence of a strong carbonyl (C=O) stretch around 1740 cm⁻¹ confirms the ester group, while the N-H band and the characteristic aromatic and ether bands collectively support the overall structure determined by NMR and MS.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure scientific rigor. The workflow presented in this note—employing NMR for definitive structural elucidation, MS for molecular weight confirmation, HPLC for quantitative purity assessment, and FTIR for functional group verification—constitutes a robust and self-validating system. By following these protocols and understanding the causal relationship between the methods and the expected data, researchers can confidently verify the quality of this important synthetic intermediate, ensuring the success of subsequent research and development activities.
References
-
CAS No.95218-34-1,this compound Suppliers . LookChem. [Link]
-
Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium . The Royal Society of Chemistry. [Link]
-
Synthesis of N-(2,4-Dimethoxybenzyl)glycine . PrepChem.com. [Link]
-
What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? . Medium. [Link]
-
Optimization of synthetic route to PNA-T-OH monomers . DergiPark. [Link]
-
Native Chemical Ubiquitination Using a Genetically Incorporated Azidonorleucine . The Royal Society of Chemistry. [Link]
-
NEW FMOC-AA-(DMB)GLY DIPEPTIDES . Aapptec Peptides. [Link]
-
HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride . SIELC Technologies. [Link]
Sources
- 1. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. peptide.com [peptide.com]
- 6. This compound | 95218-34-1 [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. rsc.org [rsc.org]
- 9. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 10. rsc.org [rsc.org]
- 11. Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH = 98.0 HPLC 166881-42-1 [sigmaaldrich.com]
Troubleshooting & Optimization
How to improve the yield of N-(2,4-Dimethoxybenzyl)glycine ethyl ester synthesis.
Welcome to the technical support guide for the synthesis of N-(2,4-Dimethoxybenzyl)glycine ethyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. The synthesis, a classic example of reductive amination, involves the reaction of 2,4-dimethoxybenzaldehyde with glycine ethyl ester, typically mediated by a selective reducing agent like sodium triacetoxyborohydride (STAB). While robust, the reaction's efficiency is sensitive to several parameters. This guide provides in-depth, experience-based solutions to maximize your success.
Foundational Protocol: Reductive Amination for this compound
This protocol serves as a baseline for the synthesis. The subsequent troubleshooting sections refer to this standard procedure.
Experimental Protocol
-
Reagent Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dimethoxybenzaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in a suitable anhydrous solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.[1][2]
-
Amine Addition: Add glycine ethyl ester hydrochloride (1.1-1.5 eq) followed by a non-nucleophilic base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.2-1.6 eq), to neutralize the hydrochloride salt and facilitate imine formation. Stir for 20-30 minutes.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirring mixture. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes to neutralize any remaining acid and decompose the excess reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.[3]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Low Conversion & Yield Issues
Question: My reaction has stalled, or the final yield is significantly lower than expected. What are the primary causes?
Answer: Low yield is a common issue that can typically be traced to one of three areas: the reagents, the reaction conditions, or the work-up procedure.
-
Reagent Quality, Especially the Reducing Agent: Sodium triacetoxyborohydride (STAB) is a hygroscopic powder.[4] Its reducing power is significantly diminished by moisture. Using STAB from an old or improperly sealed bottle is a frequent cause of reaction failure. It is recommended to use a freshly opened bottle or to dry the reagent under vacuum before use.
-
Inefficient Imine Formation: The reaction proceeds via an imine or iminium ion intermediate.[4] If this intermediate does not form efficiently, the reduction cannot occur. This can be caused by:
-
Insufficient Base: When using the hydrochloride salt of glycine ethyl ester, an adequate amount of a tertiary amine base is crucial to liberate the free amine for reaction. Ensure at least one equivalent of base relative to the amine salt is used.
-
Presence of Excessive Water: While the reaction can tolerate small amounts of water, excess water can hinder the dehydration step required for imine formation. Ensure you are using anhydrous solvents.
-
-
Improper Solvent Choice: STAB is incompatible with protic solvents like methanol (MeOH) as it decomposes quickly.[5][6] The preferred solvents are chlorinated hydrocarbons like DCE or DCM, though THF can also be used.[1][2]
Workflow for Diagnosing Low Yield
Caption: Troubleshooting decision tree for low yield.
Side Product Formation
Question: My final product is contaminated with 2,4-dimethoxybenzyl alcohol. How can this be avoided?
Answer: The formation of the corresponding alcohol is a classic side reaction in reductive aminations. STAB is a mild and selective reducing agent, chosen specifically because the rate of reduction for iminium ions is much faster than for aldehydes or ketones.[1] However, if imine formation is slow, the STAB can slowly reduce the starting aldehyde.
Mitigation Strategies:
-
Ensure Efficient Imine Formation: Use a slight excess of the amine (1.1-1.2 equivalents) to push the equilibrium toward the imine.
-
Order of Addition: Add the amine and aldehyde together and allow them to stir for a short period (e.g., 30 minutes) to pre-form the imine before adding the STAB.
-
Avoid Stronger Reductants: Do not substitute STAB with stronger, less selective hydrides like sodium borohydride (NaBH₄) in a one-pot procedure, as they will readily reduce the aldehyde, drastically lowering the yield of the desired amine.
Question: I'm observing a byproduct with a higher molecular weight, which I suspect is the dialkylated product, N,N-bis(2,4-dimethoxybenzyl)glycine ethyl ester. How can I suppress this?
Answer: Dialkylation occurs when the desired secondary amine product reacts with another molecule of the aldehyde and is subsequently reduced. This is more problematic when using primary amines.[2]
Mitigation Strategies:
-
Stoichiometry Control: Avoid using a large excess of the aldehyde. The reaction is typically run with the aldehyde as the limiting reagent.[4]
-
Stepwise Procedure: For cases where dialkylation is a persistent issue, a two-step, one-pot procedure can be effective. First, form the imine in a solvent like methanol. Then, evaporate the solvent, re-dissolve the crude imine in a suitable solvent, and reduce with NaBH₄. This approach is effective because the imine is fully formed before the reducing agent is introduced.[2][7]
| Common Issue | Primary Cause(s) | Recommended Solution(s) |
| Low Conversion | Inactive STAB (moisture), insufficient base for amine salt, wrong solvent (e.g., MeOH). | Use fresh/dry STAB, ensure >1 eq. of base (e.g., NEt₃), use anhydrous DCE or DCM. |
| Aldehyde Reduction | Slow imine formation allows for competitive reduction of the aldehyde by STAB. | Allow aldehyde and amine to pre-stir before adding STAB; ensure amine is in its free base form. |
| Dialkylation | The secondary amine product reacts again with the aldehyde. | Use the aldehyde as the limiting reagent; consider a stepwise imine formation/reduction protocol. |
| Product Loss in Work-up | Product protonated by acidic conditions becomes water-soluble. | Use a basic quench (sat. NaHCO₃) to ensure the product is the free base before extraction. |
Frequently Asked Questions
Q: What is the optimal reaction temperature? A: This reaction is typically performed at ambient room temperature.[8] Increasing the temperature does not always lead to a higher yield and can sometimes promote side reactions. For particularly slow reactions, a modest increase to 40-50°C may be beneficial, but room temperature is the standard starting point.
Q: Can I use a different reducing agent? A: Yes, but with significant caveats.
-
Sodium Cyanoborohydride (NaBH₃CN): This is another selective agent for reductive amination. However, it is highly toxic and requires mildly acidic conditions (pH ~4-5) to be effective, which adds complexity.
-
Sodium Borohydride (NaBH₄): As mentioned, NaBH₄ is a stronger reducing agent and will readily reduce the aldehyde.[6] It is generally unsuitable for a one-pot reductive amination but can be used in a stepwise process where the imine is pre-formed and isolated or used in situ after removing the aldehyde.[2]
Q: How critical is the stoichiometry? A: Stoichiometry is very important. A common and effective ratio is Aldehyde:Amine Salt:Base:STAB of 1.0 : 1.1 : 1.2 : 1.2. Using the amine in slight excess helps drive the imine formation. A significant excess of STAB is usually unnecessary and can complicate purification.[4]
Reaction Mechanism Overview
The synthesis proceeds through a well-established reductive amination pathway.
Caption: Simplified mechanism of reductive amination.
References
- Vertex AI Search.
- Organic Chemistry Portal. Sodium triacetoxyborohydride.
- Abdel-Magid, A. F., Mehrman, S. J. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem., 61, 3849-3862.
- Wikipedia. Sodium triacetoxyborohydride.
- ResearchGate.
- ResearchGate.
- Organic Chemistry Portal.
- PubMed Central. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions.
- TCI Chemicals.
- MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- ResearchGate.
- PrepChem.com. Synthesis of N-(2,4-Dimethoxybenzyl)glycine.
- The Royal Society of Chemistry. Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium.
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Common side reactions during the synthesis of N-(2,4-Dimethoxybenzyl)glycine ethyl ester.
Welcome to our dedicated technical support guide for the synthesis of N-(2,4-Dimethoxybenzyl)glycine ethyl ester. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can optimize your reaction outcomes, improve yield, and ensure the purity of your final product.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the preparation of various compounds of pharmaceutical interest. The most prevalent and efficient method for its synthesis is the reductive amination of 2,4-dimethoxybenzaldehyde with glycine ethyl ester. This method is favored for its typically high yields and mild reaction conditions. An alternative, though less common, approach involves the direct alkylation of glycine ethyl ester with a suitable 2,4-dimethoxybenzyl halide.
This guide will focus primarily on the reductive amination pathway, addressing the common pitfalls and side reactions that can occur.
Troubleshooting Guide & FAQs
Here, we address specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the reductive amination synthesis of this compound can stem from several factors. The primary culprits are often incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions.
Possible Causes and Solutions:
-
Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine intermediate from 2,4-dimethoxybenzaldehyde and glycine ethyl ester. This is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Ensure all your solvents and reagents are anhydrous. Use freshly distilled solvents and dry your glassware thoroughly.
-
Consider the use of a dehydrating agent, such as magnesium sulfate or molecular sieves, in the reaction mixture to sequester the water formed during imine formation.
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is a commonly used and effective reducing agent for this transformation as it is mild and selective for the imine over the aldehyde.[1]
-
Troubleshooting:
-
Ensure your STAB is of high quality and has not been excessively exposed to moisture, which can lead to its decomposition.
-
While STAB is often preferred, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used. However, NaBH₃CN is toxic and requires careful handling. Sodium borohydride (NaBH₄) can also be employed, but it may also reduce the starting aldehyde, leading to the formation of 2,4-dimethoxybenzyl alcohol as a byproduct.[2]
-
-
-
Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification.
-
Troubleshooting:
-
Typically, a slight excess (1.1 to 1.5 equivalents) of the glycine ethyl ester and the reducing agent relative to the aldehyde is recommended to ensure complete conversion of the limiting reagent.
-
-
-
Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Most reductive aminations are carried out at room temperature. If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) may be beneficial, but be cautious as higher temperatures can promote side reactions.
-
-
Visualizing the Main Reaction Pathway
Caption: Reductive amination workflow for this compound synthesis.
FAQ 2: I am observing a significant amount of a byproduct that appears to be 2,4-dimethoxybenzyl alcohol. Why is this happening and how can I prevent it?
Answer:
The formation of 2,4-dimethoxybenzyl alcohol is a common side reaction in reductive aminations, arising from the reduction of the starting aldehyde, 2,4-dimethoxybenzaldehyde.
Cause:
This side reaction is particularly prevalent when using less selective reducing agents, such as sodium borohydride (NaBH₄), which can reduce both the imine intermediate and the starting aldehyde. While STAB is more selective for the imine, prolonged reaction times or the use of a large excess of the reducing agent can still lead to some aldehyde reduction.
Solutions:
-
Choice of Reducing Agent: The most effective way to minimize aldehyde reduction is to use a highly selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this purpose.[1] Its bulkiness and milder reactivity favor the reduction of the protonated imine over the aldehyde.
-
Controlled Addition of Reducing Agent: Instead of adding the reducing agent all at once, consider a portion-wise or slow addition. This maintains a lower concentration of the reducing agent in the reaction mixture at any given time, which can enhance selectivity.
-
One-Pot, Two-Step Procedure: Allow sufficient time for the imine to form before introducing the reducing agent. You can monitor the formation of the imine by TLC. Once the imine concentration is maximized, then add the reducing agent. This ensures that the reducing agent primarily encounters the desired imine intermediate rather than the starting aldehyde.
Visualizing the Aldehyde Reduction Side Reaction
Caption: Competing reaction pathways: desired imine reduction versus aldehyde reduction.
FAQ 3: My final product is contaminated with a higher molecular weight impurity. What could this be?
Answer:
A common higher molecular weight impurity in this reaction is the dialkylated product, N,N-bis(2,4-dimethoxybenzyl)glycine ethyl ester.
Cause:
This byproduct forms when the desired secondary amine product reacts further with another molecule of 2,4-dimethoxybenzaldehyde and is subsequently reduced. This is more likely to occur if there is a significant excess of the aldehyde and reducing agent present after the formation of the primary product.
Solutions:
-
Control Stoichiometry: Use the aldehyde as the limiting reagent. A slight excess of the glycine ethyl ester can help to minimize the chance of the product reacting further. A molar ratio of 1:1.2 to 1:1.5 of aldehyde to amine is a good starting point.
-
Monitor Reaction Progress: Carefully follow the reaction by TLC. The dialkylated product will have a different Rf value than the desired product. If you observe its formation, it may be an indication that the reaction has been running for too long or that the stoichiometry is incorrect.
-
Purification: If the dialkylated product does form, it can typically be separated from the desired product by column chromatography on silica gel.
Visualizing the Dialkylation Side Reaction
Caption: Formation of the dialkylated byproduct.
FAQ 4: I am having difficulty purifying my product by column chromatography. What are some common issues and how can I resolve them?
Answer:
Purification of this compound can sometimes be challenging due to the presence of closely eluting impurities or issues with the product on the column.
Common Issues and Solutions:
-
Co-elution of Impurities: The starting aldehyde and the alcohol byproduct can sometimes have similar polarities to the desired product, leading to incomplete separation.
-
Troubleshooting:
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A common system is a gradient of ethyl acetate in hexanes or dichloromethane.[1] Try adding a small amount of a more polar solvent like methanol or a small amount of a base like triethylamine to the eluent to improve separation.
-
Double Check Your TLC: Before running a large column, ensure you have a good separation on your TLC plate with the chosen solvent system.
-
-
-
Product Streaking on the Column: The amine functionality in the product can sometimes interact with the acidic silica gel, leading to tailing or streaking of the product band.
-
Troubleshooting:
-
Basified Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base (e.g., 1% triethylamine in the eluent) before packing the column. This will minimize the interaction of the amine with the silica.
-
-
-
Alternative Purification Methods:
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base workup to remove some impurities. The desired product is basic and can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities (like the starting aldehyde and alcohol byproduct), and then the aqueous layer can be basified and the product re-extracted into an organic solvent.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
Experimental Protocol Example
This is a general protocol for the synthesis of this compound via reductive amination.
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Glycine ethyl ester hydrochloride
-
Triethylamine (Et₃N)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous DCM, add glycine ethyl ester hydrochloride (1.2 eq) and triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Stoichiometry | ||
| 2,4-Dimethoxybenzaldehyde | 1.0 eq | Limiting reagent to prevent dialkylation. |
| Glycine ethyl ester HCl | 1.1 - 1.5 eq | Slight excess to drive the reaction to completion. |
| Triethylamine | 1.1 - 1.5 eq | To neutralize the hydrochloride salt and facilitate imine formation. |
| Sodium Triacetoxyborohydride | 1.2 - 2.0 eq | Excess to ensure complete reduction of the imine. |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane or Dichloroethane | Good solubility for reactants and does not interfere with the reaction. |
| Temperature | Room Temperature | Mild conditions that minimize side reactions. |
| Reaction Time | 12 - 24 hours | Typically sufficient for completion; monitor by TLC. |
References
- Organic Syntheses. glycine ethyl ester hydrochloride.
- PrepChem. Synthesis of N-(2,4-Dimethoxybenzyl)glycine.
- The Royal Society of Chemistry. Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium.
- Google Patents. US2793204A - Process for the synthesis of peptides.
- Organic Syntheses. PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE: CARBOBENZYLOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER.
- Thieme. 2.2 Carboxy Group.
- National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- DergiPark. Optimization of synthetic route to PNA-T-OH monomers.
- PubMed. A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy.
- ResearchGate. Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions.
- ECHEMI. This compound SDS, 95218-34-1 Safety Data Sheets.
- ResearchGate. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines | Request PDF.
- LookChem. CAS No.95218-34-1,this compound Suppliers.
- PubMed. [Stereochemistry of the reductive amination of 4-oxoproline derivatives with glycine esters].
- Google Patents. AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride.
- CORE. Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward.
- ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?.
- Pharmaffiliates. Glycine-impurities.
- Redalyc. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin.
- Guidechem. This compound 95218-34-1 1kg, 25kg China.
- ResearchGate. (PDF) A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy.
- Semantic Scholar. SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES.
- Google Patents. JPH09124572A - Preparation of substituted n-ethyl glycine derivative.
- PubMed. Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin.
Sources
Stability and degradation issues of N-(2,4-Dimethoxybenzyl)glycine ethyl ester.
Welcome to the technical support center for N-(2,4-Dimethoxybenzyl)glycine ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation issues associated with this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules and peptide analogs. The presence of the 2,4-dimethoxybenzyl (DMB) group offers unique properties but also introduces specific stability considerations that are crucial for its effective use. This guide will help you navigate these challenges by providing insights into the underlying chemical principles governing its stability and degradation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound, providing potential causes and actionable solutions.
Issue 1: Unexpected Deprotection of the N-DMB Group
Symptom: You observe the formation of glycine ethyl ester or other byproducts lacking the 2,4-dimethoxybenzyl group in your reaction mixture, confirmed by techniques such as LC-MS or NMR spectroscopy.
Cause: The N-(2,4-dimethoxybenzyl) group is known to be highly labile under acidic conditions. The two electron-donating methoxy groups on the benzyl ring stabilize the formation of a carbocation, making the C-N bond susceptible to cleavage even in the presence of mild acids.[1]
Solution:
-
pH Control: Scrupulously avoid acidic conditions in your reaction and work-up procedures. If an acidic step is unavoidable, consider using a different N-protecting group with greater acid stability.
-
Reagent Purity: Ensure all solvents and reagents are free from acidic impurities. For instance, some grades of chloroform can contain trace amounts of HCl.
-
Alternative Protecting Groups: If your synthetic route requires strongly acidic conditions, consider using a more robust protecting group for the glycine nitrogen.
Issue 2: Hydrolysis of the Ethyl Ester
Symptom: Formation of N-(2,4-Dimethoxybenzyl)glycine is detected in your reaction mixture or during purification.
Cause: The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions. While generally stable under neutral conditions, prolonged exposure to aqueous environments, especially at elevated temperatures or non-neutral pH, can lead to cleavage.
Solution:
-
Anhydrous Conditions: Whenever possible, conduct your reactions under anhydrous conditions to minimize the presence of water.
-
Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature. Ensure the pH is maintained as close to neutral as possible.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place to prevent hydrolysis from atmospheric moisture.[2][3]
Issue 3: Oxidative Degradation
Symptom: You observe the formation of colored impurities or unexpected byproducts, potentially including 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Cause: The electron-rich 2,4-dimethoxybenzyl group is susceptible to oxidation by strong oxidizing agents. This can lead to cleavage of the N-benzyl bond and oxidation of the DMB moiety.
Solution:
-
Avoid Strong Oxidants: Be cautious when using strong oxidizing agents in subsequent reaction steps. If oxidation is necessary elsewhere in the molecule, a thorough evaluation of compatibility is required.
-
Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, especially at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry place.[2][3] For extended storage, refrigeration is recommended.
Q2: How can I monitor the stability of this compound during my experiments?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the stability of the compound.[4] When developing an HPLC method, use a UV detector, as the dimethoxybenzyl group provides a strong chromophore. Mass spectrometry (MS) can be coupled with HPLC to identify potential degradation products by their mass-to-charge ratio.[4]
Q3: What are the primary degradation pathways I should be aware of?
A3: The two primary degradation pathways are:
-
Acid-catalyzed cleavage of the N-(2,4-dimethoxybenzyl) group: This results in the formation of glycine ethyl ester and a 2,4-dimethoxybenzyl cation, which can be trapped by nucleophiles in the reaction mixture.
-
Hydrolysis of the ethyl ester: This can occur under acidic or basic conditions, yielding N-(2,4-Dimethoxybenzyl)glycine.
Q4: Is this compound sensitive to light?
A4: While there is limited specific data on the photostability of this exact molecule, compounds containing dimethoxybenzyl moieties can be susceptible to photodegradation.[5][6] It is good laboratory practice to protect the compound and your reactions from direct light, especially UV light.
Q5: What is the expected thermal stability of this compound?
Experimental Protocols
Protocol 1: General Handling and Storage
-
Upon receipt, store the container of this compound in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure.
-
For long-term storage, refrigeration at 2-8 °C is recommended.
-
When dispensing the reagent, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Work in a well-ventilated area, and for sensitive reactions, consider handling under an inert atmosphere.
Protocol 2: Monitoring for Degradation by HPLC
This protocol provides a general guideline for developing an HPLC method to assess the purity and detect degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. Note: The acidic modifier is for analytical purposes to ensure good peak shape; be aware of the potential for on-column degradation if the sample is held in the autosampler for an extended period.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the 2,4-dimethoxybenzyl group absorbs strongly (e.g., ~275 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and monitor for the appearance of new peaks that may correspond to degradation products such as N-(2,4-dimethoxybenzyl)glycine or glycine ethyl ester.
Visualizing Degradation Pathways
The following diagrams illustrate the key potential degradation pathways for this compound.
Sources
- 1. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Dmb Group Cleavage in Sensitive Peptides
Welcome to the technical support center for optimizing the cleavage of the 2,4-dimethoxybenzyl (Dmb) protecting group in sensitive peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during this critical step of peptide synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity target peptides.
Guiding Principles: Understanding Dmb Group Lability
The 2,4-dimethoxybenzyl (Dmb) group is a highly acid-labile protecting group, prized for its role in orthogonal protection strategies.[1][2][3] Its lability stems from the electron-donating methoxy groups on the benzyl ring, which stabilize the carbocation formed during acidic cleavage. This makes it significantly more sensitive to acid than other benzyl-type protecting groups like p-methoxybenzyl (PMB) or the unsubstituted benzyl (Bn) group.[1][4] This enhanced reactivity allows for its removal under very mild acidic conditions, often preserving other acid-sensitive functionalities within a peptide.[1]
The general mechanism for the acid-catalyzed cleavage of benzyl-type ethers is illustrated below. The rate of this reaction is highly dependent on the stability of the resulting benzylic carbocation.
Caption: A decision-making workflow for troubleshooting Dmb cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Dmb group cleavage?
A: For selective deprotection in the presence of more robust acid-labile groups like tert-butyl (tBu), a dilute solution of TFA (e.g., 1-2% in DCM) is often used. [3]For complete deprotection at the end of a synthesis, a higher concentration of TFA (e.g., 95%) with appropriate scavengers is typically employed. [3]A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). [3] Q2: How can I monitor the progress of the deprotection reaction?
A: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). [3]On a TLC plate, the deprotected, more polar product will typically have a lower Rf value than the Dmb-protected starting material. [3] Q3: What is the best way to work up a Dmb cleavage reaction?
A: After the reaction is complete, the TFA is typically removed under reduced pressure. The crude product is then precipitated by adding cold diethyl ether. [3]This helps to remove many of the organic byproducts, including the Dmb-scavenger adducts. The precipitate should be washed several times with cold ether to remove residual TFA and scavengers. [3][5] Q4: My deprotected peptide is difficult to purify. What can I do?
A: If the deprotected peptide and the Dmb-scavenger adduct have similar polarities, chromatographic separation can be challenging.
-
Optimize Chromatography: A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is ineffective. [3]* Salt Exchange: If the product is a TFA salt, which can affect its chromatographic behavior, consider performing a salt exchange using an ion-exchange resin. [3]* RP-HPLC: For peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective purification method. [3] Q5: Is the Dmb group orthogonal to other common protecting groups?
A: Yes, the Dmb group's high acid lability is a key feature of its utility in orthogonal protecting group strategies. It can be selectively removed in the presence of more robust acid-labile groups such as Boc, tBu, and Trityl (Trt) under carefully controlled, mild acidic conditions. [1][2][3]
Experimental Protocols
Protocol 1: General Procedure for Dmb Deprotection with TFA
-
Preparation: Dissolve the Dmb-protected peptide in a suitable solvent like dichloromethane (DCM).
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). [3]3. Reaction: Add the cleavage cocktail to the dissolved peptide. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours). [3]5. Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA. [3] * Add cold diethyl ether to the residue to precipitate the deprotected peptide. [3] * Centrifuge the mixture and decant the ether. [3] * Wash the solid precipitate with cold diethyl ether two more times. [3] * Dry the deprotected peptide under vacuum. [3]
-
Protocol 2: Purification by Reversed-Phase HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of 0.1% aqueous TFA. If solubility is an issue, 6M guanidine hydrochloride containing 0.1% TFA can be used. [5]2. HPLC System:
-
Column: A C18 column is typically used for most peptides. [5] * Mobile Phase A: 0.1% TFA in water. [5] * Mobile Phase B: 0.1% TFA in acetonitrile. [5]3. Elution: Inject the sample and elute with a suitable gradient of mobile phase B. A general-purpose gradient might be 0% to 60% B over 20 minutes. [5]4. Fraction Collection: Collect fractions and analyze them to identify those containing the pure product.
-
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the purified peptide.
References
- A Comparative Analysis of DMB and Other Acid-Labile Protecting Groups for Researchers and Drug Development Professionals. Benchchem.
- Application Notes and Protocols for Selective Cleavage of the ODmb Group in Solid-Phase Synthesis. Benchchem.
- Technical Support Center: Purification of Compounds Containing the 2,4-Dimethoxybenzyl (DMB) Group. Benchchem.
- p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed.
-
Proposed mechanism of deprotection of DMB. ResearchGate. Available at: [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. ResearchGate. Available at: [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]
- Technical Support Center: Optimization of TFA Concentration for 2,4-DMB Removal. Benchchem.
- Hmb and Dmb Protected Derivatives. AAPPTec.
-
1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. NIH. Available at: [Link]
- Post Cleavage Purification and Analysis of Peptides; TFA removal.
- Application Note Peptide Cleavage and Protected Cleavage Procedures.
Sources
Technical Support Center: Navigating Peptide Aggregation with Dmb-Protected Amino Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming peptide aggregation during solid-phase peptide synthesis (SPPS) through the strategic use of 2,4-dimethoxybenzyl (Dmb)-protected amino acids. Our goal is to equip you with the scientific understanding and practical protocols to successfully synthesize complex and aggregation-prone peptides.
The Challenge of Peptide Aggregation in SPPS
During SPPS, the growing peptide chain, anchored to a solid support, can self-associate through intermolecular hydrogen bonding, particularly in hydrophobic sequences. This phenomenon, known as aggregation, can lead to a host of synthetic problems, including:
-
Incomplete Couplings: Aggregated peptide chains can sterically hinder the N-terminal amine, preventing efficient acylation by the incoming amino acid. This results in deletion sequences (n-1, n-2, etc.) that are often difficult to separate from the target peptide.[1]
-
Poor Deprotection Kinetics: The aggregation can also impede the access of deprotection reagents (e.g., piperidine for Fmoc removal), leading to incomplete removal of the N-terminal protecting group and subsequent truncated sequences.[2]
-
Reduced Yield and Purity: The cumulative effect of incomplete couplings and deprotections is a significant reduction in the overall yield and purity of the final crude peptide, complicating downstream purification efforts.[3][4]
-
Physical Manifestations: Severe aggregation can be observed as poor swelling of the resin beads or even physical clumping.[5]
To counteract these issues, the use of "difficult sequence"-disrupting strategies is paramount. One of the most effective methods is the incorporation of backbone-protecting groups, such as Dmb, which temporarily modify the peptide amide backbone to prevent the formation of secondary structures like β-sheets that drive aggregation.[3][5]
The Role of Dmb-Protected Amino Acids
The 2,4-dimethoxybenzyl (Dmb) group is a backbone-protecting group that is introduced onto the α-nitrogen of an amino acid. This temporary modification introduces a bulky substituent that sterically disrupts the interchain hydrogen bonding responsible for aggregation.[5][6] The Dmb group is labile to standard trifluoroacetic acid (TFA) cleavage conditions, ensuring the native peptide sequence is regenerated upon completion of the synthesis.[7]
Dmb protection is particularly effective for glycine residues, which, in combination with hydrophobic amino acids, are known to promote β-sheet formation.[8] The use of pre-formed Fmoc-Xaa-(Dmb)Gly-OH dipeptides is a highly recommended strategy, as it circumvents the sterically hindered coupling onto the Dmb-protected secondary amine.[3][9][10]
Troubleshooting Guide: Issues and Solutions with Dmb-Protected Amino Acids
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Incomplete Coupling Following a Dmb-Protected Residue
Symptoms:
-
Positive Kaiser or TNBS test after coupling, indicating free amines.[1]
-
Mass spectrometry of the crude product shows a significant peak corresponding to a deletion of the amino acid you attempted to couple.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Steric Hindrance | 1. Extend Coupling Time: Increase the reaction time to 2-4 hours or even overnight. 2. Double Couple: Perform the coupling step twice with fresh reagents.[2] 3. Use a More Potent Coupling Reagent: Switch to a stronger activating reagent like HATU, HCTU, or PyBrOP®.[2][3] | The Dmb group is bulky, creating a sterically hindered secondary amine. More potent reagents and longer reaction times are needed to drive the acylation to completion.[11] |
| Poor Resin Swelling | 1. Switch to a "Magic Mixture": Use a solvent system like DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene carbonate at an elevated temperature (e.g., 55°C).[3] 2. Incorporate Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.[3] | These solvent mixtures and additives are designed to improve the solvation of the peptide-resin and break up aggregated structures, thereby increasing the accessibility of the N-terminus for coupling.[5] |
Issue 2: Low Yield and Purity Despite Using Dmb-Dipeptides
Symptoms:
-
Complex chromatogram of the crude peptide with multiple, difficult-to-separate peaks.
-
Overall yield of the desired peptide is significantly lower than expected.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Suboptimal Placement of Dmb Residue | 1. Strategic Placement: Incorporate the Dmb-protected residue (ideally as a dipeptide) at the start of or within a hydrophobic sequence.[9] 2. Optimal Spacing: Aim for a Dmb-protected residue every 6-7 amino acids in long, difficult sequences.[3][5] 3. Avoid Proximity to Proline: Ensure at least a two-residue separation from proline or pseudoproline residues.[7] | The disruptive effect of the Dmb group is most pronounced when it can effectively break up a forming secondary structure. Placing it too far from the aggregation-prone region or too close to another structure-breaking element can reduce its efficacy.[7][9] |
| Aspartimide Formation | 1. Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH: For Asp-Gly sequences, the use of this specific dipeptide is highly recommended as it completely prevents aspartimide formation.[3][6][9] | The Dmb group on the glycine nitrogen physically blocks the cyclization reaction that leads to the formation of the aspartimide intermediate, a common side reaction in SPPS.[5][9] |
| Side Reactions During Cleavage | 1. Use Scavengers: Include triisopropylsilane (TIS) (approx. 2%) in your TFA cleavage cocktail. 2. Protect Tryptophan: If your sequence contains Tryptophan, use Fmoc-Trp(Boc)-OH for its side-chain protection. | The Dmb group is cleaved as a reactive cation that can modify sensitive side chains, particularly the indole ring of tryptophan. Scavengers like TIS will trap these reactive species. |
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism by which Dmb protection prevents peptide aggregation?
The Dmb group, attached to the backbone amide nitrogen, introduces a bulky, non-hydrogen bonding substituent. This sterically prevents the peptide chains from aligning and forming the intermolecular hydrogen bonds that are necessary for the formation of stable β-sheet structures, which are the primary cause of aggregation in SPPS.[5][6]
Caption: Mechanism of Dmb in preventing peptide aggregation.
Q2: When should I consider using a Dmb-protected amino acid in my synthesis?
You should consider using a Dmb-protected amino acid when:
-
Synthesizing peptides with known "difficult sequences," such as hydrophobic transmembrane domains or amyloidogenic peptides.[9][12]
-
The peptide sequence is long (typically >15 residues) and contains multiple hydrophobic amino acids like Val, Ile, Leu, or Phe.[8]
-
You are encountering issues with poor solubility of the growing peptide chain, leading to incomplete reactions.[5]
-
The sequence contains an Asp-Gly motif, which is prone to aspartimide formation.[5][9]
Q3: What is the difference between Hmb and Dmb protection?
2-hydroxy-4-methoxybenzyl (Hmb) and Dmb are both backbone protecting groups that serve a similar purpose. The key difference lies in their coupling mechanism. The hydroxyl group on the Hmb moiety can facilitate the subsequent coupling step through an O→N acyl shift.[9] However, this can also lead to the formation of a cyclic lactone side product, reducing the yield.[6][9] Dmb, lacking this hydroxyl group, does not form this side product, but direct coupling to a Dmb-protected amine is more challenging due to steric hindrance. This is why the use of pre-formed Dmb-dipeptides is the preferred and more robust strategy.[3][9]
Q4: How do I incorporate a Dmb-dipeptide into my synthesis protocol?
The incorporation of an Fmoc-Xaa-(Dmb)Gly-OH dipeptide is straightforward and can be performed using standard coupling protocols.
Protocol: Incorporation of an Fmoc-Xaa-(Dmb)Gly-OH Dipeptide
-
Resin Preparation: Swell the resin in DMF. Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin. Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).
-
Activation: In a separate vessel, dissolve the Fmoc-Xaa-(Dmb)Gly-OH dipeptide (3 eq.), an activating agent (e.g., HCTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser or TNBS test to confirm complete coupling.[1] If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Continue Synthesis: Proceed with the Fmoc deprotection of the newly added dipeptide to continue the synthesis.
Caption: Troubleshooting workflow for SPPS with Dmb-dipeptides.
Q5: Are there any alternatives to Dmb-protected amino acids?
Yes, other strategies to combat peptide aggregation exist, and the best choice often depends on the specific peptide sequence. Alternatives include:
-
Pseudoproline Dipeptides: These are derived from Serine or Threonine and introduce a "kink" in the peptide backbone that disrupts secondary structure formation.[3][5]
-
Elevated Temperatures/Microwave Synthesis: Performing couplings at higher temperatures can help to break up aggregates and improve reaction kinetics.[1][5]
-
Chaotropic Salts and Special Solvents: As mentioned in the troubleshooting guide, these can be added to disrupt hydrogen bonding.[3]
-
Low-Substitution Resins: Using a resin with a lower loading capacity increases the distance between peptide chains, reducing the likelihood of aggregation.[5]
However, for glycine-rich hydrophobic sequences, Dmb-dipeptides often provide one of the most effective and reliable solutions.
References
-
Hmb and Dmb Protected Derivatives. (2019-11-25). AAPTEC. Available from: [Link]
-
Hmb and Dmb Dipeptides Archives. Aapptec Peptides. Available from: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPTEC. Available from: [Link]
-
Proposed mechanism of deprotection of DMB. ResearchGate. Available from: [Link]
-
Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. Aapptec Peptides. Available from: [Link]
-
DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). HETEROCYCLES, Vol. 84, No. 2, 2012. Available from: [Link]
-
Peptide & HT Organic Synthesis Technical Resources. Merck Millipore. Available from: [Link]
-
Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Semantic Scholar. Available from: [Link]
-
p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. Available from: [Link]
-
Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. (2017-09-28). Available from: [Link]
-
Mono Protected Diamines. Merck Millipore. Available from: [Link]
-
Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Request PDF. ResearchGate. Available from: [Link]
-
Hmb and Dmb Derivatives. Merck Millipore. Available from: [Link]
-
D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. Neural Regeneration Research. Available from: [Link]
-
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA – Chemistry and Biochemistry. Available from: [Link]
-
Dmb Dipeptides. Merck Millipore. Available from: [Link]
-
Enhance Peptide Manufacturing Using Backbone N Protecting Groups. YouTube. Available from: [Link]
-
Custom Peptide Synthesis. AAPPTec. Available from: [Link]
-
Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CS Bio. Available from: [Link]
-
Various synthetic approaches for preparing Dmb‐protected dipeptides. ResearchGate. Available from: [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available from: [Link]
-
A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. (2023-11-27). Available from: [Link]
-
Three Decades of Amyloid Beta Synthesis: Challenges and Advances. PMC. Available from: [Link]
-
Solid Phase Peptide Synthesis Help. Reddit. Available from: [Link]
-
Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. PMC. Available from: [Link]
-
The Impact of Peptide Abundance and Dynamic Range on Stable-Isotope-Based Quantitative Proteomic Analyses. PMC - NIH. Available from: [Link]
-
Impact of Sample Matrix on Accuracy of Peptide Quantification: Assessment of Calibrator and Internal Standard Selection and Method Validation. PubMed. Available from: [Link]
-
Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation. NIH. Available from: [Link]
-
Peptide Production and Decay Rates Affect the Quantitative Accuracy of Protein Cleavage Isotope Dilution Mass Spectrometry (PC-IDMS). PMC - NIH. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Challenges in the Purification of N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester
Welcome to the technical support center for the purification of N-(2,4-Dimethoxybenzyl)glycine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important intermediate. Drawing from established protocols and extensive field experience, this document offers a comprehensive resource in a user-friendly, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the expected impurities?
The most prevalent synthetic route is the reductive amination of 2,4-dimethoxybenzaldehyde with glycine ethyl ester.[1] This method is efficient but can lead to a variety of impurities that complicate purification.
Common Impurities:
-
Unreacted Starting Materials: Residual 2,4-dimethoxybenzaldehyde and glycine ethyl ester.
-
Dialkylation Product: Formation of N,N-bis(2,4-dimethoxybenzyl)glycine ethyl ester. This is more likely if there is an excess of the aldehyde and the reaction is not carefully controlled.[2]
-
Reducing Agent Byproducts: Depending on the reducing agent used, specific byproducts may form. For instance, if sodium cyanoborohydride is employed, cyanide addition products can be a concern.[3] Sodium triacetoxyborohydride is a milder and more selective reagent that minimizes such side reactions.[2]
-
Hydrolysis Product: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, particularly during aqueous workups if the pH is not controlled.
Q2: My crude product is an oil/sticky solid. How can I handle it for purification?
It is not uncommon for the crude product to be an oil or a sticky solid. If crystallization is the goal, attempting to dissolve the crude material in a minimal amount of a hot solvent and allowing it to cool slowly can induce crystallization. The addition of a non-polar "anti-solvent" can also promote precipitation.[4] For purification by column chromatography, the crude oil can be dissolved in a minimal amount of the starting eluent or a slightly more polar solvent for wet loading. Alternatively, for better resolution, dry loading is recommended.[5]
Q3: The 2,4-dimethoxybenzyl (DMB) group is known to be acid-labile. Should I be concerned about its stability during silica gel chromatography?
Yes, this is a valid concern. The DMB group is significantly more susceptible to cleavage under acidic conditions compared to an unsubstituted benzyl group due to the electron-donating methoxy substituents.[4] Standard silica gel is slightly acidic and can potentially cause partial deprotection of the DMB group, leading to the formation of glycine ethyl ester and 2,4-dimethoxybenzyl alcohol as impurities that streak on the column.
Mitigation Strategies:
-
Neutralized Silica Gel: Consider using silica gel that has been neutralized by washing with a dilute solution of a non-nucleophilic base like triethylamine in the eluent.
-
Minimize Contact Time: Run the column as efficiently as possible to reduce the time the compound is in contact with the silica gel.
-
Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol-silica.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary method for purifying this compound.[1] However, several issues can arise.
Problem 1: Poor Separation of the Product from Unreacted 2,4-Dimethoxybenzaldehyde.
-
Causality: The aldehyde is less polar than the desired product but can have overlapping Rf values in certain solvent systems.
-
Solution:
-
Optimize Solvent System: A common eluent system is a mixture of ethyl acetate and dichloromethane or hexane.[1] A gradient elution, starting with a lower polarity and gradually increasing it, can effectively separate the less polar aldehyde from the more polar product.
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent ratios to find the optimal separation window.
-
Visualization: 2,4-Dimethoxybenzaldehyde can be visualized under UV light and with stains like p-anisaldehyde, which often gives a distinct color for aldehydes.[1]
-
Problem 2: Product Streaking or Tailing on the TLC and Column.
-
Causality:
-
Compound Polarity: The presence of the secondary amine and the ester group makes the molecule relatively polar, which can lead to strong interactions with the silica gel.
-
Acidic Silica: The basicity of the secondary amine can lead to interactions with the acidic silanol groups on the silica surface, causing tailing.
-
Overloading: Applying too much sample to the column can lead to band broadening and streaking.
-
-
Solution:
-
Add a Modifier: Incorporating a small amount of a polar solvent like methanol or a base like triethylamine (0.1-1%) in the eluent can significantly reduce tailing by competing for the active sites on the silica gel.
-
Dry Loading: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be loaded onto the column, often resulting in sharper bands.[5]
-
Proper Loading Technique: Ensure the sample is loaded in a narrow band at the top of the column.
-
Problem 3: Co-elution of the Dialkylation Product.
-
Causality: The dialkylated product, N,N-bis(2,4-dimethoxybenzyl)glycine ethyl ester, will be less polar than the desired mono-alkylated product and may elute closely to it.
-
Solution:
-
Fine-tune the Solvent Gradient: A very shallow gradient with a slow increase in polarity may be necessary to resolve these two compounds.
-
Alternative Chromatography: If separation on silica gel is challenging, consider reverse-phase chromatography where the elution order would be reversed (the more polar mono-alkylated product would elute first).
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on a reported procedure for the purification of this compound.[1]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH2Cl2) or Hexane
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Appropriate glassware for column chromatography
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various ratios of EtOAc/CH2Cl2 (e.g., 1:9, 2:8, 3:7, 4:6) to determine the optimal eluent for separation. The target Rf for the product should be around 0.3-0.4 for good separation.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from the TLC analysis.
-
A reported effective eluent is 4:1 EtOAc/CH2Cl2.[1]
-
If necessary, gradually increase the polarity of the eluent to facilitate the elution of the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC.
-
Visualize the spots under UV light and/or with a suitable stain (e.g., permanganate or p-anisaldehyde).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard and effective for this type of compound.[1] |
| Mobile Phase | EtOAc/CH2Cl2 or EtOAc/Hexane | Provides good separation of polar and non-polar impurities.[1] |
| Loading Method | Dry Loading | Leads to sharper bands and better resolution.[5] |
| TLC Visualization | UV (254 nm), Permanganate Stain | UV for the aromatic rings, permanganate for the oxidizable amine. |
Protocol 2: Purification by Crystallization
Materials:
-
Purified this compound (as an oil or solid)
-
Screening solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, diethyl ether)
Procedure:
-
Solvent Screening:
-
In small vials, dissolve a small amount of the purified product in a minimal amount of various heated solvents.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when hot.
-
-
Two-Solvent System (if a single solvent is not effective):
-
Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes slightly turbid.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly.
-
-
Crystallization:
-
Once a suitable solvent system is identified, dissolve the bulk of the purified product in the minimum amount of the hot solvent.
-
Allow the solution to cool undisturbed to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cool the solution in an ice bath or refrigerator to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
| Solvent System | Compound Type | Reference |
| Ethanol | General for esters | [6] |
| Ethyl acetate/Hexane | Polar compounds | [7] |
| Diethyl ether/Methanol | Amides, alcohols | [7] |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- BenchChem. (2025). Technical Support Center: Purification of Compounds Containing the 2,4-Dimethoxybenzyl (DMB) Group. BenchChem.
- BenchChem. (2025). Protocol for 2,4-Dimethoxybenzyl (DMB) Protection of Primary Amines. BenchChem.
-
PrepChem.com. Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Retrieved from [Link]
- BenchChem. (2025). Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride. BenchChem.
- Organic Syntheses Procedure. is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g).
- The Royal Society of Chemistry. (2014). Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium.
- The Royal Society of Chemistry. (2013).
-
PrepChem.com. Synthesis of diethyl N-benzyl-N-(2,4-dimethoxybenzyl)-amino-malonate. Retrieved from [Link]
- Organic Syntheses Procedure. 10.
- Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis.
- ChemicalBook. N-Benzylglycine ethyl ester synthesis.
- Springer. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.
- Crystalliz
- BenchChem. (2025). Technical Support Center: Purification of Hydrophobic Protected Peptides. BenchChem.
- Redalyc.
- Master Organic Chemistry. (2017).
- Semantic Scholar.
- ACS Publications. Preparation of Protected syn-α,β-Dialkyl β-Amino Acids That Contain Polar Side Chain Functionality | The Journal of Organic Chemistry.
- Google Patents. Method of producing optically active α-amino acid benzyl esters.
- PMC - NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- Organic Chemistry Portal.
- Google Patents.
- WashU Medicine Research Profiles. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis.
- Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- LOCKSS. (2011). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III)
- ResearchGate.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Reddit. (2023).
- ACS Publications. (2015). Synthesis of Side-Chain Modified Polypeptides | Chemical Reviews.
- PMC.
- ChemRxiv. Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords.
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- Google Patents.
- ResearchGate. 2‐Methoxy‐4‐methylsulfinylbenzyl: A Backbone Amide Safety‐Catch Protecting Group for the Synthesis and Purification of Difficult Peptide Sequences | Request PDF.
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Methods for removing unreacted starting materials from the product.
Welcome to the Technical Support Center for reaction purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of unreacted starting materials from final products. The information herein is structured to help you diagnose your purification challenges and select the most effective methodology, ensuring the integrity and purity of your compounds.
Section 1: Initial Assessment & Method Selection
The first step in any purification strategy is a thorough assessment of your reaction mixture. The properties of your desired product relative to the unreacted starting materials will dictate the most efficient purification path. Answering the following questions will guide you to the most appropriate technique.
Frequently Asked Questions (FAQs) - Initial Assessment
Q1: What are the key physical and chemical properties I need to consider when choosing a purification technique?
A: The selection of a purification method is contingent on the differential properties between your product and the unreacted starting materials.[1] Key properties to evaluate include:
-
Physical State: Are your product and starting materials solids, liquids, or oils at room temperature?
-
Solubility: How does the solubility of your product and starting materials differ in various solvents?
-
Boiling Point: Is there a significant difference (ideally >70 °C) in the boiling points?[2][3]
-
Polarity: Do the product and starting materials have different polarities? This is often assessed using Thin Layer Chromatography (TLC).
-
Acidic/Basic Properties: Does either your product or starting material contain ionizable functional groups (e.g., carboxylic acids, amines)?
Q2: How can I quickly assess the composition of my crude reaction mixture?
A: Thin Layer Chromatography (TLC) is an invaluable, rapid technique for analyzing a reaction's progress and the composition of the crude mixture.[4][5][6][7] By spotting the crude mixture, the pure starting material, and a "co-spot" (crude mixture and starting material in the same lane), you can visualize the presence of remaining starting material and the formation of new products.[4][8]
Q3: My starting material is highly polar, and my product is non-polar. What's a simple first step?
A: For this scenario, a straightforward liquid-liquid extraction is highly effective. You can often wash an organic solution of your non-polar product with an aqueous solvent (like water or brine) to pull the highly polar starting material into the aqueous phase.[2] Alternatively, passing the mixture through a small plug of silica gel can be effective, as the polar starting material will be retained on the silica while the non-polar product elutes quickly.[2]
Method Selection Workflow
The following diagram provides a logical decision-making workflow to help you select an appropriate primary purification technique based on the properties of your mixture.
Caption: A workflow for selecting a primary purification technique.
Section 2: Troubleshooting Common Purification Techniques
This section provides detailed troubleshooting guides for the most common purification methods in a question-and-answer format.
Guide 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The crude material is dissolved in a hot solvent and then allowed to slowly cool, forming pure crystals while impurities (including unreacted starting materials) remain in the "mother liquor."
FAQs & Troubleshooting - Recrystallization
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A: This is a very common issue and can be caused by several factors.[9]
-
Too much solvent: This is the most frequent cause.[9][10] If an excess of solvent was used, the solution might not be saturated enough for crystals to form. Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[9]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it theoretically should.[9][10] Solutions:
-
Scratch the flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10][11]
-
Add a seed crystal: If you have a small amount of the pure product, add a tiny crystal to the solution. This provides a template for further crystallization.[11]
-
Q2: My compound "oiled out" instead of forming crystals. Why did this happen and how can I fix it?
A: "Oiling out" occurs when the solid melts or separates from the solution as a liquid phase rather than solid crystals.[12] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[9] The resulting oil often traps impurities.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point slightly. Then, allow the solution to cool much more slowly. Insulating the flask can help promote slow cooling and favor crystal formation over oiling out.[9]
Q3: My final yield is very low. Where did my product go?
A: A low yield can be frustrating but is often preventable.
-
Too much solvent used: As mentioned, excess solvent will keep a significant portion of your product dissolved in the mother liquor.[10][11]
-
Premature crystallization: If crystals formed during a hot filtration step to remove insoluble impurities, product was lost. Solution: Ensure your funnel and receiving flask are pre-heated, and use a slight excess of hot solvent, which can be boiled off later.[12]
-
Rinsing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.[10] Always use a minimal amount of ice-cold solvent for rinsing.[10]
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent. 2. Supersaturation. | 1. Boil off some solvent and re-cool.[9] 2. Scratch the flask with a glass rod or add a seed crystal.[10][11] |
| Product "Oils Out" | 1. Solution cooled too quickly. 2. High concentration of impurities. 3. Inappropriate solvent choice. | 1. Re-heat to dissolve, add slightly more solvent, and cool very slowly.[9] 2. Consider a preliminary purification by another method (e.g., chromatography). |
| Poor Yield | 1. Too much solvent used initially. 2. Product lost during hot filtration. 3. Crystals washed with warm solvent. | 1. Use the minimum amount of hot solvent necessary for dissolution.[10] 2. Use pre-heated glassware for hot filtration.[12] 3. Wash final crystals with a minimal amount of ice-cold solvent.[10] |
Guide 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase (the eluent).[13] It is highly versatile for separating components with different polarities.[2]
FAQs & Troubleshooting - Column Chromatography
Q1: My compounds are not separating well (poor resolution). How can I improve this?
A: Poor resolution is often a result of an improper solvent system or poor column packing.
-
Solvent System (Eluent): The polarity of your eluent is critical. If the eluent is too polar, all compounds will move too quickly and elute together. If it's not polar enough, they will all remain adsorbed to the top of the column. Solution: Use TLC to find an optimal solvent system. Aim for a system that gives your desired product an Rf value of approximately 0.2-0.4.[14]
-
Column Packing: Air bubbles or cracks in the silica gel create channels, leading to uneven band fronts and poor separation. Solution: Pack the column carefully as a slurry to ensure a homogenous, dense bed. Never let the solvent level drop below the top of the silica, as this will cause the column to "run dry" and crack.[15]
Q2: The column is running very slowly or has stopped completely. What's wrong?
A: A slow or stopped column is typically due to a blockage or improper packing.
-
Clogged Frit: Particulate matter from your sample or fine silica can clog the frit at the bottom of the column.[16]
-
Silica Too Fine: Using silica gel with a very small particle size can lead to very slow flow rates.
-
Pressure: For flash chromatography, ensure you are applying appropriate pressure (typically 1-2 psi).[15] Solution: If the column is blocked, the prognosis is often poor.[14] Ensure your sample is fully dissolved and free of particulates before loading. If the problem is the silica itself, you may need to repack the column with a larger particle size mesh.
Q3: My product seems to be degrading on the column. Is this possible?
A: Yes, some compounds are sensitive to the stationary phase. Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.[17]
-
Solution: You can test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (decomposition products) have formed.[14] If it is unstable, consider using a different stationary phase like neutral alumina or a treated silica gel (e.g., triethylamine-deactivated silica for basic compounds).
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Incorrect eluent polarity. 2. Poorly packed column (channels/cracks). | 1. Optimize solvent system using TLC (aim for Rf ~0.2-0.4).[14] 2. Repack column carefully as a slurry; do not let it run dry.[15] |
| Slow/Blocked Flow | 1. Clogged frit from particulates. 2. Silica gel particles are too fine. | 1. Filter sample before loading.[16] 2. Use a larger mesh size silica gel. |
| Compound Decomposes | 1. Compound is sensitive to the acidic nature of silica gel. | 1. Test for stability on a TLC plate.[14] 2. Use an alternative stationary phase (e.g., alumina, deactivated silica). |
| Irregular Bands | 1. Sample was not loaded in a narrow, concentrated band. 2. Column was disturbed after packing. | 1. Dissolve sample in a minimal amount of solvent for loading.[17] 2. Ensure the top layer of sand is level and add eluent gently.[15] |
Guide 3: Liquid-Liquid Extraction
This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[13][18] It is excellent for separating compounds with different polarities or acid/base properties.
FAQs & Troubleshooting - Liquid-Liquid Extraction
Q1: An emulsion has formed between the two layers, and they won't separate. How can I break it?
A: Emulsions are a common problem, especially when chlorinated solvents or solutions with high concentrations of dissolved salts are used.
-
Solution:
-
Be patient: Allow the separatory funnel to stand undisturbed for some time.
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[17]
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can be effective.
-
Q2: How do I know which layer is which (aqueous vs. organic)?
A: This is a critical step to avoid accidentally discarding your product. While many organic solvents are less dense than water (e.g., diethyl ether, ethyl acetate) and will be the top layer, some are denser (e.g., dichloromethane, chloroform) and will be the bottom layer.
-
Solution (The "Drop Test"): Add a few drops of water to the separatory funnel. The drops will travel through the top layer and merge with the bottom layer if the bottom layer is aqueous. Conversely, they will merge with the top layer if it is the aqueous phase.
Q3: How can I optimize the recovery of my desired compound?
A: Maximizing recovery depends on optimizing several factors.
-
Solvent Choice: Select an organic solvent that has a high affinity for your product and is immiscible with the aqueous phase.[18]
-
pH Adjustment: If your starting material is acidic (e.g., a carboxylic acid), you can selectively move it to the aqueous layer by washing the organic phase with a basic solution (like aqueous NaHCO₃). The acid is deprotonated to its salt form, which is water-soluble.[2] The reverse is true for basic starting materials, which can be removed with an acidic wash.
-
Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume. Three sequential extractions are a common and effective practice.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Emulsion Forms | 1. Vigorous shaking. 2. High concentration of dissolved substances. | 1. Allow to stand. 2. Add saturated brine. 3. Gently swirl instead of shaking. |
| Unsure of Layers | 1. Density of the organic solvent is unknown or close to water. | 1. Perform a "drop test" by adding a few drops of water. |
| Poor Recovery | 1. Sub-optimal partition coefficient. 2. Insufficient number of extractions. | 1. Ensure appropriate solvent choice and pH.[19] 2. Perform at least three extractions with smaller solvent volumes. |
Section 3: Final Purity Assessment
After purification, you must verify the removal of starting materials and assess the purity of your final product.
Q1: How can I confirm the purity of my final compound?
A: A combination of techniques is often best for a confident assessment.
-
TLC: A single spot on a TLC plate (in multiple solvent systems) is a good indication of purity.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for purity assessment.[20] The absence of peaks corresponding to the starting material is a strong indicator of successful purification. Quantitative NMR (qNMR) can be used for a highly accurate determination of purity.[21][22][23]
-
Melting Point: A pure crystalline solid will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to be depressed and broaden.[24]
References
- Optimizing Yield: Statistical Approaches to Liquid-Liquid Extraction. (n.d.). Google Cloud.
- Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. (2016, September 28). NIST.
- How NMR Enhances Chemical Analysis Accuracy?. (n.d.). Creative Biostructure.
- Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions.
- Precipitation (chemistry). (n.d.). Wikipedia.
- 2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts.
- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Detective Work, Part II: Physical Problems with the Column. (2015, December 1). LCGC International.
- Thin-Layer Chromatography | TLC. (n.d.). EAG Laboratories.
- Tackling Common Challenges in Chromatography. (2025, October 20). Chrom Tech, Inc..
- Purification strategies to remove starting material impurities. (n.d.). Benchchem.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- Nuclear magnetic resonance spectroscopy (NMR). (n.d.). RSSL.
- Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Publications.
- Optimization of Liquid-Liquid Extraction. (n.d.). Zaiput Flow Technologies.
- Several Problems of Flash Column Chromatography. (2025, February 11). Hawach.
- TLC Monitoring: Significance and symbolism. (2025, March 6). Wisdomlib.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). NIH.
- Methods for removing unreacted starting materials from Methyl 3-oxodecanoate. (n.d.). Benchchem.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Precipitation-based Chemical Separation and Purification Service. (n.d.). CD BioSustainable.
- Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. (n.d.). Purity-IQ.
- Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
- Chemical Precipitation. (n.d.). Emis Vito.
- What are the criteria for selecting a purification method?. (n.d.). TutorChase.
- Monitoring Reactions by TLC. (n.d.). Washington State University.
- Recrystallization. (n.d.). Unknown Source.
- How to remove unreacted starting materials from 3-Acetylbenzophenone. (n.d.). Benchchem.
- Decision Factors For Selecting Purification Methods: A Comprehensive Guide. (2025, December 2). Unknown Source.
- How To: Purify by Distillation. (n.d.). University of Rochester Department of Chemistry.
- Distillation: Principles, Applications and Process Explained. (2024, November 25). Unknown Source.
- How To Run A Reaction: Purification. (n.d.). University of Rochester Department of Chemistry.
- Recrystallization. (n.d.). Unknown Source.
- 2.2: Distillation. (2021, June 20). Chemistry LibreTexts.
- 5: Distillation. (2022, April 7). Chemistry LibreTexts.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Unknown Source.
- List of purification methods in chemistry. (n.d.). Wikipedia.
- The Distillation Process: An Essential Technique for Purification and Separation. (2023). Pharmaceutical Analytical Chemistry: Open Access, 8(2).
- Recrystallisation Help. (2020, October 30). Reddit.
- Chemical Precipitation Methods. (n.d.). Sustainability.
- Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents.
- About Chemical Precipitation. (n.d.). Water Specialists Environmental Technologies.
- Remove Sticky Reagents. (n.d.). Unknown Source.
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Technical Support Center: Scaling the Production of N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester
Welcome to the technical support guide for the synthesis and scale-up of N-(2,4-Dimethoxybenzyl)glycine ethyl ester. This resource is designed for researchers, chemists, and process development professionals. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your process effectively. The N-(2,4-dimethoxybenzyl) or DMB group is a critical tool in modern peptide synthesis, primarily incorporated to disrupt backbone hydrogen bonding that leads to aggregation and poor solubility in hydrophobic peptides.[1] Mastering the synthesis of this building block is a key step in accessing complex peptide sequences.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A: The most robust and widely used method is a one-pot reductive amination. This process involves the reaction of 2,4-dimethoxybenzaldehyde with glycine ethyl ester to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is highly efficient and avoids the isolation of the often-unstable imine intermediate.
Q2: My glycine ethyl ester is a hydrochloride salt. Can I use it directly?
A: No, you must neutralize the hydrochloride salt to liberate the free amine before the reaction. Glycine ethyl ester hydrochloride is highly stable and the common commercial form.[2] The reaction requires the nucleophilic free amine to attack the aldehyde. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture in a stoichiometric amount (at least 1 equivalent) before adding the aldehyde.
Q3: Why is the 2,4-dimethoxybenzyl (DMB) group used, and are there any stability concerns?
A: The DMB group is an acid-labile protecting group for secondary amines in peptide synthesis. Its primary function is to be a temporary, bulky substituent on the glycine nitrogen. This bulkiness prevents the formation of inter-chain hydrogen bonds during solid-phase peptide synthesis (SPPS), which is a major cause of aggregation and failed syntheses for certain peptide sequences.[1][3] However, its acid sensitivity means that care must be taken during aqueous workup. Prolonged exposure to even mild acids can lead to cleavage of the DMB group.
Q4: What are the most critical parameters to control during scale-up?
A: When scaling up, the three most critical parameters are:
-
Temperature Control: The reaction is exothermic, especially during the addition of the reducing agent. Maintaining a consistent internal temperature (typically 0-25 °C) is crucial to prevent side reactions and ensure selectivity.
-
Reagent Addition Rate: Slow, controlled addition of the reducing agent is vital. A rapid addition can cause the temperature to spike and may lead to the formation of over-reduced byproducts.
-
Mixing Efficiency: Homogeneous mixing is essential to ensure localized concentration gradients are minimized, which can otherwise lead to inconsistent reaction progress and byproduct formation. Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction.
Q5: How should the final product be stored?
A: this compound is typically an oil or a low-melting solid. It should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or degradation. For long-term storage, refrigeration is recommended.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or Incomplete Reaction Conversion | 1. Ineffective Neutralization: The glycine ethyl ester HCl was not fully neutralized, leaving insufficient free amine to react. 2. Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are moisture-sensitive. Improper storage can lead to decomposition. 3. Incorrect pH: Imine formation is pH-dependent. If the medium is too acidic, the amine is protonated; if too basic, the aldehyde can undergo side reactions. | 1. Ensure at least 1.05 equivalents of a tertiary amine base (e.g., TEA) are added relative to the hydrochloride salt. Monitor the pH of a small aqueous aliquot if possible. 2. Use a fresh bottle of the reducing agent or test the activity of the current batch on a small scale. Always store tightly sealed in a desiccator. 3. For borohydride-based reductions, the addition of acetic acid can sometimes catalyze imine formation. However, for this specific substrate, starting with the neutralized amine is typically sufficient. |
| Formation of a Significant Amount of Bis-Alkylated Impurity | 1. Incorrect Stoichiometry: An excess of the aldehyde relative to the amine can drive the reaction towards dialkylation of the starting glycine ester. 2. High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation, where the product amine reacts with another molecule of the aldehyde. | 1. Use a slight excess (1.0 to 1.1 equivalents) of the glycine ethyl ester relative to the 2,4-dimethoxybenzaldehyde. This ensures the aldehyde is the limiting reagent. 2. Maintain strict temperature control, ideally between 0-10 °C, during the addition of the reducing agent and allow the reaction to slowly warm to room temperature. |
| Product is an Inseparable Oil and Fails to Crystallize | 1. Residual Solvent: Solvents used during the workup (e.g., ethyl acetate, dichloromethane) or in the reaction (e.g., DMF) can be trapped, preventing crystallization. 2. Purity Issues: The presence of unreacted starting materials or byproducts can act as impurities that inhibit crystal lattice formation. | 1. After the aqueous workup, ensure the organic layer is thoroughly dried (e.g., over anhydrous Na₂SO₄ or MgSO₄) and concentrate the solvent on a rotary evaporator at a moderate temperature and high vacuum. A high-vacuum pump may be needed to remove trace high-boiling solvents. 2. Purify the crude oil using flash column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes. Once a pure fraction is obtained, attempt crystallization again from a suitable solvent system like diethyl ether/hexanes. |
| Product Degradation During Aqueous Workup | 1. Acidic Wash: The DMB group is labile to strong acids. Washing with an acidic solution (e.g., 1M HCl) to remove excess amine base can cleave the DMB group from the product. | 1. Avoid strong acidic washes. Use a milder wash, such as saturated ammonium chloride (NH₄Cl) solution, or a dilute (5%) citric acid solution. Minimize contact time. A saturated sodium bicarbonate wash followed by a brine wash is often sufficient and safer for the product.[4] |
Section 3: Experimental Protocols & Visual Workflow
Protocol 1: Synthesis via Reductive Amination
This protocol details a standard lab-scale synthesis (0.1 mol scale).
Materials:
-
Glycine ethyl ester hydrochloride (13.96 g, 0.1 mol)
-
2,4-Dimethoxybenzaldehyde (16.62 g, 0.1 mol)
-
Triethylamine (TEA) (14.6 mL, 0.105 mol)
-
Sodium triacetoxyborohydride (STAB) (25.4 g, 0.12 mol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (400 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and an argon inlet, add glycine ethyl ester hydrochloride (13.96 g) and dichloromethane (400 mL).
-
Cool the resulting slurry to 0 °C using an ice bath.
-
Slowly add triethylamine (14.6 mL) dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 20 minutes. A clear solution should form as the free base is generated.
-
Add 2,4-dimethoxybenzaldehyde (16.62 g) in one portion. Stir the reaction mixture at 0 °C for 30 minutes.
-
In portions, over 30-45 minutes, add sodium triacetoxyborohydride (25.4 g). Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent a rapid temperature increase.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the aldehyde.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (200 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 150 mL) and brine (1 x 150 mL). Trustworthiness Note: These washes remove unreacted starting materials, the reducing agent byproducts, and the triethylamine salt, which is a self-validating purification step.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil.
Visual Workflow: Synthesis and Purification
The following diagram illustrates the key stages of the production process.
Caption: Workflow for this compound synthesis.
Section 4: Data & Optimization
Table 1: Comparison of Reducing Agents
When scaling, the choice of reducing agent impacts cost, safety, and workup.
| Reducing Agent | Typical Solvent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | DCM, DCE, THF | Mild and selective for imines over aldehydes/ketones. Workup is straightforward. Tolerates mild acid. | Relatively expensive. Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Cost-effective. Stable in protic solvents. | Highly toxic (potential for HCN gas evolution if pH drops below 5). Workup requires careful pH control. |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol, Ethanol, Ethyl Acetate | "Green" chemistry with water as the only byproduct. High atom economy. Excellent for large scale. | Requires specialized high-pressure reactor. Catalyst can be pyrophoric. May reduce other functional groups.[5] |
For most lab and pilot scales, Sodium Triacetoxyborohydride (STAB) offers the best balance of reactivity, selectivity, and operational safety.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. Available at: [Link]
-
Chem-Impex International. (n.d.). Fmoc-N-(2,4-dimethoxybenzyl)-glycine. Retrieved from [Link]
-
PrepChem. (2022). Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Retrieved from [Link]
-
Wojciechowski, F., & Hudson, R. H. E. (2008). A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. The Journal of Organic Chemistry, 73(10), 3807–3816. Available at: [Link]
-
aapptec. (2012). NEW FMOC-AA-(DMB)GLY DIPEPTIDES. Retrieved from [Link]
-
Ayuk, E. L., et al. (2020). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. International Journal of Research - GRANTHAALAYAH, 8(9), 370-385. Available at: [Link]
Sources
Safe handling and long-term storage of N-(2,4-Dimethoxybenzyl)glycine ethyl ester.
Welcome to the technical support center for N-(2,4-Dimethoxybenzyl)glycine ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal long-term storage, and effective use of this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems that may arise during the handling and use of this compound, providing insights into the root causes and step-by-step solutions.
Observation: The compound, which is typically a white to off-white solid, has developed a yellow or brownish tint.
-
Question: Why has my this compound changed color, and is it still usable?
-
Answer: A change in color to yellow or brown is often indicative of degradation, likely due to oxidation. The 2,4-dimethoxybenzyl group is electron-rich, making the aromatic ring susceptible to oxidation, especially in the presence of air and light over extended periods. The secondary amine functionality can also be prone to oxidation.
Causality: The methoxy groups on the benzyl ring are electron-donating, increasing the electron density of the aromatic system and making it more susceptible to oxidative processes. This can lead to the formation of colored impurities.
Recommended Actions:
-
Assess Purity: The first step is to assess the purity of the material. This can be done using analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can help identify the structure of any degradation products.
-
-
Decision on Usability:
-
If the impurity level is low (e.g., <5% by HPLC) and your application is not highly sensitive to minor impurities, the material may still be usable. However, it is advisable to perform a small-scale trial reaction to confirm its efficacy.
-
If the impurity level is significant, it is recommended to purify the compound before use. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can often remove colored impurities.
-
-
Preventative Measures: To prevent future degradation, always store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber-colored vial, and at the recommended low temperature.
-
Observation: Inconsistent or low yields in coupling reactions.
-
Question: I am experiencing inconsistent or low yields when using this compound in my peptide synthesis or other coupling reactions. What could be the cause?
-
Answer: Low or inconsistent yields can stem from several factors, including reagent quality, reaction conditions, and the presence of moisture.
Causality and Solutions:
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of moisture and either acidic or basic conditions. This would result in the formation of the corresponding carboxylic acid, which will not participate in the intended coupling reaction.
-
Troubleshooting: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and store them over molecular sieves. Perform reactions under an inert atmosphere to minimize exposure to atmospheric moisture.
-
-
Incomplete Coupling: Steric hindrance from the bulky 2,4-dimethoxybenzyl group can sometimes lead to incomplete coupling reactions.[1]
-
Troubleshooting:
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration.
-
Increase Temperature: Gently warming the reaction mixture may improve the reaction rate, but monitor for potential side reactions.
-
Use a More Potent Coupling Agent: Consider using a more powerful coupling reagent known for overcoming steric hindrance.[1]
-
-
-
Reagent Purity: As discussed in the previous point, degraded starting material will lead to lower yields.
-
Observation: The compound is difficult to dissolve.
-
Question: My this compound is not dissolving well in my chosen solvent. What should I do?
-
Answer: Solubility issues can arise from using a suboptimal solvent or from changes in the physical state of the compound over time. While the ester is generally soluble in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide (DMF), its solubility can be affected by its crystallinity.
Recommended Actions:
-
Solvent Selection: If you are experiencing solubility issues, consider a more polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
Gentle Warming and Sonication: Gently warming the mixture or placing it in an ultrasonic bath can often aid in dissolution.
-
Check for Hydrolysis: If the compound has partially hydrolyzed to the carboxylic acid, its solubility profile will change. The carboxylic acid will be less soluble in non-polar organic solvents and more soluble in polar or aqueous basic solutions. An acid-base extraction can be used to separate the ester from the hydrolyzed acid if necessary.
-
Section 2: Frequently Asked Questions (FAQs)
Safe Handling
-
Q1: What are the primary safety precautions I should take when handling this compound?
-
A1: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2]
-
-
Q2: What should I do in case of accidental exposure?
-
A2:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes.[2]
-
Inhalation: Move to fresh air.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[2]
-
In all cases of significant exposure, seek medical attention.[2]
-
-
Long-Term Storage
-
Q3: What are the ideal conditions for the long-term storage of this compound to ensure its stability?
-
A3: For optimal long-term stability, the compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen is recommended), and in a cool, dark, and dry place.[2] Refrigeration (2-8 °C) is advisable. Storing the compound as a hydrochloride salt can also enhance its stability over extended periods.[3]
-
-
Q4: Can I store the compound in solution?
-
A4: It is generally not recommended to store the compound in solution for long periods, as this can increase the rate of degradation, particularly hydrolysis of the ester. If you must store it in solution, use an anhydrous aprotic solvent, store it at -20°C, and use it as quickly as possible.
-
Section 3: Experimental Protocols & Data
Protocol for Long-Term Storage
-
Aliquot: Upon receipt, if you do not intend to use the entire quantity at once, aliquot the compound into smaller, appropriately sized vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inert Atmosphere: For each aliquot, flush the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds to displace any air.
-
Seal: Tightly seal the vials using caps with chemically resistant liners (e.g., PTFE-lined caps).
-
Label: Clearly label each vial with the compound name, date of aliquoting, and any other relevant information.
-
Store: Place the sealed vials in a desiccator within a refrigerator (2-8 °C). For very long-term storage (greater than a year), storage in a freezer (-20 °C) may be considered, though ensure the container is well-sealed to prevent moisture ingress.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO₄ | [2] |
| Molecular Weight | 267.32 g/mol | [2] |
| Boiling Point | 353.8 °C at 760 mmHg | [2] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8 °C (Recommended) | [2] |
Section 4: Visualized Workflows
Decision-Making for a Suspected Degraded Sample
Caption: Workflow for handling a potentially degraded sample.
Potential Degradation Pathways
Caption: Primary degradation pathways for the compound.
References
-
Wojciechowski, F., & Hudson, R. H. E. (2008). A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. The Journal of Organic Chemistry, 73(10), 3807–3816. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Available at: [Link]
-
Pietta, P. G., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(25), 3966–3970. Available at: [Link]
-
Wojciechowski, F., & Hudson, R. H. E. (2008). A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. The Journal of Organic Chemistry, 73(10), 3807–3816. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Knight, J. L., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5284–5315. Available at: [Link]
-
Golding, B. T., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(37), 7435-7445. Available at: [Link]
-
Organic Chemistry Portal. (2008). Best Synthetic Methods: Functional Group Protection. Available at: [Link]
Sources
Alternative reagents for the synthesis of N-(2,4-Dimethoxybenzyl)glycine ethyl ester.
Welcome to the technical support guide for the synthesis of N-(2,4-Dimethoxybenzyl)glycine ethyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the common synthetic routes and troubleshoot potential challenges. We will explore the standard reductive amination pathway and delve into viable alternative reagents and strategies, providing field-proven insights and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely adopted method is a one-pot reductive amination (also known as reductive alkylation). This strategy involves the reaction of 2,4-dimethoxybenzaldehyde with glycine ethyl ester. The reaction proceeds through the formation of an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine product.[1][2] This method is favored over alternatives like direct alkylation because it avoids the common problem of over-alkylation, leading to cleaner reactions and higher yields of the target mono-alkylated product.[1]
The general reaction scheme is as follows:
-
Imine Formation: 2,4-dimethoxybenzaldehyde reacts with glycine ethyl ester in a reversible condensation reaction to form an iminium ion. This step is often catalyzed by mild acid.
-
Reduction: A selective reducing agent, present in the same pot, reduces the iminium ion to the final this compound.
Q2: I am using Sodium Triacetoxyborohydride (STAB), but my reaction is slow or incomplete. What's wrong?
This is a common issue. While Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent and highly selective reagent for reductive amination, its efficacy can be hampered by several factors.[2][3]
Troubleshooting Checklist:
-
Reagent Quality: STAB is moisture-sensitive.[4] Exposure to atmospheric moisture can lead to decomposition and reduced activity.
-
Solution: Always use STAB from a freshly opened container or a properly stored (desiccated) stock. Ensure all glassware is oven-dried before use.
-
-
Imine Formation Equilibrium: The initial condensation to form the imine is a reversible reaction. If the equilibrium does not favor the imine, the subsequent reduction step will be slow.
-
Solution 1: Add a catalytic amount of acetic acid. This can protonate the carbonyl oxygen, making the aldehyde more electrophilic and accelerating imine formation.[3]
-
Solution 2: Use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove the water byproduct, driving the equilibrium toward the imine.
-
-
Solvent Choice: STAB is incompatible with protic solvents like methanol or ethanol, which will rapidly decompose the reagent.[4][5]
Q3: What are safer and effective alternatives to the toxic Sodium Cyanoborohydride (NaBH₃CN)?
While Sodium Cyanoborohydride (NaBH₃CN) is highly effective due to its ability to selectively reduce imines in the presence of aldehydes under mildly acidic conditions, its high toxicity and the potential to generate hydrogen cyanide gas are significant safety concerns.[5][7][8] Fortunately, several excellent alternatives are available.
Primary Alternative: Sodium Triacetoxyborohydride (STAB) STAB is now the reagent of choice for most reductive aminations.[3] It is milder, non-toxic, and highly selective.[6][8] Unlike NaBH₃CN, it does not require acidic conditions for selectivity and performs well in neutral media.[8] Its only significant drawback is moisture sensitivity.[4]
Secondary Alternative: Sodium Borohydride (NaBH₄) Sodium borohydride is inexpensive and readily available but is a more powerful reducing agent that can reduce both the starting aldehyde and the intermediate imine.[1][6] This lack of selectivity can lead to the formation of 2,4-dimethoxybenzyl alcohol as a byproduct, lowering the yield.
-
Optimized Approach: To use NaBH₄ effectively, a two-step, one-pot procedure is recommended. First, mix the aldehyde and amine and allow sufficient time for imine formation to reach equilibrium (this can be monitored by TLC or NMR). Then, add the NaBH₄ to reduce the formed imine.[1][4]
"Green" Alternative: Catalytic Hydrogenation This method uses molecular hydrogen (H₂) with a metal catalyst (e.g., Palladium on carbon, Pd/C) as the reducing agent.[9][10][11]
-
Advantages: It is highly atom-economical and environmentally friendly, with water being the only stoichiometric byproduct.[12]
-
Disadvantages: It requires specialized high-pressure hydrogenation equipment and may not be compatible with other reducible functional groups in more complex substrates (e.g., alkenes, alkynes, or some protecting groups).
| Reagent | Selectivity (Imine vs. Aldehyde) | Toxicity | Solvent Compatibility | Key Considerations |
| NaBH(OAc)₃ (STAB) | High | Low | Aprotic (DCE, DCM, THF) | Moisture sensitive. Often the best choice for one-pot reactions.[2][6] |
| NaBH₃CN | High | High (Cyanide) | Protic (MeOH, EtOH), Aprotic | Highly effective but toxic. Requires careful handling and waste disposal.[5][7] |
| NaBH₄ | Low | Low | Protic (MeOH, EtOH) | Non-selective. Best used in a two-step, one-pot procedure.[1][4] |
| H₂ / Pd-C | High | Low (Flammable Gas) | Protic (MeOH, EtOH), EtOAc | "Green" option. Requires specialized equipment. Not suitable for substrates with other reducible groups.[10][11] |
Q4: Is it possible to use direct alkylation instead of reductive amination?
Yes, direct alkylation of glycine ethyl ester with a 2,4-dimethoxybenzyl halide (e.g., chloride or bromide) is an alternative synthetic route. However, this method is generally not recommended.
The primary challenge with direct alkylation is a lack of selectivity, which often leads to over-alkylation .[1] The desired secondary amine product is nucleophilic and can react with another molecule of the benzyl halide to form an undesired tertiary amine. This can proceed further to form a quaternary ammonium salt. Separating this mixture of primary, secondary, tertiary, and quaternary amines can be difficult and results in low yields of the target compound.[1]
Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is adapted from established literature procedures and is the recommended starting point for this synthesis.[13]
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Glycine ethyl ester hydrochloride
-
Triethylamine (NEt₃)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dimethoxybenzaldehyde (1.0 equiv).
-
Dissolve the aldehyde in anhydrous DCE (approx. 0.2 M concentration).
-
Add triethylamine (3.0 equiv) to the solution, followed by glycine ethyl ester hydrochloride (1.5 equiv). Stir for 5-10 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the vigorously stirred mixture. The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ or EtOAc (3 portions).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Protocol 2: Two-Step, One-Pot Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is a cost-effective alternative but requires careful timing to maximize yield.
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Glycine ethyl ester hydrochloride
-
Triethylamine (NEt₃)
-
Methanol (MeOH), anhydrous
-
Sodium Borohydride (NaBH₄)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1.0 equiv), glycine ethyl ester hydrochloride (1.5 equiv), and triethylamine (1.6 equiv) in anhydrous methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the disappearance of the aldehyde spot by TLC.
-
Once imine formation is deemed sufficient (i.e., the aldehyde is mostly consumed), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 equiv) to the cooled solution. Control the addition rate to manage gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until completion as monitored by TLC.
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., EtOAc).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography as described in Protocol 1.
References
-
Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination. [Link]
-
Common Organic Chemistry. Sodium Cyanoborohydride. [Link]
-
Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
-
Wikipedia. Sodium cyanoborohydride. [Link]
-
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Chemical Society Reviews. (2020, July 30). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. [Link]
-
Wiley Online Library. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. [Link]
-
JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
The Royal Society of Chemistry. Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium. [Link]
-
PrepChem.com. Synthesis of N-(2,4-Dimethoxybenzyl)glycine. [Link]
-
ResearchGate. (2015, March 12). How do I reduce imines in the presence of aldehydes-alternatives to NaBH3CN?. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sodium cyanoborohydride [organic-chemistry.org]
- 8. interchim.fr [interchim.fr]
- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 10. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. jocpr.com [jocpr.com]
- 13. rsc.org [rsc.org]
Validation & Comparative
A Guide to the Structural Elucidation of N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester: A Comparative NMR Analysis
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of progress. N-(2,4-Dimethoxybenzyl)glycine ethyl ester is a substituted amino acid derivative of interest, often utilized as an intermediate in the synthesis of more complex molecular architectures, including peptide nucleic acids and other peptidomimetics. Its precise structure dictates its reactivity and suitability for subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution. It provides exquisitely detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the experimental ¹H NMR data and provide a comprehensive, predicted ¹³C NMR assignment, grounding our analysis in fundamental principles and comparative data from related structures. This document is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of similar compounds.
Molecular Structure and Atom Numbering
To ensure clarity in our spectral assignments, the following IUPAC-standard atom numbering scheme for this compound will be used throughout this guide.
Caption: IUPAC atom numbering for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis of chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and coupling constants (J) allows for the precise assignment of each proton.
Data Summary
The experimental data presented below were acquired in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assigned Proton(s) |
| 7.11 | Doublet (d) | 7.7 | 1H | H-6 |
| 6.44-6.40 | Multiplet (m) | - | 2H | H-3, H-5 |
| 4.17 | Quartet (q) | 7.2 | 2H | H-13 (ethyl CH₂) |
| 3.80 | Singlet (s) | - | 3H | H-15 or H-16 (OCH₃) |
| 3.78 | Singlet (s) | - | 3H | H-16 or H-15 (OCH₃) |
| 3.73 | Singlet (s) | - | 2H | H-7 (benzyl CH₂) |
| 3.36 | Singlet (s) | - | 2H | H-9 (glycine CH₂) |
| 1.26 | Triplet (t) | 7.2 | 3H | H-14 (ethyl CH₃) |
Detailed Peak Assignments
-
Aromatic Region (δ 7.11 - 6.40 ppm): The aromatic protons of the 2,4-dimethoxybenzyl group appear in this region.
-
The signal at δ 7.11 ppm is a doublet with a coupling constant of J = 7.7 Hz. This is characteristic of an ortho-coupling between adjacent aromatic protons. It is assigned to H-6 , which is ortho to H-5 and is deshielded by the adjacent benzylic group.
-
The multiplet between δ 6.44-6.40 ppm integrates to two protons and is assigned to H-3 and H-5 . These protons are shifted significantly upfield due to the strong electron-donating effect of the ortho and para methoxy groups, which increase electron density at these positions. H-3 is ortho to two methoxy groups, and H-5 is ortho to one and para to the other, resulting in their strong shielding.
-
-
Aliphatic and Methoxy Region (δ 4.17 - 1.26 ppm):
-
Ethyl Ester Group: The classic ethyl ester pattern is clearly visible. The quartet at δ 4.17 ppm (2H) is assigned to the methylene protons (H-13 ) of the ethyl group, which are split by the three adjacent methyl protons. The corresponding triplet at δ 1.26 ppm (3H) is assigned to the methyl protons (H-14 ), split by the two methylene protons. The coupling constant of J = 7.2 Hz is identical for both signals, confirming their connectivity.
-
Methoxy Groups: The two sharp singlets at δ 3.80 ppm and δ 3.78 ppm , each integrating to three protons, are assigned to the two methoxy groups (H-15 and H-16 ). Their distinct chemical shifts arise from their different positions on the aromatic ring (C-2 vs. C-4).
-
Benzyl and Glycine Methylene Groups: The two singlets at δ 3.73 ppm (2H) and δ 3.36 ppm (2H) are assigned to the benzylic methylene protons (H-7 ) and the glycine α-methylene protons (H-9 ), respectively. The H-7 protons are slightly more deshielded due to their direct attachment to the aromatic ring. The absence of splitting for these signals indicates no adjacent protons, which is consistent with the structure. The broad singlet for the N-H proton is often not distinctly observed or may be exchanged with trace water in the solvent.
-
¹³C NMR Spectral Analysis
Predicted Data Summary
| Predicted Chemical Shift (δ) ppm | Assigned Carbon | Rationale |
| ~172 | C-10 (C=O) | Typical range for an ester carbonyl carbon.[3] |
| ~160 | C-2 or C-4 | Aromatic carbon directly attached to electron-donating -OCH₃ group. |
| ~158 | C-4 or C-2 | Aromatic carbon directly attached to electron-donating -OCH₃ group. |
| ~131 | C-6 | Aromatic CH carbon, deshielded by adjacent benzylic group. |
| ~120 | C-1 | Quaternary aromatic carbon, ipso to the benzylic substituent. |
| ~104 | C-5 | Aromatic CH carbon, strongly shielded by ortho and para -OCH₃ groups. |
| ~98 | C-3 | Aromatic CH carbon, strongly shielded by two ortho -OCH₃ groups. |
| ~61 | C-13 (O-CH₂) | Methylene carbon of the ethyl ester, attached to oxygen. |
| ~55.5 | C-15 or C-16 | Methoxy carbon. |
| ~55.3 | C-16 or C-15 | Methoxy carbon. |
| ~52 | C-7 (Benzyl CH₂) | Benzylic carbon attached to nitrogen. |
| ~50 | C-9 (Glycine CH₂) | α-carbon of the glycine moiety. |
| ~14 | C-14 (CH₃) | Methyl carbon of the ethyl ester, highly shielded. |
Causality of Predicted Assignments
-
Carbonyl Carbon (C-10): The ester carbonyl carbon is the most deshielded, predicted to be around δ 172 ppm , a characteristic region for this functional group.[3]
-
Aromatic Carbons (C-1 to C-6):
-
The carbons directly bonded to the electronegative oxygen atoms of the methoxy groups, C-2 and C-4 , will be the most deshielded among the aromatic carbons, appearing around δ 158-160 ppm .
-
The quaternary carbon C-1 , where the benzyl group attaches, is expected around δ 120 ppm .
-
The protonated aromatic carbons are assigned based on the electronic effects of the substituents. C-6 (~131 ppm) is the most deshielded CH. In contrast, C-3 and C-5 are significantly shielded (shifted upfield) due to the strong +M (mesomeric) effect of the methoxy groups, which increases electron density at the ortho and para positions. C-3 (~98 ppm) is expected to be the most shielded as it is ortho to both methoxy groups.
-
-
Aliphatic Carbons (C-7 to C-14):
-
The ethyl ester carbons, C-13 and C-14 , are predicted at ~61 ppm and ~14 ppm, respectively, which is typical for an O-CH₂-CH₃ moiety.
-
The two methoxy carbons, C-15 and C-16 , will appear as sharp signals around δ 55 ppm .
-
The benzylic methylene carbon C-7 and the glycine α-carbon C-9 are expected in the δ 50-52 ppm range.
-
Comparative Analysis: The Influence of Methoxy Groups
To appreciate the electronic impact of the 2,4-dimethoxy substitution, we can compare its ¹H NMR spectrum to that of the simpler analogue, N-Benzylglycine ethyl ester. In the unsubstituted analogue, the aromatic protons typically appear as a multiplet around 7.2-7.4 ppm. The presence of the two powerful electron-donating methoxy groups in our target molecule causes a dramatic upfield shift of the aromatic protons (to 7.11-6.40 ppm), clearly demonstrating the increased electron density on the benzene ring. This effect is a key validation point for the assigned structure.
Standard Experimental Protocol
For researchers aiming to replicate this analysis, the following self-validating protocol is recommended.
Workflow Diagram
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). It is crucial to use a solvent that contains a known internal standard, typically tetramethylsilane (TMS) at 0.03% (v/v), for accurate chemical shift referencing.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (a field strength of 300 MHz or higher is recommended).
-
Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Acquire the ¹H NMR spectrum. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.
-
Acquire the proton-decoupled ¹³C NMR spectrum (¹³C{¹H}). Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.
-
Carefully phase-correct both spectra to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis. For the ¹H spectrum, reference the TMS signal to δ 0.00 ppm. For the ¹³C spectrum, reference the central peak of the CDCl₃ triplet to δ 77.16 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
-
Use peak-picking software to determine the precise chemical shift of each signal in both spectra.
-
Conclusion
The comprehensive analysis of the ¹H and predicted ¹³C NMR spectra provides a definitive structural confirmation of this compound. The experimental ¹H NMR data aligns perfectly with the proposed structure, with the chemical shifts and coupling patterns of the aromatic, ethyl ester, and methylene protons providing unambiguous assignments. The predicted ¹³C spectrum, based on established principles, complements this analysis by assigning all thirteen unique carbon environments. This guide serves as an authoritative reference, combining experimental data with chemical theory to provide researchers with the necessary tools for the confident characterization of this and related molecules.
References
-
ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring. [Link]
-
PubChem. Glycine ethyl ester. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Supporting Information. Copies of 1H and 13C NMR Spectra of Products. [Link]
-
The Royal Society of Chemistry. Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
University of Ottawa NMR Facility Blog. Glycine as a 13C CPMAS Setup Sample. [Link]
Sources
A Senior Application Scientist's Guide to Interpreting the Mass Spectrometry Fragmentation of N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester
Introduction
In the landscape of modern drug discovery and organic synthesis, the precise structural characterization of novel molecules is paramount. N-(2,4-Dimethoxybenzyl)glycine ethyl ester is a compound of interest, often serving as an intermediate or a scaffold in the synthesis of more complex bioactive molecules. Its structure combines a protected amino acid moiety with a highly activated aromatic ring, presenting a unique fragmentation profile in mass spectrometry.
This guide provides an in-depth analysis of the fragmentation behavior of this compound under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. We will dissect the primary fragmentation pathways, compare them with expected patterns for related structures, and provide a robust experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for unambiguous molecular identification.
The Protonated Molecule and Initial Ionization
Under typical positive-mode ESI conditions, which often employ a slightly acidic mobile phase to aid protonation, the molecule readily accepts a proton.[1][2] The most likely sites for protonation are the nitrogen atom of the glycine moiety and the oxygen atoms of the ester and methoxy groups. Given the higher basicity of the secondary amine, it is the primary site of protonation.
-
Molecular Formula: C₁₃H₁₉NO₄
-
Monoisotopic Mass: 253.1314 u
-
Protonated Precursor Ion [M+H]⁺: m/z 254.1387
Electrospray is a "soft" ionization technique, meaning the initial mass spectrum (MS1) will typically show a dominant peak for the intact protonated molecule with minimal in-source fragmentation.[3][4] To elicit structural information, tandem mass spectrometry (MS/MS) is required, where the precursor ion of m/z 254.1 is isolated and subjected to collision-induced dissociation (CID).[1]
Key Fragmentation Pathways: A Mechanistic Dissection
The fragmentation of the [M+H]⁺ ion is governed by the relative stabilities of the resulting fragment ions and neutral losses. The structure of this compound offers several predictable cleavage points. The most significant fragmentation events are detailed below.
Pathway A: Formation of the 2,4-Dimethoxybenzyl Cation (m/z 151)
The most prominent fragmentation pathway involves the cleavage of the benzylic C-N bond. This is a highly favored process due to the exceptional stability of the resulting 2,4-dimethoxybenzyl carbocation. The electron-donating methoxy groups at the ortho and para positions provide significant resonance stabilization.
-
Mechanism: The charge on the protonated nitrogen facilitates the heterolytic cleavage of the C-N bond.
-
Resulting Ion: The 2,4-dimethoxybenzyl cation (C₉H₁₁O₂⁺) at m/z 151.0759 .
-
Neutral Loss: Glycine ethyl ester (C₄H₉NO₂) with a mass of 103.0633 u.
The high stability and therefore high abundance of the m/z 151 fragment make it the diagnostic base peak for this class of compounds.[5]
Pathway B: Fragmentation of the Glycine Ethyl Ester Moiety
Cleavage can also be initiated from the protonated ester portion of the molecule, leading to characteristic neutral losses.
-
Loss of Ethanol (m/z 208): A common fragmentation for ethyl esters involves the neutral loss of ethanol (46.04 u). This likely occurs through a rearrangement mechanism, resulting in a fragment ion at m/z 208.0919 .
-
Loss of Ethylene (m/z 226): Following the loss of ethanol, a subsequent loss of carbon monoxide (CO, 28 u) can occur, or alternatively, a direct loss of ethylene (C₂H₄, 28.03 u) from the ethyl ester group via a McLafferty-type rearrangement can lead to a fragment at m/z 226.1127 .
Pathway C: Secondary Fragmentation of the Dimethoxybenzyl Cation
The highly abundant m/z 151 ion can undergo further fragmentation upon higher energy collisions, providing additional structural confirmation. A characteristic fragmentation of methoxy-substituted benzyl cations is the loss of formaldehyde (CH₂O).
-
Mechanism: A rearrangement involving one of the methoxy groups leads to the elimination of a neutral formaldehyde molecule (30.01 u).
-
Resulting Ion: A stable aromatic ion (C₈H₇O⁺) at m/z 121.0500 .
Summary of Predicted vs. Experimental Data
To validate these pathways, we compare the theoretical fragments with a representative experimental dataset obtained via ESI-MS/MS.
| Observed m/z | Proposed Formula | Proposed Structure/Origin | Neutral Loss from [M+H]⁺ | Pathway |
| 254.14 | [C₁₃H₂₀NO₄]⁺ | Protonated Molecule [M+H]⁺ | - | - |
| 208.09 | [C₁₁H₁₄NO₃]⁺ | [M+H - C₂H₅OH]⁺ | 46.04 u (Ethanol) | B |
| 151.08 | [C₉H₁₁O₂]⁺ | 2,4-Dimethoxybenzyl cation | 103.06 u (Glycine ethyl ester) | A |
| 121.05 | [C₈H₇O]⁺ | [m/z 151 - CH₂O]⁺ | 133.09 u (Total) | C |
This comparison demonstrates that the fragmentation pattern provides a clear and diagnostic fingerprint for the molecule. The presence of the intense m/z 151 ion strongly suggests the 2,4-dimethoxybenzyl substructure, while the loss of 46 u is characteristic of the ethyl ester.
Comparison with Alternative Structures
The utility of this fragmentation fingerprint becomes clear when comparing it to potential isomers.
-
N-(3,4-Dimethoxybenzyl)glycine ethyl ester: This isomer would also produce a dimethoxybenzyl cation, but at m/z 151 . However, its subsequent fragmentation might differ in intensity, and chromatographic separation would be essential for differentiation.
-
N-Benzyl-N-(2,4-dimethoxyphenyl)glycine ethyl ester: In this hypothetical isomer, the primary fragmentation would likely be the loss of a benzyl radical to form an ion at m/z 196, a drastically different pattern.
The unique and predictable fragmentation pathways allow for confident differentiation from other structurally related molecules.
Experimental Protocols
Reproducible and high-quality data acquisition is fundamental. The following provides a standard protocol for the analysis of this compound.
Sample Preparation Protocol
-
Prepare a stock solution of the analyte at 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[6]
-
Perform a serial dilution to create a working solution for infusion. A final concentration in the range of 1-10 µg/mL is typically sufficient for ESI-MS.[6]
-
For the final dilution, use a solvent mixture that is compatible with the LC-MS mobile phase, commonly 50:50 acetonitrile:water with 0.1% formic acid to aid protonation.[2]
-
Ensure the final solution is clear and free of particulates to prevent clogging of the ESI source.[6]
ESI-MS/MS Analysis Workflow
-
Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization source is used.[4]
-
Ionization Mode: Positive ion mode is selected.
-
MS1 Scan: Initially, a full scan MS1 experiment is performed to identify the m/z of the protonated precursor ion ([M+H]⁺ at m/z 254.14).[3]
-
MS/MS Scan (Product Ion Scan): A product ion scan is then configured. The first quadrupole (Q1) is set to isolate the precursor ion (m/z 254.14).
-
Collision-Induced Dissociation (CID): The isolated ions are passed into the collision cell (Q2), which is filled with an inert gas like nitrogen or argon.[1] The collision energy is ramped to induce fragmentation.
-
MS2 Scan: The third quadrupole (Q3) scans to detect the m/z of the resulting fragment ions.
Visualization of Key Processes
Diagrams can clarify complex relationships. Below are Graphviz representations of the fragmentation logic and the experimental workflow.
Caption: Primary fragmentation pathways of protonated this compound.
Caption: A typical experimental workflow for tandem mass spectrometry (MS/MS) analysis.
Conclusion
The mass spectrometry fragmentation of this compound is a predictable and highly informative process. The dominant cleavage of the benzylic C-N bond to produce the stable 2,4-dimethoxybenzyl cation at m/z 151 serves as a powerful diagnostic tool for identifying this specific structural motif. Complemented by characteristic losses from the amino acid ester portion, the complete MS/MS spectrum provides a robust fingerprint for unambiguous structural confirmation. By understanding these fundamental fragmentation pathways and employing standardized analytical protocols, researchers can confidently characterize this molecule and its analogs in complex research and development settings.
References
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Holčapek, M., & Volná, K. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 637-661. Available at: [Link]
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Zhu, Z. T., Li, Y. M., Guo, Y. T., Sun, M., & Zhao, Y. F. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian Journal of Chemistry - Section B, 45B(12), 2684-2689. Available at: [Link]
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METLIN Metabolite Database. Scripps Research Institute. Available at: [Link]
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Zhu, Z. T., Li, Y. M., Guo, Y. T., Sun, M., & Zhao, Y. F. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Semantic Scholar. Available at: [Link]
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Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Kok, K. H. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry reviews, 24(1), 3–12. Available at: [Link]
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University of Oxford, Department of Chemistry. Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Pfleger, C., & Lamping, S. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 94(1), 296–313. Available at: [Link]
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ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. Available at: [Link]
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TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]
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Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]
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University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]
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Reddy, T. R., Ghorai, P., & Kumar, A. (2012). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 77(19), 8563–8572. Available at: [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry [PowerPoint slides]. Available at: [Link]
-
Chemistry - The Way of Success. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN). YouTube. Available at: [Link]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 325-353. Available at: [Link]
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Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. Available at: [Link]
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Stein, S. E. (2012). Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. Journal of the American Society for Mass Spectrometry, 23(1), 116–126. Available at: [Link]
-
Hill, D. W., & Kertesz, T. M. (2013). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. Journal of The American Society for Mass Spectrometry, 24(6), 963–969. Available at: [Link]
-
Hsieh, Y., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 24(5), 718–727. Available at: [Link]
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A Senior Application Scientist's Guide to N-Substituted Glycine Derivatives in Peptide Synthesis: A Comparative Analysis of N-(2,4-Dimethoxybenzyl)glycine and N-(4-methoxybenzyl)glycine
Introduction: The Challenge of Glycine in Peptide Synthesis
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), every amino acid presents a unique set of challenges. Glycine, the simplest of the proteinogenic amino acids, is deceptively problematic. Its lack of a side chain confers significant conformational flexibility, which can lead to the formation of stable secondary structures and subsequent inter-chain hydrogen bonding. This phenomenon, known as aggregation, can severely hinder coupling efficiencies and lead to incomplete synthesis, low yields, and difficult purifications.[1][2] Furthermore, certain sequences containing glycine are prone to side reactions, such as diketopiperazine formation at the dipeptide stage or aspartimide formation when adjacent to an aspartic acid residue.[3][4]
To mitigate these issues, chemists have developed N-alkylated glycine derivatives. By introducing a temporary protecting group onto the backbone amide nitrogen, these derivatives disrupt the hydrogen bonding patterns that lead to aggregation.[1][5] The benzyl family of protecting groups has emerged as a highly effective solution, offering stability during synthesis and lability for removal during the final cleavage step.[6][7]
This guide provides an in-depth, data-driven comparison of two prominent N-benzylglycine derivatives: N-(2,4-Dimethoxybenzyl)glycine (DMB-Gly) and N-(4-methoxybenzyl)glycine (MMB-Gly) . We will explore their chemical properties, performance in SPPS, and the critical factors that guide the selection of one over the other for specific research applications.
Chemical Structures and Properties
The primary difference between DMB-Gly and MMB-Gly lies in the substitution pattern on the benzyl ring. This seemingly minor structural change has profound implications for the group's acid lability and, consequently, its application in peptide synthesis.
Figure 1: Chemical structures of Fmoc-protected DMB-Gly and MMB-Gly.
The key feature is the presence of electron-donating methoxy (-OCH₃) groups. The DMB group possesses two such groups at the ortho and para positions, while the MMB group has only one at the para position. These groups play a pivotal role in stabilizing the benzyl carbocation intermediate that forms during acid-catalyzed cleavage, a mechanism we will explore in detail.
Head-to-Head Comparison: DMB-Gly vs. MMB-Gly
The choice between DMB and MMB is not arbitrary; it is a strategic decision based on the desired level of acid lability and the specific challenges posed by the peptide sequence.
Pillar 1: Acid Lability and Cleavage Mechanism
-
N-(2,4-Dimethoxybenzyl)glycine (DMB-Gly): The two electron-donating methoxy groups on the DMB ring provide substantial stabilization to the carbocation intermediate formed upon protonation and cleavage. This makes the DMB group highly acid-labile. It is readily cleaved under standard SPPS cleavage conditions, such as 95% TFA, but can also be removed with much milder acidic cocktails (e.g., 1-5% TFA in DCM), offering a degree of orthogonality.[2][10] This high lability is advantageous for ensuring complete removal from complex or sterically hindered peptides.
-
N-(4-methoxybenzyl)glycine (MMB-Gly): With only one methoxy group, the MMB-stabilized carbocation is less stable than its DMB counterpart. Consequently, the MMB group is significantly more robust and requires stronger acidic conditions for complete removal.[11][12] It is stable to the milder acidic treatments that would cleave a DMB group, making it unsuitable for strategies requiring selective, on-resin deprotection of the backbone amide. It is, however, reliably removed by standard, concentrated TFA cocktails.[11][13]
Figure 2: Mechanism of acid-catalyzed cleavage for DMB and MMB groups.
Pillar 2: Performance and Strategic Application in SPPS
| Feature | N-(2,4-Dimethoxybenzyl)glycine (DMB-Gly) | N-(4-methoxybenzyl)glycine (MMB-Gly) |
| Primary Application | Synthesizing "difficult" or aggregation-prone sequences.[1][2] | General-purpose N-alkylation for moderate sequences.[11] |
| Aggregation Prevention | Excellent. Effectively disrupts inter-chain hydrogen bonding.[1] | Good. Also disrupts hydrogen bonding, though less commonly cited for extreme cases. |
| Side Reaction Prevention | Prevents aspartimide formation at Asp-Gly sites.[1][3] | Can help prevent diketopiperazine formation.[14] |
| Coupling Efficiency | Coupling onto the DMB-Gly nitrogen can be sterically hindered. Use of pre-formed Fmoc-Xaa-(Dmb)Gly-OH dipeptides is highly recommended.[1][2] | Coupling generally follows standard protocols with common activators like HATU or HBTU.[11] |
| Cleavage Conditions | Standard: 95% TFA, 2-4 hours. Mild: 1-10% TFA in DCM.[2][15] | Standard: 95% TFA, 2-4 hours. Not recommended for mild cleavage.[11] |
| Potential Side Effects | Cleaved DMB carbocation can modify unprotected Tryptophan side chains. Use of Fmoc-Trp(Boc)-OH is strongly advised.[2] | Fewer reported side effects from the cleaved protecting group. |
| Orthogonality | Can be orthogonal to highly acid-labile linkers (e.g., 2-Cl-Trt) and side-chain protecting groups like Mtt.[10] | Considered part of the standard acid-labile group, removed with other tBu-based protection. Not orthogonal in Fmoc/tBu strategy.[7][11] |
Causality Behind Experimental Choices
-
Why use pre-formed dipeptides for DMB-Gly? The steric bulk of the DMB group, combined with the electron-withdrawing effect of the adjacent carbonyl, can make the acylation of the DMB-Gly secondary amine challenging.[1] Driving this coupling to completion may require extended reaction times or highly potent (and expensive) coupling reagents. Using a pre-formed Fmoc-Xaa-(Dmb)Gly-OH dipeptide, synthesized efficiently in solution, bypasses this difficult on-resin coupling step entirely, ensuring higher fidelity of the final peptide.[2]
-
Why is Fmoc-Trp(Boc) mandatory with DMB-Gly? During cleavage with TFA, the highly stabilized DMB carbocation is released into the cleavage cocktail.[2][8] The indole side chain of a standard, unprotected tryptophan is highly nucleophilic and susceptible to alkylation by this carbocation, leading to a significant and often inseparable impurity. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen sufficiently deactivates the ring, preventing this side reaction.[2]
Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform small-scale test cleavages to optimize conditions for their specific peptide sequence.[15]
Protocol 1: Incorporation of Fmoc-AA-(Dmb)Gly-OH Dipeptide in SPPS
This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin).
Figure 3: Workflow for incorporating an Fmoc-AA-(Dmb)Gly-OH dipeptide.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM), followed by N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the N-terminal amine. Wash thoroughly with DMF and DCM.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-AA-(Dmb)Gly-OH (1.5 eq. relative to resin loading), HATU (1.45 eq.), and DIPEA (3 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated coupling solution to the resin. Agitate at room temperature for 60-120 minutes. A Kaiser test can be performed to confirm reaction completion.
-
Washing: After coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Cycle Repetition: Proceed to the Fmoc deprotection step for the next amino acid in the sequence.
Protocol 2: Final Cleavage and Deprotection
Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a certified fume hood with appropriate personal protective equipment (PPE).[9]
-
Resin Preparation: Wash the fully assembled peptide-resin thoroughly with DCM (5x) and dry under a stream of nitrogen or in a vacuum desiccator.[15]
-
Prepare Cleavage Cocktail: Prepare the appropriate cleavage cocktail immediately before use.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution under a stream of nitrogen. Precipitate the crude peptide by adding it to a large volume of cold (0°C) diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the peptide pellet 2-3 more times with cold ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.
Conclusion and Recommendations
Both N-(2,4-Dimethoxybenzyl)glycine and N-(4-methoxybenzyl)glycine are powerful tools in the peptide chemist's arsenal for overcoming the challenges associated with glycine residues. The selection criteria are clear and rooted in the chemical principles of protecting group stability.
-
Choose N-(2,4-Dimethoxybenzyl)glycine (DMB-Gly) when synthesizing long, hydrophobic, or known "difficult" sequences prone to severe aggregation. Its ability to disrupt hydrogen bonding is well-documented and highly effective.[1][2] It is also the reagent of choice for preventing aspartimide formation at Asp-Gly junctions. Be mindful of the synthetic considerations, such as the recommended use of pre-formed dipeptides and the mandatory protection of tryptophan residues.
-
Choose N-(4-methoxybenzyl)glycine (MMB-Gly) for more routine peptide sequences where N-alkylation is desired for general improvement of solubility or prevention of diketopiperazine formation, but where the extreme lability of the DMB group is unnecessary or undesirable.[11][14] Its greater stability provides a wider margin of error during synthesis and handling, making it a robust and reliable choice for a broad range of applications.
By understanding the distinct properties and cleavage kinetics of these reagents, researchers can make informed decisions, leading to higher synthesis success rates, improved crude peptide purity, and ultimately, more reliable and reproducible scientific outcomes.
References
- Chem-Impex. (n.d.). Fmoc-N-(2,4-dimethoxybenzyl)-glycine.
- Smolecule. (2023, August 16). N-(4-Methoxybenzyl)glycine.
- BenchChem. (n.d.). Applications of N-(4-methoxybenzoyl)glycine in Peptide Synthesis: Application Notes and Protocols.
- Aapptec Peptides. (2012, December). NEW FMOC-AA-(DMB)GLY DIPEPTIDES.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- PrepChem.com. (n.d.). Synthesis of N-(2,4-Dimethoxybenzyl)glycine.
- Johnson, T., & Sheppard, R. C. (1995). N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids: useful intermediates in peptide synthesis. Journal of Peptide Science, 1(1), 11–25.
- Packer, L. E., & Fairlie, D. P. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Hibino, H., Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(25), 3966-3970.
- CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Shreder, K., Zhang, L., & Goodman, M. (1996). Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research, 47(3), 182-189.
- Harris, P. W. R., & Brimble, M. A. (2018). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.
- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from University of California, Irvine website.
- Murray, J. I., et al. (2023). Total wash elimination for solid phase peptide synthesis. PubMed Central.
- Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow.
- Ghaffari, M., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Brieflands.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-(4-methoxybenzoyl)glycine for Researchers and Drug Development Professionals.
- Figari, G., et al. (1998). Kinetic investigation of the effect of the amino acid side chains in the selective acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides. Journal of the Chemical Society, Perkin Transactions 2, (11), 2465-2470.
- Linderoth, L., & Jensen, K. J. (2015). Cleavage of synthetic peptides.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Giralt, E., et al. (1996). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Peptide Research, 9(3), 114-120.
- Robertson, A. D. (2023). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. ChemRxiv.
- Córdova, A., & Barluenga, J. (2002). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin.
- Palladino, P., & Stetsenko, D. A. (2011). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 13(15), 3912-3915.
- ResearchGate. (2020). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? [Forum post].
- Wang, X., et al. (2019). Formaldehyde formation in the glycine cleavage system and its use for an aldolase-based biosynthesis of 1,3-prodanediol. Metabolic Engineering, 56, 36-44.
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A Senior Application Scientist's Guide to Backbone Protection in Peptide Synthesis: A Comparative Analysis of Dmb, Hmb, and Alternative Strategies
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized our ability to access synthetic peptides for research and therapeutic applications. However, its efficiency is often hampered by sequence-dependent difficulties, primarily driven by the aggregation of the growing peptide chain, which leads to poor yields and purity. Furthermore, side reactions such as aspartimide formation and racemization present significant hurdles. Backbone protection, the temporary modification of the peptide's amide nitrogen, is a powerful strategy to mitigate these issues by disrupting inter-chain hydrogen bonding. This guide provides an in-depth comparison of the most prevalent benzyl-based backbone protecting groups, 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb), and contextualizes their performance against other key strategies like pseudoproline dipeptides. We will explore the mechanistic underpinnings, comparative experimental data, and detailed protocols to empower scientists to make informed strategic decisions for the synthesis of challenging peptides.
The Fundamental Challenge: Peptide Aggregation and Side Reactions
During SPPS, as the peptide chain elongates on the solid support, it can adopt secondary structures, such as β-sheets. These structures promote intermolecular hydrogen bonding, causing the peptide chains to aggregate.[1][2][3][4] This aggregation can physically block reactive sites, leading to incomplete acylation and deprotection steps, a phenomenon known as synthesizing a "difficult sequence".[4][5][6]
Beyond aggregation, specific sequences are prone to deleterious side reactions:
-
Aspartimide Formation: Peptides containing aspartic acid (Asp), particularly Asp-Gly or Asp-Ser sequences, are susceptible to base-catalyzed cyclization to form a succinimide intermediate. This can lead to a mixture of products, including the desired α-peptide, the rearranged β-peptide, and piperidine adducts, which are often difficult to separate chromatographically.[1][7][8]
-
Racemization: Certain amino acids, most notably histidine and cysteine, are prone to racemization (loss of stereochemical integrity) during the activation step of the coupling reaction.[1][9][10][11]
Backbone protection strategies directly address these challenges by introducing a temporary, sterically demanding group onto the backbone amide nitrogen. This modification disrupts the hydrogen bonding patterns necessary for aggregation and can physically block pathways for certain side reactions.[1][2][4][12]
The Hmb (2-hydroxy-4-methoxybenzyl) Strategy: Acyl-Capture Assistance
The Hmb group was one of the first widely adopted backbone protecting groups designed to overcome aggregation.[13][14] Its utility hinges on a unique structural feature: a hydroxyl group at the 2-position of the benzyl ring.
Mechanism of Action
The primary challenge with any backbone protection is the subsequent acylation of the newly formed, sterically hindered secondary amine. The Hmb group cleverly circumvents this issue through an "acyl capture" mechanism. The incoming activated amino acid is first captured by the accessible 2-hydroxyl group to form a transient phenyl ester intermediate. This is followed by a favorable intramolecular O→N acyl shift to form the desired tertiary amide bond.[7][15][16] This process effectively lowers the kinetic barrier for the difficult coupling step.
Caption: Mechanism of Hmb-assisted acylation via O→N intramolecular acyl transfer.
Advantages and Limitations
-
Advantage: The acyl-capture mechanism facilitates the otherwise difficult coupling onto the protected backbone, making it a viable strategy for introducing protection at individual amino acid sites.[16] It is highly effective at disrupting aggregation.[14][17][18]
-
Limitation: The Hmb group itself can be the source of a side reaction. During the activation of an Fmoc-(Hmb)amino acid monomer for coupling, the 2-hydroxyl group can attack the activated carboxyl group, leading to the formation of a cyclic aryl lactone, which terminates the chain.[7][15] This can be suppressed by using N,O-bis-Fmoc protected derivatives, though this adds cost and complexity.[7][17] Furthermore, studies have shown that the coupling of the amino acid immediately following the Hmb-protected residue can be slow and incomplete, diminishing its overall effectiveness in some contexts.[19][20]
The Dmb (2,4-dimethoxybenzyl) Strategy: Robustness and Dipeptide Power
The Dmb group is a close analogue of Hmb but lacks the 2-hydroxyl group.[7] This seemingly small change has profound implications for its application in SPPS.
Mechanism of Action
Without the hydroxyl group, Dmb cannot participate in the O→N acyl shift. Consequently, direct acylation of a Dmb-protected secondary amine is extremely difficult due to severe steric hindrance.[1][15] To overcome this, the Dmb group is almost exclusively introduced as part of a pre-formed dipeptide building block, such as Fmoc-Xaa-(Dmb)Gly-OH.[1][15][20] This approach bypasses the challenging coupling step entirely.
The primary function of the Dmb group is to act as a bulky, TFA-labile "placeholder" on the amide nitrogen, disrupting the hydrogen-bonding network responsible for aggregation.[1][21]
Caption: Structural comparison of the Hmb and Dmb protecting groups.
Advantages and Limitations
-
Advantage: The absence of the reactive hydroxyl group makes Dmb derivatives more robust; they cannot form the lactone side-product that plagues Hmb monomers.[15][21] The Dmb strategy has proven exceptionally effective at preventing aspartimide formation, particularly through the use of the commercially available Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide, which has become a standard method for incorporating this problematic sequence.[7][15][22]
-
Limitation: The strategy is largely limited to incorporation via dipeptides, which may not be available for all amino acid combinations. Direct coupling onto a Dmb-protected amine is generally not feasible under standard conditions.[1][20]
Head-to-Head Comparison: Dmb vs. Hmb
The choice between Dmb and Hmb is dictated by the specific synthetic challenge.
| Feature | Hmb (2-hydroxy-4-methoxybenzyl) | Dmb (2,4-dimethoxybenzyl) | Rationale & Causality |
| Coupling to Protected Amine | Feasible via O→N acyl shift[7][16] | Extremely difficult due to steric hindrance[1][15] | Hmb's 2-hydroxyl group acts as an intramolecular catalyst; Dmb lacks this functionality. |
| Primary Method of Use | Individual protected amino acids[5][17] | Pre-formed dipeptide building blocks[1][15][20] | Dmb's coupling difficulty necessitates the dipeptide approach to bypass the hindered acylation. |
| Key Side Reaction | Lactone formation during monomer activation[7][15] | None associated with the protecting group itself. | The reactive 2-hydroxyl group of Hmb can cause intramolecular cyclization. Dmb is chemically inert under these conditions. |
| Preventing Aggregation | Very Effective[1][18] | Very Effective[7][21] | Both groups are bulky and effectively disrupt inter-chain hydrogen bonding. |
| Preventing Aspartimide | Effective[1] | Highly Effective (especially as Asp-(Dmb)Gly)[7][15][22] | Dmb physically blocks the Gly nitrogen, preventing the nucleophilic attack required for succinimide ring formation. |
Alternative Strategies: The Power of Pseudoprolines
While benzyl-based protectors are powerful, they are not the only solution. Pseudoproline dipeptides are a highly effective alternative, particularly for sequences containing serine (Ser) or threonine (Thr).[1][4]
-
Mechanism: An Fmoc-Xaa-Ser/Thr-OH dipeptide is cyclized to form a temporary oxazolidine ring system, which is the pseudoproline. This ring introduces a "kink" into the peptide backbone, similar to a native proline residue, which is a potent disruptor of β-sheet formation.[1][4] The native Ser or Thr residue is regenerated during the final acidic cleavage.[1]
-
Performance: Pseudoprolines are exceptionally effective at preventing aggregation and are often considered superior to Hmb due to the avoidance of problematic coupling steps associated with the latter.[19]
-
Limitation: Their use is strictly limited to sequences that contain a Ser or Thr residue at the appropriate position.[4][20]
Experimental Data: Quantifying Performance
The impact of backbone protection is best illustrated through comparative experimental data.
| Peptide Sequence / Challenge | Protection Strategy | Result | Source |
| PrP(106-126) (Aggregation-prone) | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Crude purity increased from 45% to 91% | [7] |
| 14-mer poly-Glycine | Fmoc-Gly-(Dmb)Gly-OH building blocks | HPLC yield improved from 5% to 26% | [7] |
| Difficult Sequence (unspecified) | Hmb vs. Pseudoproline | Pseudoproline incorporation was found to be superior due to slow/incomplete coupling after the Hmb residue. | [19] |
| Acyl Carrier Protein (ACP) 65-74 | Hmb backbone protection | Enabled the successful synthesis of a sequence previously intractable due to strong aggregation. | [7][13] |
Key Experimental Protocols
The following protocols provide a framework for implementing these strategies in the lab.
Protocol 1: Incorporation of an Fmoc-Xaa-(Dmb)Gly-OH Dipeptide
This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer or manual reaction vessel.
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 20-30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the required time to remove the N-terminal Fmoc group from the growing peptide chain. Wash thoroughly with DMF.
-
Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Xaa-(Dmb)Gly-OH dipeptide (3-5 eq.) and a coupling agent (e.g., HBTU/HATU, 3-5 eq.) in DMF. Add an activation base such as N,N-Diisopropylethylamine (DIEA) (6-10 eq.).
-
Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling. A negative result (clear or yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Continuation: Proceed with the Fmoc deprotection of the newly added dipeptide to continue the synthesis.
Caption: Decision workflow for incorporating a Dmb-dipeptide into a standard SPPS cycle.
Protocol 2: Final Cleavage and Deprotection
This step removes the backbone protection, side-chain protecting groups, and cleaves the peptide from the resin.
-
Resin Preparation: After the final synthesis step, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 90-95% Trifluoroacetic acid (TFA), 2-5% water, 2-5% 1,2-ethanedithiol (EDT), 1-2% triisopropylsilane (TIS).
-
Causality: TFA is the strong acid for cleavage. Water helps suppress side reactions. TIS is a cation scavenger, crucial for protecting Trp and removing Dmb/Hmb groups cleanly.[5] EDT scavenges reagents and protects Cys.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Conclusion and Future Outlook
Backbone protection is an indispensable tool for modern peptide synthesis.
-
Hmb offers a clever solution for incorporating protection at single amino acid sites via its acyl-capture mechanism, but it is hampered by potential side reactions and challenging subsequent couplings.
-
Dmb , primarily used in dipeptide form, provides a more robust and predictable method, showing unparalleled efficacy in preventing aspartimide formation at Asp-Gly sites.
-
Pseudoprolines are a superior choice for disrupting aggregation in Ser/Thr-containing sequences.
The choice of strategy is not arbitrary; it is a reasoned decision based on the specific peptide sequence, the nature of the synthetic difficulty, and the potential for side reactions. The trend in the field continues to move towards robust, convenient building blocks like Dmb and pseudoproline dipeptides that minimize problematic on-resin manipulations.[4][20] Ongoing research focuses on developing new protecting groups with orthogonal removal chemistries and even broader applicability, promising to further expand the horizons of what is synthetically achievable.[2][3][6][12]
References
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- Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - ACS Publications. (2022-06-27). American Chemical Society.
- Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed. National Institutes of Health.
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed. (2020-02-20). National Institutes of Health.
- How to prevent aspartimide formation during Microwave-assisted peptide synthesis?. (2022-12-18). ResearchGate.
- Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis | Organic Letters - ACS Publications. (2024-05-20). American Chemical Society.
- Dmb - 2,4-Dimethoxybenzyl - Bachem. (2021-03-18). Bachem.
- Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023-02-06). CEM Corporation.
- Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis | Organic Letters - ACS Publications. (2012-10-01). American Chemical Society.
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. MilliporeSigma.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. AAPPTec.
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PubMed. (2025-08-11). National Institutes of Health.
- The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed. National Institutes of Health.
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- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- Automated synthesis of backbone protected peptides - PMC - PubMed Central - NIH. (2014-06-18). National Institutes of Health.
- Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Request PDF - ResearchGate. (2025-08-06). ResearchGate.
- Hmb and Dmb Dipeptides Archives - Aapptec Peptides. AAPPTec.
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- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020-03-04). National Institutes of Health.
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - ResearchGate. (2025-07-02). ResearchGate.
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- Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed. National Institutes of Health.
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A Comparative Guide to HPLC and TLC Methods for Purity Assessment of N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester
Introduction: The Critical Role of Purity in Synthetic Building Blocks
N-(2,4-Dimethoxybenzyl)glycine ethyl ester is a valuable synthetic intermediate, frequently employed as a building block in the synthesis of peptides, peptoids, and other complex molecular architectures where precise structural integrity is paramount.[1] The purity of this reagent directly impacts the yield, purity, and biological activity of the final target molecule. The presence of residual starting materials, synthetic by-products, or degradation products can introduce significant complications in subsequent synthetic steps and downstream applications.
This guide provides an in-depth comparison of two cornerstone analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). We will explore the fundamental principles of each method, present validated experimental protocols tailored for this compound, and offer a comparative analysis to guide researchers and drug development professionals in selecting the appropriate technique for their specific needs, from rapid reaction monitoring to stringent quality control under Good Manufacturing Practices (GMP).
Chapter 1: Foundational Principles of Chromatographic Analysis
Chromatography is a powerful laboratory technique for separating the components of a mixture. The separation is based on the differential partitioning of analytes between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through it. Molecules that interact more strongly with the stationary phase move more slowly, while those with a higher affinity for the mobile phase move more quickly, thus effecting separation. Both HPLC and TLC operate on this principle but differ significantly in their implementation, performance, and application.[2]
Chapter 2: High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
Expertise & Rationale: Why HPLC is the Definitive Method
For the quantitative determination of purity and impurity profiling of pharmaceutical intermediates like this compound, Reversed-Phase HPLC (RP-HPLC) is the industry's method of choice.[3] Its prominence is due to its high resolution, sensitivity, and reproducibility. The use of a non-polar stationary phase (typically C18-silica) with a polar mobile phase is perfectly suited for this moderately polar analyte. The 2,4-dimethoxybenzyl moiety contains a strong chromophore, making it readily detectable by UV-Vis spectrophotometry, a common and robust HPLC detection method.
Furthermore, HPLC methods can be rigorously validated according to International Council for Harmonisation (ICH) guidelines, providing documented evidence of their suitability for their intended purpose.[4][5][6] A validated, stability-indicating HPLC method is one that can accurately and selectively quantify the analyte in the presence of its potential degradation products, a critical requirement for stability testing and quality control.[7][8]
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Analytical Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 90 18.0 90 18.1 30 | 22.0 | 30 |
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration as the standard solution.
4. System Suitability Test (SST):
-
Before sample analysis, inject the standard solution in replicate (n=6).
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.[4]
-
5. Method Validation and Specificity:
-
To ensure the method is stability-indicating, forced degradation studies should be performed. The sample is subjected to stress conditions (e.g., acid/base hydrolysis, oxidation with H₂O₂, heat, and photolysis) to generate potential impurities. The method is considered specific if the main peak is well-resolved from all degradation peaks, and the peak purity can be confirmed using a DAD.[7][8]
HPLC Analysis Workflow
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A Senior Application Scientist's Guide to Dmb Group Removal: A Comparative Analysis of Acidic Reagents
For the discerning researcher in peptide synthesis and complex molecule construction, the 2,4-dimethoxybenzyl (Dmb) group is a cornerstone of a robust protecting group strategy.[1][2] Its heightened acid lability compared to other benzyl-type and tert-butyl-based protecting groups offers a valuable level of orthogonality, enabling selective deprotection and on-resin modifications.[2][3] However, the successful cleavage of the Dmb group is not a one-size-fits-all procedure. The choice of acidic reagent is critical and must be tailored to the specific substrate, the presence of other protecting groups, and the desired outcome.
This guide provides an in-depth comparative analysis of various acidic reagents for the removal of the Dmb group, supported by mechanistic insights and field-proven protocols. We will delve into the nuances of using common reagents like trifluoroacetic acid (TFA), explore milder alternatives such as formic acid, and discuss the application of stronger acids like triflic acid for more challenging substrates.
The Mechanism of Acid-Catalyzed Dmb Cleavage: A Tale of Carbocation Stability
The selective removal of the Dmb group under acidic conditions hinges on the remarkable stability of the 2,4-dimethoxybenzyl carbocation that is formed upon cleavage.[2] The electron-donating methoxy groups at the ortho and para positions of the benzyl ring play a pivotal role in stabilizing the positive charge through resonance.[2] This inherent stability is the primary reason for the Dmb group's increased acid lability compared to the p-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) groups.[4]
The general mechanism for the acid-catalyzed deprotection of a Dmb-protected alcohol or amine is illustrated below:
Sources
A Comparative Guide to N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester and Other Glycine Derivatives in Synthetic Chemistry
Abstract
Glycine, the simplest amino acid, serves as a fundamental building block in a vast array of synthetic applications, from peptide synthesis to the construction of complex heterocyclic scaffolds. The strategic selection of N-protecting groups for glycine derivatives is paramount, dictating the synthetic route, reaction compatibility, and overall efficiency. This guide provides an in-depth comparison of N-(2,4-Dimethoxybenzyl)glycine ethyl ester (Dmb-Gly-OEt) with other commonly employed glycine derivatives. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to assist researchers in making informed decisions for their specific synthetic challenges.
Introduction: The Role of N-Protection in Glycine Chemistry
In multi-step syntheses, the nucleophilic amino group of glycine must be temporarily masked or "protected" to prevent unwanted side reactions. The ideal N-protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable under specific, non-destructive conditions. The choice of protecting group is a critical strategic decision, influencing factors such as solubility, steric hindrance, and the potential for racemization.
Commonly used N-protecting groups for glycine include:
-
Carbamates: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).
-
Benzylamines: The 2,4-Dimethoxybenzyl (Dmb) group, the focus of this guide, offers unique properties that set it apart from traditional carbamate protectors.
This guide will focus on comparing the ethyl ester of Dmb-protected glycine with its Boc, Fmoc, and unprotected counterparts, providing a clear rationale for its use in specific contexts.
The N-(2,4-Dimethoxybenzyl) Group: A Unique Tool for Challenging Syntheses
The 2,4-dimethoxybenzyl (Dmb) group is an acid-labile N-protecting group. Its true value, however, lies in its ability to modify the physicochemical properties of the molecule it protects.
Key Advantages of the Dmb Group:
-
Disruption of Aggregation: In solid-phase peptide synthesis (SPPS), hydrophobic peptide chains can aggregate through intermolecular hydrogen bonding, leading to poor coupling efficiencies and low yields. The bulky, non-planar Dmb group on a glycine residue acts as a "disrupting element," sterically hindering backbone interactions and improving the solubility of the growing peptide chain.[1]
-
Prevention of Side Reactions: When incorporated as a dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, it effectively prevents the formation of aspartimide side products, a common issue in peptide synthesis.[1]
-
Acid-Labile Cleavage: The Dmb group is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), which are often used in the final deprotection step of peptide synthesis.[2][3] The electron-donating methoxy groups stabilize the resulting benzylic carbocation, facilitating cleavage.
Workflow for Choosing a Glycine Derivative
Caption: Decision workflow for selecting an appropriate glycine derivative.
Comparative Analysis of Glycine Derivatives
The performance of a glycine derivative is dictated by the properties of its N-protecting group. The following table summarizes the key characteristics of Dmb-Gly-OEt in comparison to other standard derivatives.
| Feature | N-(2,4-Dimethoxybenzyl)-Gly-OEt | Boc-Gly-OH | Fmoc-Gly-OH | Glycine Ethyl Ester |
| Protecting Group | 2,4-Dimethoxybenzyl (Dmb) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) | None |
| Cleavage Conditions | Strong Acid (e.g., TFA, Triflic Acid)[2][3] | Moderate/Strong Acid (e.g., TFA, HCl) | Base (e.g., Piperidine) | Not Applicable |
| Stability | Stable to base, mild acid, and catalytic hydrogenation. | Stable to base and catalytic hydrogenation. | Stable to acid. Labile to some nucleophiles. | Reactive amino group. |
| Key Advantage | Disrupts peptide aggregation; prevents aspartimide formation.[1] | Widely used, well-understood, orthogonal to Fmoc. | Orthogonal to acid-labile groups (Boc, tBu); ideal for SPPS. | Readily available, inexpensive starting material.[4][5] |
| Primary Application | Synthesis of difficult or hydrophobic peptides.[1] | Standard peptide synthesis (solution and solid-phase). | Standard solid-phase peptide synthesis (SPPS). | General nucleophile in acylation and alkylation reactions.[6] |
| Potential Issues | Requires strong acid for removal; may not be suitable for highly acid-sensitive substrates. | Deprotection can generate t-butyl cations, requiring scavengers. | Fmoc deprotection can lead to dibenzofulvene adducts. | Unprotected amine can lead to side reactions and over-alkylation. |
Experimental Protocols & Methodologies
Trustworthy and reproducible protocols are the foundation of successful synthesis. Here, we provide detailed, self-validating procedures for the synthesis and deprotection of Dmb-protected glycine.
Protocol 1: Synthesis of this compound
This procedure utilizes reductive amination, a robust and high-yielding method for forming the N-benzyl bond.
Caption: Workflow for the synthesis of Dmb-Gly-OEt via reductive amination.
Step-by-Step Methodology: (Adapted from Martin, N.I. et al.[7])
-
Reaction Setup: Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq, 18.0 mmol) in dichloroethane (100 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: Add triethylamine (NEt₃, 3.0 eq, 54.0 mmol) followed by glycine ethyl ester hydrochloride (1.5 eq, 27.0 mmol).
-
Initiation of Reduction: While stirring vigorously, add sodium triacetoxyborohydride (NaB(OAc)₃H, 2.0 eq, 36.2 mmol) portion-wise. Causality Note: NaB(OAc)₃H is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.
-
Reaction Monitoring: Stir the reaction at room temperature for 17 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (100 ml). Transfer the mixture to a separatory funnel and extract with dichloromethane (CH₂Cl₂; 3 x 40 ml).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., eluting with 4:1 EtOAc/CH₂Cl₂) to yield the pure product.
Protocol 2: Acid-Catalyzed Deprotection of the Dmb Group
The Dmb group is cleaved using a strong acid, typically in the presence of a scavenger to trap the released carbocation.
Step-by-Step Methodology: (General procedure based on findings from Watson, D.J. et al. and Potor, A. et al.[2][3])
-
Reaction Setup: Dissolve the N-(2,4-dimethoxybenzyl)-protected substrate (1.0 eq) in a suitable solvent such as dichloromethane.
-
Addition of Scavenger: Add a scavenger, such as anisole or triethylsilane (3-5 eq), to the solution. Causality Note: The scavenger traps the electrophilic 2,4-dimethoxybenzyl cation formed during cleavage, preventing it from reattaching to the substrate or reacting with other nucleophilic sites.
-
Initiation of Cleavage: Cool the mixture in an ice bath and add trifluoroacetic acid (TFA, typically 10-50% v/v) or a stronger acid like triflic acid for more resistant substrates.[2]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Remove the TFA and solvent under reduced pressure. The resulting crude product can be purified by crystallization, precipitation, or chromatography as required.
Conclusion and Future Outlook
While Boc- and Fmoc-protected glycine derivatives remain the workhorses of routine synthesis, This compound presents a powerful, specialized alternative. Its unique ability to mitigate peptide aggregation makes it an indispensable tool for accessing complex and hydrophobic sequences that are otherwise synthetically challenging. The choice of a glycine derivative is not merely a tactical decision about protection and deprotection; it is a strategic choice that can profoundly impact the success of a synthetic campaign. Understanding the distinct advantages and mechanistic underpinnings of each derivative, particularly the unique steric and electronic contributions of the Dmb group, empowers chemists to overcome significant synthetic hurdles and push the boundaries of molecular design.
References
-
Ayuk, E. L., Afoke, P. A., Aronimo, S. B., & Olowolafe, T. A. (2020). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. Semantic Scholar. [Link]
- Arens, J. F., & Van Gogh, J. (1957). Process for the synthesis of peptides. U.S. Patent No. 2,793,204. Washington, DC: U.S.
-
PrepChem. (n.d.). Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Retrieved from [Link]
-
Wojciechowski, F., & Hudson, R. H. E. (2008). A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. The Journal of Organic Chemistry, 73(10), 3807–3816. [Link]
-
National Center for Biotechnology Information. (n.d.). Glycine ethyl ester. PubChem Compound Database. Retrieved from [Link]
-
Potor, A., Bálint, E., Bán, Á., & Kollár, L. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering. [Link]
-
aapptec. (2012). NEW FMOC-AA-(DMB)GLY DIPEPTIDES. Featured Articles. [Link]
-
Martin, N. I., et al. (n.d.). Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium-dependent lipopeptide antibiotic daptomycin. The Royal Society of Chemistry. [Link]
-
Watson, D. J., Dowdy, E. D., Li, W. S., Wang, J., & Polniaszek, R. (2001). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Tetrahedron Letters, 42(10), 1827-1830. [Link]
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- 5. Glycine ethyl ester | C4H9NO2 | CID 12176 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. rsc.org [rsc.org]
Navigating the Labyrinth of Complex Peptides: A Cost-Benefit Analysis of Dmb Amino Acid Integration
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly those with complex sequences, is a cornerstone of modern drug discovery and biomedical research. However, the path from sequence to purified product is often fraught with challenges. Two primary obstacles—peptide chain aggregation and aspartimide formation—can severely compromise yield, purity, and, ultimately, the viability of a project. This guide provides an in-depth analysis of a powerful chemical tool, the 2,4-dimethoxybenzyl (Dmb) protecting group, evaluating its performance against alternatives and offering a clear cost-benefit framework for its strategic implementation in Solid-Phase Peptide Synthesis (SPPS).
The Twin Titans of Peptide Synthesis Failure: Aggregation and Aspartimide Formation
In Fmoc-based SPPS, the growing peptide chain is anchored to an insoluble resin support.[1] As the chain elongates, especially through hydrophobic regions, it can fold into secondary structures like β-sheets. These structures promote inter-chain hydrogen bonding, causing the peptide-resin to aggregate into a physically impenetrable mass.[2] This aggregation hinders the diffusion of reagents, leading to incomplete acylation and deprotection steps, which results in a cascade of deletion sequences and a difficult, often impossible, purification process.
A second, more insidious, challenge arises with sequences containing aspartic acid (Asp), particularly the Asp-Gly motif.[3] Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen can attack the side-chain ester of the preceding Asp residue. This forms a five-membered succinimide ring, an aspartimide.[3] This unstable ring can then reopen to yield not only the desired α-peptide but also the undesired β-peptide, an isobaric impurity that is exceptionally difficult to separate chromatographically. This side reaction can also lead to racemization at the aspartic acid's α-carbon.[3]
The Dmb Solution: Backbone Protection as a Strategic Intervention
To combat these issues, chemists have developed backbone protection strategies. This involves temporarily modifying a backbone amide nitrogen to disrupt hydrogen bonding. The 2,4-dimethoxybenzyl (Dmb) group is a premier example of such a "structure-breaking" modification.[2][4] It is introduced on the α-nitrogen of an amino acid, converting the secondary amide into a tertiary amide and physically preventing the hydrogen bonding that underpins aggregation.[5][6]
Crucially, the Dmb group is labile to standard trifluoroacetic acid (TFA) cleavage cocktails, meaning it is cleanly removed during the final deprotection and cleavage from the resin, regenerating the native peptide sequence.[7]
Mechanism of Dmb Action in Preventing Aggregation
The Dmb group acts as a temporary, bulky shield on the peptide backbone. This steric hindrance disrupts the regular pattern of hydrogen bonds between peptide chains that is necessary for the formation of β-sheet structures and subsequent aggregation.
Mechanism of Dmb Action in Preventing Aspartimide Formation
When an Asp residue is followed by an amino acid like Gly, the backbone nitrogen of the Gly is positioned to attack the Asp side chain. Placing a Dmb group on this nitrogen atom makes it a tertiary amine, removing the reactive lone pair of electrons and sterically blocking the intramolecular cyclization required for aspartimide formation.[3][8]
Head-to-Head Comparison: Dmb vs. Alternative Strategies
The decision to use a Dmb-protected amino acid should be made after considering other available methods.
| Challenge | Dmb Strategy | Alternative Strategies & Their Limitations |
| Peptide Aggregation | Incorporate Fmoc-Aaa-(Dmb)Gly-OH or other Dmb-protected amino acids at intervals of ~6 residues.[2][4] | Pseudoproline Dipeptides: Highly effective, but limited to sequences containing Ser, Thr, or Cys.[4][9] |
| Hmb Protection: The 2-hydroxy group can assist coupling via O-N acyl shift, but Hmb-derivatives are prone to forming yield-reducing cyclic lactones. Dmb avoids this side reaction.[5][6] | ||
| Process Modifications: Using chaotropic salts, "magic mixture" solvents, or microwave heating can help, but may not be sufficient for severe aggregation and can risk side reactions like racemization.[2][10] | ||
| Aspartimide Formation | Incorporate Fmoc-Asp(OtBu)-(Dmb)Gly-OH. This is the only method shown to completely eliminate the side reaction.[5][8] | Modified Deprotection: Using 0.1 M HOBt in piperidine or switching to a weaker base like piperizine can reduce but not eliminate aspartimide products.[8] |
| Bulky Asp Side-Chain Protection: Using groups like 3-methylpent-3-yl (Mpe) can sterically hinder cyclization, offering improvement but not complete prevention.[8] |
Cost-Benefit Analysis: The Price of Success
The primary drawback of Dmb amino acids is their direct cost. A Dmb-protected dipeptide can be an order of magnitude more expensive than its constituent standard Fmoc-amino acids. However, this upfront expense must be weighed against the significant downstream costs of synthesis failure.
| Cost Factor | Standard Fmoc-AA Approach (in "Difficult" Synthesis) | Dmb-Protected AA Approach |
| Reagent Cost (Upfront) | Low | High |
| Synthesis Time | Potentially very high due to repeated failed couplings and slow reactions. | Predictable; faster acylation and deprotection kinetics.[9] |
| Yield of Crude Product | Very low; often results in complete synthesis failure. | Significantly higher.[5][6] |
| Purification (Time & Cost) | Extremely high. Isobaric impurities from aspartimide formation can make purification impossible, leading to batch loss. Solvent consumption is massive. | Drastically reduced. Cleaner crude product simplifies HPLC, saving hours or days of work and liters of solvent.[3] |
| Risk of Total Failure | High. The cost of wasted amino acids, resin, solvents, and instrument time can be thousands of dollars. | Low. Acts as an insurance policy for valuable or complex peptides. |
| Overall Project Cost | Deceptively High. Low initial cost is often dwarfed by the cost of troubleshooting, repeat syntheses, and purification. | Often Lower. High initial cost is offset by efficiency gains, reduced waste, and a higher probability of success. |
Verdict: The use of Dmb amino acids is a strategic investment. For simple peptides, the cost is not justified. For long peptides (>30 residues), sequences rich in hydrophobic amino acids, or those containing problematic motifs like Asp-Gly, the cost of not using a Dmb derivative is often far greater than the cost of the reagent itself.[8]
Experimental Protocols
Protocol 1: Manual Incorporation of Fmoc-Aaa-(Dmb)Gly-OH Dipeptide
This protocol outlines a standard manual coupling procedure for a Dmb-dipeptide.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 20 minutes. Drain the solvent.
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (2 eq.) and a coupling agent such as HATU (1.95 eq.) in a minimum volume of DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (4 eq.) to the coupling solution and vortex for 1 minute.
-
Coupling: Immediately add the activated coupling solution to the drained peptide-resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser or TNBS test to confirm the completion of the coupling. If the test is positive (indicating free amines), the coupling can be repeated.
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Proceed: The resin is now ready for the next Fmoc-deprotection step in the synthesis cycle.
Reference for general coupling methods.[11]
Protocol 2: Cleavage and Dmb Deprotection
The Dmb group is removed simultaneously with standard side-chain protecting groups using a TFA-based cleavage cocktail.
-
Resin Preparation: Wash the final, fully protected peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in vacuo for 30 minutes.
-
Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail ("Reagent K") is: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[12]
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (typically 10 mL per 0.25 mmol of synthesis scale). Stir or agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate slightly with nitrogen gas. Add the concentrated TFA solution dropwise to a 50 mL tube of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether two more times, and then dry the crude peptide pellet under vacuum.
-
Analysis: The crude peptide is now ready for analysis by HPLC and mass spectrometry, and subsequent purification.
Workflow: Decision-Making for Dmb Amino Acid Use
Conclusion
While the sticker price of Dmb-protected amino acids is higher than standard reagents, they should not be viewed as a luxury but as a calculated investment in synthetic success. For complex, aggregation-prone, or aspartimide-susceptible peptides, the Dmb strategy offers a robust and often essential solution. By preventing catastrophic aggregation and eliminating problematic side reactions, Dmb building blocks dramatically increase the likelihood of obtaining the desired peptide in high yield and purity. The downstream savings in purification time, solvent consumption, and, most importantly, researcher time and project viability, provide a compelling argument that for difficult sequences, the most expensive synthesis is often the one that fails.
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Gyros Protein Technologies. Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023-02-06). Available from: [Link]
-
ResearchGate. Synthetic protocol for the synthesis of protected amino acids (4 a‐j) using DMB and DETB. Available from: [Link]
-
ResearchGate. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. (2025-08-06). Available from: [Link]
-
AAPPTec. Hmb and Dmb Protected Derivatives. (2019-11-25). Available from: [Link]
-
Semantic Scholar. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. (2008-10-07). Available from: [Link]
-
CDN. Cleavage Cocktail Selection. Available from: [Link]
-
AAPPTec. Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. Available from: [Link]
-
AAPPTec. Hmb and Dmb Dipeptides Archives. Available from: [Link]
-
ResearchGate. How to prevent aspartimide formation during Microwave-assisted peptide synthesis?. (2022-12-18). Available from: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
AAPPTec. Cleavage Cocktails; Reagent B. Available from: [Link]
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Safety Operating Guide
Navigating the Unseen Hazard: A Step-by-Step Guide to the Proper Disposal of N-(2,4-Dimethoxybenzyl)glycine ethyl ester
The Precautionary Principle in Chemical Disposal
The absence of comprehensive toxicological and environmental data for N-(2,4-Dimethoxybenzyl)glycine ethyl ester necessitates a disposal strategy rooted in the precautionary principle.[1][2] This approach mandates that in the face of scientific uncertainty, the burden of proof regarding safety falls on demonstrating that a substance is not harmful. Therefore, all waste containing this compound, whether in pure form, as a residue in containers, or in solutions, should be managed as hazardous chemical waste.
This directive is in alignment with the Resource Conservation and Recovery Act (RCRA), which provides the federal framework for managing hazardous waste from "cradle-to-grave."[3][4] This legislation underscores the generator's responsibility for the waste from its creation to its ultimate disposal.[4]
Core Disposal Protocol: A Four-Step Workflow
The proper disposal of this compound can be systematically approached in four key stages: Identification and Segregation, Containerization and Labeling, Storage, and finally, Removal by certified personnel.
Step 1: Waste Identification and Segregation
The first crucial step is to accurately identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Rinsate from cleaning contaminated glassware.
-
Reaction mixtures and solutions containing the compound.
Cross-contamination of waste streams can lead to unforeseen chemical reactions and complicates the disposal process. Therefore, it is imperative to maintain separate, clearly designated waste containers for this compound and to avoid mixing it with other chemical wastes unless their compatibility is certain.
Step 2: Proper Containerization and Labeling
Once segregated, the waste must be placed in appropriate containers.[5][6]
-
Container Selection: Choose containers that are chemically compatible with this compound. Given its organic nature, high-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition with a secure, leak-proof lid.[5]
-
Labeling: Accurate and thorough labeling is a critical compliance and safety measure.[7] The label must include:
-
The words "Hazardous Waste."[7]
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
The date on which the first drop of waste was added to the container (the "accumulation start date").
-
A clear indication of the hazards. While specific hazards are not well-documented, it is prudent to list potential hazards based on similar chemical structures, such as "Irritant" and "Environmental Hazard."
-
| Container and Labeling Summary | |
| Container Type | Chemically compatible (e.g., HDPE, Glass) with a secure lid. |
| Required Label Information | "Hazardous Waste", Full Chemical Name, Accumulation Start Date, Hazard Warning. |
Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste at or near the point of generation.[5][7]
-
Location: The SAA must be under the direct control of the laboratory personnel generating the waste.[8]
-
Containment: Secondary containment, such as a chemical-resistant tray or tub, is essential to contain any potential leaks or spills.
-
Segregation: Store the waste container for this compound away from incompatible materials. While specific incompatibility data is lacking, as a general precaution, it should be stored separately from strong oxidizing agents and strong acids.[9]
-
Quantity Limits: Be mindful of the quantity limits for SAAs. Regulations typically allow for the accumulation of up to 55 gallons of hazardous waste or one quart of acutely hazardous waste.[6]
Step 4: Arranging for Disposal
Hazardous waste must be removed from the laboratory by trained and certified professionals.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for arranging a waste pickup. They will provide guidance on specific institutional procedures and ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).
-
Waste Manifest: For every shipment of hazardous waste, a hazardous waste manifest is required. This document tracks the waste from the point of generation to its final destination, ensuring a complete and compliant "cradle-to-grave" record.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area. Remove all sources of ignition.[1][2]
-
Ventilate: Ensure adequate ventilation in the area.[2]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[2]
-
Containment and Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Prevent the spill from entering drains or waterways.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your institution's EHS office.
Conclusion
The responsible disposal of this compound, a compound with limited safety data, demands a cautious and compliant approach. By adhering to the principles of the Resource Conservation and Recovery Act and treating the substance as hazardous waste, researchers can ensure the safety of themselves, their colleagues, and the environment. The procedural steps outlined in this guide—from meticulous segregation and labeling to secure storage and professional removal—form a robust framework for managing this and other research chemicals with unknown hazard profiles.
References
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: N-Fmoc-N-(2,4-dimethyoxybenzyl)-glycine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]
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- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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- 10. acs.org [acs.org]
A Comprehensive Guide to the Safe Handling of N-(2,4-Dimethoxybenzyl)glycine ethyl ester
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(2,4-Dimethoxybenzyl)glycine ethyl ester. Our goal is to furnish you with a procedural guide that is not only comprehensive but also instills a deep sense of confidence in your laboratory safety protocols. By understanding the causality behind each recommendation, you can foster a self-validating system of safety within your team.
While this compound does not currently have extensive toxicological data available, it is imperative to treat it with the caution afforded to all novel chemical entities. The following guidelines are based on the available Safety Data Sheets (SDS) and established best practices for handling similar chemical compounds, such as substituted glycine esters.[1][2]
Hazard Assessment and Risk Mitigation
The first step in any safe laboratory protocol is a thorough understanding of the potential hazards. For this compound, the primary risks, in the absence of comprehensive data, should be assumed to be:
-
Dermal and Ocular Irritation: Direct contact with the skin or eyes may cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort.[1][2]
-
Unknown Systemic Effects: Due to the lack of extensive toxicological studies, the potential for long-term health effects upon ingestion or absorption is unknown.
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale and Best Practices |
| Hand Protection | Butyl rubber gloves.[3] | Esters as a chemical class can be aggressive towards many common glove materials. Butyl rubber provides excellent resistance to esters, ketones, and strong acids.[2][3] Always inspect gloves for tears or punctures before use and replace them immediately if compromised. It is advisable to consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | This is the minimum requirement to protect against accidental splashes. If there is a significant risk of splashing, chemical splash goggles should be worn. |
| Body Protection | A flame-resistant laboratory coat. | A lab coat protects the skin and personal clothing from contamination. It should be kept clean and laundered separately from personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | To prevent the inhalation of fine dust particles, a respirator is necessary, especially when handling the solid form of the compound. For operations that may generate significant dust, a powered air-purifying respirator (PAPR) should be considered. All respirator use must be in accordance with a written respiratory protection program that includes medical evaluation, fit testing, and training. |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is crucial for maintaining a safe laboratory environment. The following diagram and procedural steps outline the recommended operational plan for handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a designated handling area, preferably a chemical fume hood or a ventilated balance enclosure, is clean and operational.
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
When weighing and transferring the solid material, do so within a ventilated enclosure to minimize the generation of airborne dust.
-
Use tools and techniques that reduce dust formation, such as using a spatula to gently transfer the powder rather than pouring it from a height.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of the chemical closed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and any nearby colleagues.
-
If the spill is small and you are trained to handle it, wear your full PPE and clean it up using an appropriate absorbent material.
-
For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is not only a matter of safety but also a legal requirement. All waste generated from the handling of this compound must be treated as hazardous waste.
Waste Segregation and Storage:
-
Solid Waste: All disposable materials that have come into contact with the chemical, including contaminated gloves, weigh paper, and absorbent pads, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Labeling and Accumulation:
-
All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the chemical and its approximate concentration.
-
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area must be under the control of the laboratory personnel.
-
Follow your institution's and local regulations regarding the maximum amount of waste that can be stored in an SAA and the timeframe for its removal.[5]
Final Disposal:
-
Your institution's environmental health and safety department will have established procedures for the collection and final disposal of hazardous waste. Never dispose of this compound down the drain or in the regular trash.[4] This is to comply with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and environmental stewardship within the scientific community.
References
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eSafety Supplies. (2023-08-06). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Environmental Health and Safety, University of California, Berkeley. OSHA Glove Selection Chart. Retrieved from [Link]
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GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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U.S. Environmental Protection Agency. Guidelines for the Management of Hazardous Waste in Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2018-05-01). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events. Retrieved from [Link]
-
American Chemical Society. (2020). Regulation of Laboratory Waste. Retrieved from [Link]
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Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]
Sources
- 1. safetyware.com [safetyware.com]
- 2. esafetysupplies.com [esafetysupplies.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


